(2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C57H94N7O17P3S |
|---|---|
Molekulargewicht |
1274.4 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,21Z,24Z,27Z,30Z,33Z)-hexatriaconta-2,21,24,27,30,33-hexaenethioate |
InChI |
InChI=1S/C57H94N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,36-37,44-46,50-52,56,67-68H,4,7,10,13,16,19-35,38-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b6-5-,9-8-,12-11-,15-14-,18-17-,37-36+/t46-,50-,51-,52+,56-/m1/s1 |
InChI-Schlüssel |
HCKSDWYBQHGZRR-IAZRHCADSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
biological role of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
An in-depth technical guide on the and its broader class of Very Long-Chain Polyunsaturated Fatty Acyl-CoAs.
Introduction: Defining a Niche but Critical Class of Bioactive Lipids
The molecule specified, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, represents a highly specific thioester of a very long-chain polyunsaturated fatty acid (VLC-PUFA). As of early 2026, direct research identifying this precise isomer and its unique biological functions is not available in the public scientific literature. However, the broader class to which it belongs—VLC-PUFAs with carbon chain lengths of C28 and greater—are molecules of profound biological significance, albeit low in abundance. These lipids are not merely structural components; they are critical for the function of highly specialized tissues, including the retina, brain, testis, and skin.
This guide provides a comprehensive overview of the known biological roles, metabolism, and analytical methodologies associated with VLC-PUFAs and their activated Coenzyme A (CoA) derivatives. We will delve into the enzymatic machinery responsible for their synthesis, their incorporation into complex lipids, and the pathological consequences of their dysregulation. The principles and pathways discussed herein provide the foundational knowledge through which the function of a specific molecule like hexatriacontahexaenoyl-CoA can be hypothesized and investigated.
Part 1: The Biosynthetic Engine - Elongation of Very Long-Chain Fatty Acids (ELOVL)
The synthesis of VLC-PUFAs is a specialized metabolic pathway that extends precursor long-chain PUFAs, such as docosahexaenoic acid (DHA, C22:6n-3), through a series of elongation cycles. This process is primarily mediated by a family of microsomal enzymes known as the Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs).
The Central Role of ELOVL4
For the synthesis of VLC-PUFAs (≥C28), the enzyme ELOVL4 is of paramount importance. ELOVL4 is highly expressed in specific tissues, including the retina, brain, skin, and testis, which directly correlates with the tissues where VLC-PUFAs are found. It exhibits substrate specificity for polyunsaturated fatty acyl-CoAs of C22 to C32 chain lengths.
The elongation cycle is a four-step process occurring in the endoplasmic reticulum:
-
Condensation: The initial and rate-limiting step, catalyzed by an ELOVL enzyme (e.g., ELOVL4), involves the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, adding two carbon units.
-
Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KAR) to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to create a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.
This newly elongated fatty acyl-CoA can then serve as a substrate for further elongation cycles until the characteristic chain lengths of VLC-PUFAs (up to C38) are achieved.
Caption: The VLC-PUFA elongation cycle in the endoplasmic reticulum, primarily mediated by ELOVL4.
Part 2: Tissue-Specific Roles and Metabolic Fate
The activated VLC-PUFA-CoAs are not abundant as free fatty acids. Instead, they are rapidly incorporated into complex lipids where they exert their biological functions.
1. The Retina: Essential for Vision
In the retina, VLC-PUFAs are esterified into a unique class of phospholipids called phosphatidylcholines (PCs). These VLC-PUFA-containing PCs are crucial for the structure and function of photoreceptor outer segment disc membranes. The unique biophysical properties conferred by these exceptionally long and unsaturated acyl chains are thought to be critical for the high fluidity and curvature stress of these discs, which is necessary for the visual cycle and cell viability.
2. The Testis: A Role in Spermatogenesis
VLC-PUFAs are also found in the testis, where they are esterified to sphingolipids to form a specific class of glycosphingolipids. While their exact role is still under investigation, their presence suggests an important function in the membrane dynamics of sperm cells, potentially influencing fertilization.
3. The Brain and Skin
In the brain, VLC-PUFAs contribute to the diversity of neural lipids. In the skin, they are essential components of the acylceramides that form the epidermal water barrier, preventing dehydration and protecting against environmental insults.
Table 1: Distribution and Function of VLC-PUFAs
| Tissue | Primary Lipid Class | Key Function(s) | Associated Enzyme |
| Retina | Phosphatidylcholines | Photoreceptor disc membrane structure, visual cycle support | ELOVL4 |
| Testis | Sphingolipids | Spermatogenesis, sperm membrane structure | ELOVL4 |
| Brain | Phospholipids, Ceramides | Neural membrane diversity and function | ELOVL4 |
| Skin | Acylceramides | Epidermal water barrier integrity | ELOVL4 |
Part 3: Clinical Significance - When Elongation Fails
The critical importance of VLC-PUFA synthesis is highlighted by the genetic disorders that arise from its disruption. Mutations in the ELOVL4 gene are the direct cause of Stargardt-like macular dystrophy (STGD3), an autosomal dominant juvenile-onset macular degeneration that leads to progressive vision loss. The disease is caused by a loss of function of the ELOVL4 protein, leading to an inability to synthesize VLC-PUFAs in the retina. This results in photoreceptor cell death and the characteristic macular degeneration. This direct link between a single enzyme in this pathway and a debilitating disease underscores the non-redundant and essential role of VLC-PUFAs.
Part 4: Analytical Workflow for VLC-PUFA-CoA Investigation
The study of VLC-PUFA-CoAs requires specialized and highly sensitive analytical techniques due to their low abundance and complex nature. A typical workflow involves lipid extraction, derivatization, chromatographic separation, and mass spectrometric detection.
Step-by-Step Protocol Outline:
-
Tissue Homogenization & Lipid Extraction:
-
Homogenize tissue samples in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), containing an internal standard (e.g., a non-biological odd-chain fatty acid). This method, based on the Folch or Bligh-Dyer procedures, efficiently extracts total lipids.
-
Centrifuge to separate the organic (lipid-containing) and aqueous phases. Collect the lower organic phase.
-
-
Saponification and Derivatization:
-
To analyze the fatty acid chains, the complex lipids are first hydrolyzed using a strong base (saponification) to release the free fatty acids.
-
The resulting free fatty acids are then converted into fatty acid methyl esters (FAMEs) by incubation with a reagent like boron trifluoride in methanol. This derivatization makes them more volatile and suitable for Gas Chromatography (GC).
-
-
Chromatographic Separation:
-
Gas Chromatography (GC): FAMEs are separated based on their chain length and degree of unsaturation using a long, high-resolution capillary column.
-
Liquid Chromatography (LC): For analyzing intact complex lipids (e.g., phospholipids), Reverse-Phase LC is used to separate lipid species based on their hydrophobicity.
-
-
Mass Spectrometry (MS) Detection and Quantification:
-
The separated lipids or FAMEs are ionized (e.g., by electron ionization for GC or electrospray ionization for LC) and detected by a mass spectrometer.
-
MS provides precise mass-to-charge ratio information, allowing for the identification of the specific VLC-PUFA based on its molecular weight and fragmentation pattern.
-
Quantification is achieved by comparing the signal intensity of the target analyte to that of the known concentration of the internal standard.
-
Caption: A generalized analytical workflow for the identification and quantification of VLC-PUFAs.
Conclusion and Future Perspectives
While the specific molecule this compound remains to be characterized, its parent class of VLC-PUFA-CoAs represents a frontier in lipid biochemistry. These molecules are not merely elongated fatty acids but are precision tools synthesized by specific enzymes like ELOVL4 for highly specialized functions in tissues with unique physiological demands. The strong link between ELOVL4 mutations and macular degeneration provides a compelling case for their importance in human health.
Future research will undoubtedly focus on elucidating the precise biophysical properties that VLC-PUFAs confer to membranes, identifying the full spectrum of proteins that interact with these lipids, and exploring their potential roles in other neurological and developmental processes. The development of more advanced mass spectrometry and lipidomics techniques will be crucial in discovering and characterizing novel VLC-PUFA species and unraveling their complex metabolic networks. This knowledge will be instrumental for developing therapeutic strategies for diseases linked to defects in VLC-PUFA metabolism.
The Central Axis of Cellular Homeostasis: An In-depth Guide to the Endogenous Functions of Very Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acyl-CoAs (VLCFA-CoAs) represent a unique class of metabolic intermediates, defined by their aliphatic chains of 22 carbon atoms or more. Far from being mere structural components, these molecules are pivotal signaling hubs and metabolic precursors that orchestrate a vast array of cellular processes. Their synthesis and degradation are tightly regulated, and dysregulation of their homeostasis is a hallmark of several severe human diseases, including neurodegenerative disorders and metabolic syndromes. This guide provides a comprehensive exploration of the endogenous functions of VLCFA-CoAs, delving into their metabolic pathways, their diverse roles as building blocks and signaling molecules, their implications in pathophysiology, and the advanced methodologies employed to investigate their complex biology. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed protocols to advance our understanding and therapeutic targeting of VLCFA-CoA metabolism.
The Dynamic Metabolism of VLCFA-CoAs: A Tightly Regulated Balance
The cellular concentration of VLCFA-CoAs is maintained through a delicate equilibrium between their synthesis in the endoplasmic reticulum (ER) and their degradation in peroxisomes. This balance is critical, as both deficiency and excess of these molecules can have profound pathological consequences.[1]
Biosynthesis: The Elongation Cycle
VLCFA-CoAs are synthesized from long-chain fatty acyl-CoA precursors (typically C16-C18) through a cyclic four-step elongation process that occurs on the ER membrane.[2][3] Each cycle adds a two-carbon unit derived from malonyl-CoA.[4][5]
The key enzymes involved in this process are:
-
Fatty Acid Elongases (ELOVLs): This family of seven enzymes (ELOVL1-7) catalyzes the initial and rate-limiting condensation step.[2][5][6] Each ELOVL exhibits distinct substrate specificity, which ultimately determines the specific VLCFA species produced.[2][3][5] For instance, ELOVL1 is crucial for producing the C24 saturated and monounsaturated fatty acids that are abundant in sphingolipids.[3][7]
-
3-Ketoacyl-CoA Reductase (KAR)
-
3-Hydroxyacyl-CoA Dehydratase (HACD)
-
Trans-2-enoyl-CoA Reductase (TER)
The specificity of the ELOVL enzymes is a critical control point in determining the cellular profile of VLCFAs, thereby influencing the downstream synthesis of complex lipids and signaling molecules.[2][5]
Caption: The VLCFA Elongation Cycle in the Endoplasmic Reticulum.
Degradation: Peroxisomal β-Oxidation
Due to their chain length, VLCFAs cannot be oxidized in the mitochondria. Instead, their catabolism is exclusively handled by the peroxisomal β-oxidation machinery.[2][5][8] The process begins with the transport of VLCFA-CoAs from the cytosol into the peroxisome, a step mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[3][8][9]
Inside the peroxisome, VLCFAs undergo a series of reactions that shorten the acyl chain by two carbons per cycle, catalyzed by enzymes such as Acyl-CoA Oxidase 1 (ACOX1).[2] The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to generate ATP.[2][3]
Caption: Peroxisomal β-Oxidation of VLCFA-CoAs.
Core Endogenous Functions: From Structural Integrity to Cellular Signaling
VLCFA-CoAs are not merely metabolic intermediates but are central to a multitude of cellular functions, acting as essential building blocks for complex lipids and as potent signaling molecules.
Structural Roles: The Architects of Complex Lipids
The most well-established function of VLCFA-CoAs is their role as precursors for the synthesis of various complex lipids, which are critical for membrane structure and function.[2][10][11]
-
Ceramides and Sphingolipids: VLCFA-CoAs are essential substrates for Ceramide Synthases (CERS), particularly CERS2 and CERS3, which generate VLCFA-containing ceramides.[2][6] These ceramides are the backbone of complex sphingolipids like sphingomyelin and gangliosides.[1][2] The incorporation of VLCFAs significantly alters the biophysical properties of membranes, increasing their thickness and rigidity and promoting the formation of specialized microdomains known as lipid rafts.[1]
-
Tissue-Specific Importance: This function is particularly critical in tissues with specialized barrier or signaling roles. In the epidermis , VLCFA-containing ceramides are indispensable for forming the water-permeability barrier.[6][12] In the nervous system , they are crucial for the proper formation and stability of the myelin sheath.[10]
-
-
Glycerophospholipids: VLCFA-CoAs can also be incorporated into glycerophospholipids, such as phosphatidylcholine, contributing to the unique lipid composition of specific membranes, like those in the retina.[10][13]
Signaling and Regulatory Roles: Modulators of Cellular Processes
Beyond their structural roles, VLCFA-CoAs and their derivatives are emerging as key players in cellular signaling and regulation.
-
Protein Acylation: Covalent attachment of fatty acids to proteins, known as acylation, is a critical post-translational modification that regulates protein localization, stability, and function. While less common than palmitoylation (C16), acylation with VLCFAs has been identified as a crucial modification for certain proteins.[14] For example, during necroptosis, a form of programmed cell death, the key effector protein MLKL is acylated by VLCFAs, which is essential for its recruitment to the plasma membrane and the execution of cell death.[14][15]
-
Gene Expression Regulation: VLCFA-CoAs have been identified as high-affinity endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism.[16][17][18] The binding of VLCFA-CoAs to PPARα induces a conformational change, leading to the recruitment of coactivator proteins and the transcriptional activation of genes involved in peroxisomal β-oxidation.[16][17] This creates a feed-forward loop where the accumulation of VLCFA-CoAs stimulates their own degradation, a critical homeostatic mechanism.[17]
-
Direct Modulation of Protein Function: There is growing evidence that free VLCFAs or their CoA esters can directly interact with and modulate the activity of various enzymes and ion channels, although these mechanisms are still being fully elucidated.
VLCFA-CoAs in Pathophysiology: When Balance is Lost
The critical importance of maintaining VLCFA-CoA homeostasis is underscored by the severe diseases that arise from its dysregulation.
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is a devastating neurodegenerative disorder caused by mutations in the ABCD1 gene.[9][19][20] The resulting deficiency in the ABCD1 transporter prevents the import of VLCFA-CoAs into peroxisomes for degradation.[8][9] This leads to the pathological accumulation of VLCFAs in plasma and tissues, particularly the brain's white matter, spinal cord, and adrenal cortex.[9][20]
The accumulation of VLCFAs is cytotoxic and has several downstream consequences:
-
Myelin Destabilization: Incorporation of excess VLCFAs into myelin lipids disrupts the structure and stability of the myelin sheath, leading to progressive demyelination.[9]
-
Oxidative Stress & Inflammation: The metabolic block leads to mitochondrial dysfunction and the generation of reactive oxygen species. This, in turn, triggers a potent inflammatory response in the central nervous system, which is a hallmark of the severe cerebral form of the disease.[9]
The clinical presentation of X-ALD is highly variable, ranging from a slowly progressive myelopathy in adults (AMN) to a rapidly fatal inflammatory demyelination in children (CALD).[19] This variability, despite identical mutations, suggests the involvement of other genetic or environmental modifiers.[20]
Other Peroxisomal and Metabolic Disorders
-
Zellweger Spectrum Disorders: These are peroxisome biogenesis disorders where the organelle itself fails to form correctly, leading to a global impairment of peroxisomal functions, including VLCFA β-oxidation.
-
Acyl-CoA Oxidase 1 (ACOX1) Deficiency: Mutations in the ACOX1 gene, which encodes the first enzyme of peroxisomal β-oxidation, also lead to VLCFA accumulation and a neurodegenerative phenotype.[2]
-
Metabolic Syndrome: Emerging evidence links alterations in VLCFA metabolism to insulin resistance and other features of metabolic syndrome, though the causal relationships are still under investigation.
Methodologies for Studying VLCFA-CoA Function
Investigating the multifaceted roles of VLCFA-CoAs requires a sophisticated, multi-pronged approach combining advanced analytical, genetic, and cell-based techniques.
Analytical Techniques: Quantification and Profiling
The cornerstone of studying VLCFA metabolism is the accurate measurement of these lipids and their derivatives.
-
Lipidomics via Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying individual VLCFA species in complex biological samples like plasma, tissues, or cultured cells.[21] This technique offers high sensitivity and specificity, allowing for the comprehensive profiling of VLCFAs, VLCFA-containing complex lipids, and their metabolic precursors.
Table 1: Comparison of Mass Spectrometry-Based Lipidomics Approaches
| Technique | Principle | Advantages | Disadvantages |
| Targeted LC-MS/MS | Monitors specific precursor-product ion transitions for a pre-defined list of analytes. | Highest sensitivity and quantitative accuracy. | Limited to known compounds; does not discover novel lipids. |
| Untargeted LC-MS/MS | Acquires fragmentation data for all detectable ions in a sample. | Global, discovery-oriented profiling of the lipidome. | Less sensitive than targeted methods; complex data analysis. |
| Shotgun Lipidomics | Direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. | High throughput. | Ion suppression effects can compromise quantification; isomer separation is not possible. |
Experimental Protocols: Probing Metabolic Dynamics
Protocol: Measurement of Peroxisomal β-Oxidation using Stable Isotopes
This protocol provides a robust method to measure the functional capacity of the VLCFA degradation pathway in living cells.[22][23]
Objective: To quantify the rate of peroxisomal β-oxidation by tracing the conversion of a stable-isotope-labeled VLCFA substrate to a shorter-chain product.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, gene-edited cell lines)
-
Cell culture medium and supplements
-
Deuterium-labeled docosanoic acid (D3-C22:0)
-
Internal standards (e.g., C17:0)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and grow for 24-48 hours.
-
Substrate Incubation: Replace the culture medium with fresh medium containing a known concentration of D3-C22:0 (e.g., 10 µM). Incubate for a defined period (e.g., 72 hours).
-
Cell Harvest and Lysis: Wash cells with PBS, then harvest by scraping or trypsinization. Lyse the cells and determine the total protein concentration for normalization.
-
Lipid Extraction: Add internal standards to the cell lysate. Perform a liquid-liquid extraction (e.g., using a hexane/isopropanol mixture) to isolate the total lipid fraction.
-
Sample Preparation: Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) for improved chromatographic separation and ionization, if necessary for your specific LC-MS/MS method.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of the labeled substrate (D3-C22:0) and the key product of β-oxidation (D3-C16:0).
-
Data Analysis: Quantify the amounts of D3-C22:0 and D3-C16:0 relative to the internal standard. The peroxisomal β-oxidation activity is expressed as the ratio of product to substrate (D3-C16:0 / D3-C22:0), normalized to total protein content.[23]
Self-Validation and Causality: This protocol's integrity relies on the specificity of the mass spectrometer to distinguish between the labeled substrate and product from their endogenous, unlabeled counterparts. The inclusion of control cell lines (e.g., healthy controls, known X-ALD patient cells) is crucial for validating the assay's ability to detect functional differences. The causal link between enzyme/transporter function and the measured flux is established by comparing wild-type cells to genetically modified cells (e.g., ABCD1-knockout) where a decrease in the product/substrate ratio is expected.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful systems-biology approach used to quantify the rates (fluxes) of all metabolic reactions in a cellular system at steady state.[24][25] By feeding cells a stable isotope-labeled tracer (e.g., ¹³C-glucose) and measuring the isotopic labeling patterns in downstream metabolites (including fatty acids) via MS or NMR, one can computationally deduce the flow of carbon through the metabolic network.[25][26]
MFA provides a quantitative understanding of how cells utilize different substrates to synthesize VLCFAs and how metabolic pathways are rewired in response to genetic mutations or pharmacological interventions.[24][27] This approach is invaluable for identifying metabolic bottlenecks or unexpected pathway activities, offering actionable insights for metabolic engineering or therapeutic targeting.[25]
Caption: General Workflow for Metabolic Flux Analysis (MFA).
Conclusion and Future Directions
Very long-chain fatty acyl-CoAs stand at the crossroads of lipid metabolism, membrane biology, and cellular signaling. Their functions are diverse and essential, ranging from maintaining the structural integrity of tissues like the skin and brain to regulating gene expression and programmed cell death. The devastating consequences of impaired VLCFA-CoA metabolism, as exemplified by X-linked adrenoleukodystrophy, highlight the critical need for continued research in this area.
Future investigations will likely focus on several key areas:
-
Novel Signaling Roles: Unraveling new regulatory functions of VLCFA-CoAs and their derivatives, including their roles in protein acylation and direct modulation of enzyme activity.
-
Therapeutic Targeting: Developing novel therapeutic strategies that target the enzymes involved in VLCFA synthesis (ELOVLs) or degradation (peroxisomal β-oxidation) to correct metabolic imbalances in disease.
-
Systems-Level Understanding: Integrating lipidomics, proteomics, and metabolic flux analysis to build comprehensive models of VLCFA metabolism and its interaction with other cellular networks.
A deeper understanding of the complex biology of VLCFA-CoAs holds immense promise for the development of innovative diagnostics and therapies for a range of human diseases.
References
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- 8. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Lipidomic and Proteomic Alterations Induced by Even and Odd Medium-Chain Fatty Acids on Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders | MDPI [mdpi.com]
- 22. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that represents a specialized and crucial class of molecules in cellular lipid metabolism. While research on this specific C36:6 acyl-CoA is emerging, its structural characteristics point towards significant roles in the physiology and pathophysiology of specific tissues, most notably the retina and testes. This guide provides a comprehensive overview of its presumed biosynthesis, metabolic significance, and the state-of-the-art methodologies for its analysis. We will delve into the enzymatic machinery responsible for its creation, its likely incorporation into complex lipids, and its potential implications in disease, offering a foundational resource for researchers and professionals in lipidomics and drug discovery.
Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are integral components of cellular lipids, serving as precursors for signaling molecules and constituents of sphingolipids and glycerophospholipids.[1] When these long chains are also polyunsaturated (VLC-PUFAs), they confer unique biophysical properties to membranes and are implicated in highly specialized biological functions. The activation of these fatty acids to their coenzyme A (CoA) thioesters, such as this compound, is a prerequisite for their entry into metabolic pathways.[2][3] These acyl-CoAs are central intermediates, directing the fatty acid towards either energy production or incorporation into complex structural lipids.[3]
The presence of VLC-PUFAs with chain lengths greater than 24 carbons is particularly noted in the retina, brain, and testes, where they play indispensable roles.[2] For instance, C28-C36 polyunsaturated fatty acids are crucial for retinal health.[4] Deficiencies in the synthesis of these molecules are linked to severe pathologies, including Stargardt disease-3, a form of juvenile macular degeneration.[2][4] Understanding the metabolism of specific VLC-PUFA-CoAs like the C36:6 variant is therefore critical for unraveling the molecular basis of these conditions and for developing potential therapeutic interventions.
Biosynthesis of this compound: A Multi-Step Enzymatic Cascade
The synthesis of this compound is a specialized process that occurs in the endoplasmic reticulum (ER) and involves a series of elongation and desaturation reactions. Unlike shorter-chain fatty acids that can be obtained from the diet, VLC-PUFAs are synthesized in situ in the tissues where they are utilized.[2]
The biosynthesis begins with shorter, common polyunsaturated fatty acids, such as docosahexaenoic acid (DHA, C22:6n-3). The key enzymes in this pathway are the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins and fatty acid desaturases.
Key Enzymes and Steps:
-
Acyl-CoA Synthetases (ACS): The initial step is the activation of a precursor fatty acid to its CoA ester by an acyl-CoA synthetase.
-
ELOVL4: This specific elongase is the primary enzyme responsible for the synthesis of VLC-PUFAs, particularly those with chain lengths of C28 and greater.[2][4] ELOVL4 is highly expressed in the retina, testes, and skin.[2] It catalyzes the condensation of an acyl-CoA with malonyl-CoA, adding a two-carbon unit in each cycle of the fatty acid elongation process.[5]
-
Desaturases: Following elongation, desaturase enzymes introduce double bonds at specific positions in the acyl chain, creating the polyunsaturated nature of the molecule. The specific desaturases involved in the synthesis of the C36:6 molecule are yet to be fully characterized.
-
Reductases and Dehydratases: Each elongation cycle also involves a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and a trans-2-enoyl-CoA reductase to complete the two-carbon addition.
The synthesis of a C36 fatty acid from a C22 precursor would require seven cycles of elongation. The precise sequence of elongation and desaturation steps that result in the specific (2E,21Z,24Z,27Z,30Z,33Z) double bond configuration is an active area of research.
Caption: Proposed biosynthetic pathway of this compound.
Metabolic Fate and Physiological Roles
Once synthesized, this compound can enter several metabolic pathways, primarily leading to its incorporation into complex lipids rather than undergoing β-oxidation for energy.
Incorporation into Complex Lipids:
-
Phosphatidylcholines (PCs): A significant portion of VLC-PUFAs in the retina is found in phosphatidylcholines, often at the sn-1 position, with DHA at the sn-2 position.[4] This unique PC species is a major component of photoreceptor outer segment membranes.[4]
-
Sphingolipids and Ceramides: VLCFAs are essential components of ceramides and sphingolipids, which are crucial for the barrier function of the skin and the integrity of myelin sheaths in the nervous system.[5]
Physiological Significance:
-
Retinal Function: The incorporation of C28-C36 PUFAs into photoreceptor membranes is vital for vision.[4] These lipids influence membrane fluidity, permeability, and the function of membrane-bound proteins like rhodopsin.[6] A deficiency in these fatty acids, as seen in ELOVL4 mutations, leads to photoreceptor degeneration and vision loss.[2]
-
Spermatogenesis: The presence of VLC-PUFAs in the testes suggests a role in sperm development and function.
-
Membrane Structure and Function: The unique structure of VLC-PUFAs, with a long saturated proximal region and a highly unsaturated distal region, allows them to span both leaflets of the lipid bilayer or interact with membrane proteins in unique ways.[2]
Pathophysiological Implications:
Mutations in the ELOVL4 gene, leading to a deficiency in VLC-PUFA synthesis, are the cause of Stargardt disease-3 (STGD3), an autosomal dominant macular dystrophy.[2] This highlights the critical and non-redundant role of these molecules in maintaining retinal health.
Methodologies for the Study of this compound
The analysis of VLC-PUFA-CoAs presents analytical challenges due to their low abundance and amphiphilic nature.[1] However, advances in mass spectrometry have enabled their sensitive and specific detection.
Sample Preparation and Extraction
Proper sample preparation is crucial to minimize degradation and ensure accurate quantification.
Protocol: Extraction of Acyl-CoAs from Tissues
-
Tissue Homogenization: Rapidly homogenize flash-frozen tissue (e.g., retina, testes) in an ice-cold acidic solution (e.g., 10% trichloroacetic acid or 2M formic acid) to quench enzymatic activity.
-
Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is chloroform:methanol.[7]
-
Solid-Phase Extraction (SPE): To enrich for acyl-CoAs and remove interfering substances, use a mixed-mode or reversed-phase SPE cartridge.[1]
-
Derivatization (Optional but Recommended): To improve chromatographic separation and mass spectrometric detection, derivatization of the phosphate groups of CoA, for example, through methylation, can be employed.[1]
-
Reconstitution: After drying the extract under a stream of nitrogen, reconstitute the sample in a solvent compatible with the liquid chromatography system (e.g., butanol:methanol).[8]
Caption: Workflow for the extraction and analysis of VLC-PUFA-CoAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the method of choice for the quantitative analysis of acyl-CoAs.
Instrumentation and Parameters:
-
Liquid Chromatography: Reversed-phase chromatography is typically used to separate acyl-CoAs based on their chain length and degree of unsaturation.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity for targeted quantification.[1] A neutral loss scan can be used for untargeted screening of acyl-CoAs.
Quantitative Data Summary
| Analyte Class | Typical Concentration Range (in tissues) | LC-MS/MS Limit of Quantification (LOQ) |
| Short-chain Acyl-CoAs | High (µM to mM) | ~17 nM[1] |
| Long-chain Acyl-CoAs | Medium (nM to µM) | ~4.2 nM[1] |
| Very Long-chain Acyl-CoAs | Low (pM to nM) | Sub-nM to low nM[1] |
Conclusion and Future Directions
This compound is a highly specialized metabolite with profound implications for the health of the retina and other tissues. While the general framework of its biosynthesis and function is beginning to be understood, many questions remain. Future research should focus on:
-
Elucidating the complete biosynthetic pathway: Identifying the specific desaturases and the precise sequence of enzymatic reactions.
-
Defining its specific functions: Moving beyond a general role for VLC-PUFAs to understand the unique contributions of the C36:6 species.
-
Investigating its role in other tissues: Exploring its presence and function in the brain, skin, and testes in greater detail.
-
Therapeutic potential: Investigating whether modulation of its synthesis, for example, through the development of specific ELOVL1 inhibitors, could be a viable therapeutic strategy for conditions like Stargardt disease or other retinal degenerations.[9]
The continued development of advanced lipidomic techniques will be instrumental in addressing these questions and fully uncovering the importance of this fascinating molecule in health and disease.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of omega-3 long-chain polyunsaturated fatty acids in health and disease of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. agilent.com [agilent.com]
- 9. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
structural characterization of hexatriacontahexaenoyl-CoA isomers
An In-Depth Technical Guide to the Structural Characterization of Hexatriacontahexaenoyl-CoA Isomers
Authored by Gemini, Senior Application Scientist
Abstract
Hexatriacontahexaenoyl-CoA (C36:6-CoA) represents a class of very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) thioesters. The profound structural diversity inherent in these molecules, stemming from the variable positioning and geometry of their six double bonds, presents a formidable analytical challenge. The specific isomeric form of a lipid can dictate its metabolic fate and biological function, making unambiguous structural elucidation a critical task for researchers in lipidomics, metabolic diseases, and drug development. This guide provides a comprehensive, technically-grounded framework for the systematic characterization of hexatriacontahexaenoyl-CoA isomers, integrating advanced separation science, mass spectrometry, and nuclear magnetic resonance spectroscopy. We move beyond simple protocols to explain the causal-driven strategies required for definitive structural assignment in this complex class of biomolecules.
The Analytical Imperative: Unraveling Isomeric Complexity
Hexatriacontahexaenoyl-CoA is a thioester of Coenzyme A (CoA), a critical coenzyme in fatty acid metabolism, synthesis, and oxidation[1][2]. The fatty acyl component, a 36-carbon chain with six double bonds, can exist as numerous structural isomers. Understanding these isomers is paramount, as even subtle structural changes can dramatically alter their role in biological systems. For instance, the position of double bonds in fatty acids is crucial for their incorporation into cellular membranes and their function as signaling precursors[3][4].
The primary challenges in characterizing C36:6-CoA isomers are twofold:
-
Positional Isomerism: The six double bonds can be located at various positions along the 36-carbon backbone. For example, one isomer might have double bonds starting at carbons Δ6, 9, 12, 15, 18, 21, while another might have a completely different arrangement.
-
Geometric Isomerism: Each of the six double bonds can exist in either a cis or trans configuration, leading to a vast number of potential stereoisomers.
A robust analytical strategy cannot rely on a single technique. It requires an orthogonal, multi-modal approach to first separate the isomers and then systematically determine the precise location and geometry of every double bond.
Caption: The two primary types of isomerism in hexatriacontahexaenoyl-CoA.
The Core Analytical Workflow: An Integrated Strategy
The definitive characterization of C36:6-CoA isomers necessitates a multi-step workflow. This process begins with the chromatographic separation of the complex isomeric mixture, followed by structural analysis of the isolated species using high-resolution mass spectrometry and NMR spectroscopy.
Caption: A comprehensive workflow for C36:6-CoA isomer characterization.
Chromatographic Separation of Isomers
Effective chromatographic separation is the cornerstone of this workflow. Given that isomers have identical mass, physical separation is essential before mass spectrometric analysis. A combination of techniques is often required for these highly complex molecules.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. For acyl-CoAs, retention time generally increases with the length of the carbon chain and decreases with the number of double bonds[5]. While C36:6-CoA isomers all have the same chain length and degree of unsaturation, subtle differences in molecular shape imparted by the positions of the double bonds can lead to partial separation[6].
Causality: The position of a double bond affects the molecule's overall three-dimensional shape and its interaction with the C18 stationary phase. Isomers where double bonds are clustered may present a more compact, less retained shape than isomers where they are evenly spaced.
Protocol: RP-HPLC Starting Conditions This protocol is adapted from established methods for long-chain acyl-CoAs and serves as a validated starting point for method development[5][7].
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Acetate in Water (pH 7).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 100% B
-
15-22 min: Hold at 100% B
-
22-23 min: Return to 20% B
-
23-30 min: Re-equilibration.
-
-
Detection: UV (259 nm for the adenine moiety of CoA) and coupled Mass Spectrometer.
Table 1: Expected Elution Behavior in RP-HPLC
| Property | Effect on Retention Time | Rationale |
| Increased Chain Length | Increases | Greater hydrophobicity leads to stronger interaction with the C18 stationary phase[5]. |
| Increased Unsaturation | Decreases | Double bonds introduce kinks, reducing the effective surface area for hydrophobic interaction[8]. |
| Double Bond Position | Variable Separation | Affects overall molecular shape and polarity, with elution order determined by subtle interactions[6]. |
Silver Ion (Ag+) Chromatography
For more challenging separations of unsaturated isomers, silver ion chromatography is a powerful tool. This technique separates molecules based on their interaction with silver ions impregnated onto the stationary phase. The π-electrons of the double bonds form reversible complexes with the silver ions.
Causality: The strength of the Ag-π bond interaction depends on the number, position, and geometry of the double bonds. Cis double bonds, being less sterically hindered, interact more strongly with the silver ions than trans double bonds, and are therefore retained longer. This makes Ag+-HPLC exceptionally well-suited for separating geometric isomers.
Mass Spectrometry for Positional Elucidation
Mass spectrometry (MS) provides crucial information on molecular weight and fragmentation patterns, which can be used to determine the location of double bonds.
High-Resolution Mass Spectrometry
Initial analysis using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to confirm the elemental composition (C₂₁H₃₆N₇O₁₆P₃S + C₃₆Hₓ) of the parent ion, validating that the analyte of interest is indeed a C36:6-CoA species.
Tandem Mass Spectrometry (MS/MS) for Double Bond Localization
To pinpoint the location of double bonds, the parent ion is isolated and fragmented. The resulting product ions are diagnostic of the original structure.
-
Collision-Induced Dissociation (CID): This is a common fragmentation method. While CID of fatty acyl chains can be complex, characteristic fragmentation patterns can emerge that provide clues to double bond positions[9]. However, charge-remote fragmentation is often weak, making unambiguous assignment difficult for PUFAs.
-
Advanced Fragmentation - Oxygen Attachment Dissociation (OAD): For a more direct and reliable localization of C=C bonds, specialized fragmentation techniques are superior. OAD is a powerful method where oxygen radicals are attached to the double bonds, leading to predictable fragmentation at those specific sites[10]. This creates a clear "fragmentation fingerprint" that directly maps the double bond positions along the acyl chain. This approach significantly reduces ambiguity compared to CID for PUFA analysis[10].
Protocol: Conceptual OAD-MS/MS Workflow
-
Infusion & Ionization: The separated isomer from the LC eluent is introduced into the mass spectrometer via electrospray ionization (ESI) in positive or negative ion mode.
-
Precursor Selection: The C36:6-CoA molecular ion is isolated in the first stage of the mass spectrometer.
-
Oxygen Attachment: The isolated ion is reacted with an oxygen-containing gas (e.g., O₃ or O₂) within the collision cell, forming an oxygenated adduct.
-
Fragmentation: The unstable adduct is subjected to collision energy, causing it to fragment specifically at the original locations of the double bonds.
-
Detection & Interpretation: The resulting product ions are detected, and the mass differences between major fragments are used to map out the positions of the six double bonds along the carbon chain.
NMR Spectroscopy: The Gold Standard for Complete Structural Assignment
While MS is excellent for determining connectivity and double bond location, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for establishing the geometry (cis/trans) of each double bond and confirming the overall structure. This typically requires isolating a sufficient quantity of each isomer via preparative HPLC.
Causality: The chemical environment of each proton (¹H) and carbon (¹³C) nucleus in the molecule is unique. This uniqueness translates to distinct resonance frequencies (chemical shifts) in the NMR spectrum. The coupling constants between adjacent protons, particularly across a double bond, are highly diagnostic of its geometry.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum provides key information from distinct chemical shift regions[11][12]:
-
Olefinic Protons (-CH=CH-): Resonate around 5.3-6.4 ppm. The precise shift and coupling pattern can help distinguish different double bonds. Crucially, the coupling constant (J) between two protons on a double bond is ~10-12 Hz for a cis configuration and ~14-16 Hz for a trans configuration.
-
Bis-allylic Protons (=CH-CH₂-CH=): These protons, situated between two double bonds, are highly deshielded and typically appear around 2.7-3.1 ppm[13]. Their presence and integration are indicative of a methylene-interrupted double bond system, common in biological PUFAs.
-
Allylic Protons (-CH₂-CH=): Resonate around 2.0-2.3 ppm[11].
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum complements the proton data, providing a map of the carbon backbone[11][14]:
-
Olefinic Carbons (-C=C-): Appear in the 120-135 ppm region.
-
Allylic and Bis-allylic Carbons: Their chemical shifts are also distinct and provide confirmatory information about the double bond positions.
2D-NMR Experiments
For a molecule as complex as C36:6-CoA, 2D-NMR is essential to connect the different parts of the structure[13].
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity through the entire acyl chain, from one proton to its direct neighbors.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for confirming the assignment of carbon signals and piecing together larger structural fragments.
By integrating data from these NMR experiments, a complete and unambiguous 3D structure of each isomer can be constructed.
Table 2: Summary of Analytical Techniques and Their Roles
| Technique | Primary Role | Information Gained | Limitations |
| RP-HPLC | Isomer Separation | Separates based on hydrophobicity and shape.[6] | Often provides only partial resolution of complex isomers. |
| Ag+-HPLC | Isomer Separation | Excellent for separating cis/trans and positional isomers. | Can be technically challenging; requires dedicated columns. |
| MS/MS (CID) | Positional Analysis | Molecular weight confirmation; fragmentation gives clues to C=C position. | Ambiguous for complex PUFAs due to non-specific fragmentation.[9] |
| MS/MS (OAD) | Positional Analysis | Provides direct, unambiguous localization of C=C bonds.[10] | Requires specialized instrumentation or capabilities. |
| NMR (¹H, ¹³C, 2D) | Geometric & Positional Confirmation | Definitive assignment of cis/trans geometry; confirms full carbon backbone structure.[11][13] | Low sensitivity; requires larger quantities of purified sample. |
Conclusion and Future Perspectives
The is a complex but achievable task that demands a synergistic application of orthogonal analytical technologies. By strategically combining advanced liquid chromatography for separation, high-resolution tandem mass spectrometry for positional analysis, and multi-dimensional NMR for definitive geometric and structural confirmation, researchers can confidently elucidate the precise structure of these very-long-chain polyunsaturated acyl-CoAs.
This detailed structural knowledge is a prerequisite for understanding their biosynthesis, metabolism, and function in health and disease. As analytical technologies continue to improve in sensitivity and resolution, the ability to profile these and other complex lipid isomers directly from biological matrices will open new frontiers in lipidomics and the development of targeted therapeutics for metabolic disorders.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. lipotype.com [lipotype.com]
- 4. Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsbms.jp [jsbms.jp]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magritek.com [magritek.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
A Technical Guide to the Biosynthesis of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA: An Intermediate in Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of specialized cell membranes, particularly in the retina and testes. Their biosynthesis is a complex process involving sequential elongation and desaturation steps, highly dependent on the enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4). This guide provides an in-depth examination of the biosynthetic pathway leading to a specific, transient intermediate: (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA. We will dissect the multi-enzyme fatty acid elongation cycle, trace the pathway from common dietary precursors to the 36-carbon backbone, and detail the experimental methodologies required to study these reactions. Understanding this pathway is paramount, as defects, particularly in the ELOVL4 enzyme, are directly linked to debilitating genetic disorders such as Stargardt-like macular dystrophy (STGD3), making this metabolic route a key target for therapeutic intervention.
The Biological Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
VLC-PUFAs are a unique class of lipids that play indispensable structural and functional roles. Unlike their shorter-chain dietary precursors, such as docosahexaenoic acid (DHA), VLC-PUFAs (≥C24) are synthesized endogenously and are found in high concentrations in only a few tissues.[1] In the retina, they are esterified into the sn-1 position of phosphatidylcholine and are integral to the structure of photoreceptor outer segment membranes, which are essential for vision.[2][3] The presence of these exceptionally long and highly unsaturated acyl chains is thought to impart unique biophysical properties to membranes, influencing fluidity, curvature, and the function of embedded proteins like rhodopsin.[3][4]
The critical nature of these molecules is underscored by the pathology of ELOVL4 mutations, which cause an autosomal dominant form of juvenile macular degeneration.[2][5][6] The resulting depletion of VLC-PUFAs in the retina leads to photoreceptor dysfunction and degeneration, highlighting the necessity of this biosynthetic pathway for maintaining retinal health.[3][7]
The Core Biosynthetic Machinery: Elongases and Desaturases
The synthesis of all long-chain and very-long-chain fatty acids from dietary precursors like α-linolenic acid (ALA, 18:3n-3) is managed by two key families of enzymes located in the endoplasmic reticulum:
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the acyl chain, increasing its degree of unsaturation.[8][9] Key human desaturases include Δ5- and Δ6-desaturases (encoded by FADS1 and FADS2 genes, respectively).
-
Fatty Acid Elongases (ELOVL): These enzymes orchestrate the fatty acid elongation cycle, which adds two-carbon units to the carboxyl end of a fatty acyl-CoA substrate.[10] The condensing reaction catalyzed by the elongase is the first and rate-limiting step of the cycle.[11]
While several ELOVL enzymes exist with varying substrate specificities, ELOVL4 is uniquely responsible for the synthesis of VLC-PUFAs with chain lengths of C28 and beyond.[6][12] It is the primary catalyst for the extensive chain-shortening required to produce molecules like the C36 fatty acid at the core of this guide.
Proposed Biosynthetic Pathway
The synthesis of this compound is not a singular event but the culmination of a multi-stage process. The target molecule is a transient intermediate within the final two-carbon extension cycle from a C34 precursor to a C36 fatty acid.
Part A: Assembly of the C34 Precursor Fatty Acid
The journey begins with essential n-3 polyunsaturated fatty acids obtained from the diet. The pathway proceeds through a series of elongation and desaturation steps to build the necessary precursor, (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA (C34:5n-3-CoA).
-
Initial Synthesis: Dietary α-linolenic acid (ALA; 18:3n-3) is converted to eicosapentaenoic acid (EPA; 20:5n-3) and subsequently to docosapentaenoic acid (DPA; 22:5n-3) through the action of FADS and ELOVL enzymes (primarily ELOVL2/5).[8]
-
ELOVL4-Mediated Serial Elongation: Beginning with a C22 or C24 PUFA-CoA, ELOVL4 catalyzes multiple, sequential rounds of two-carbon additions. Studies suggest that ELOVL4 efficiently elongates C26-C38 PUFAs.[6][12] This repetitive action extends the carbon chain to its 34-carbon length while preserving the n-3 double bond configuration.
Part B: The Final Elongation Cycle (C34 → C36)
With the C34:5n-3-CoA precursor assembled, the final elongation cycle commences. This is a four-step, enzyme-catalyzed process occurring in the endoplasmic reticulum. The target molecule of this guide is generated in Step 3.
-
Condensation: ELOVL4 catalyzes the condensation of C34:5n-3-CoA with malonyl-CoA, forming a 3-ketoacyl-C36:5n-3-CoA intermediate and releasing CO₂. This is the rate-limiting step.
-
First Reduction: The 3-ketoacyl intermediate is reduced by 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor, to yield 3-hydroxyacyl-C36:5n-3-CoA.
-
Dehydration: 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from the 3-hydroxyacyl intermediate. This reaction creates a trans double bond between the C2 and C3 positions, forming This compound .
-
Final Reduction: Trans-2-enoyl-CoA reductase (TECR) catalyzes the final step, reducing the C2-C3 trans double bond using NADPH.[13] This produces the elongated and saturated (at the C2-C3 position) fatty acyl-CoA, (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA, which can then be incorporated into complex lipids or undergo further modification.
Methodologies for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Experimental Protocol 1: Heterologous Expression and Functional Characterization of ELOVL4
This protocol confirms the substrate specificity and elongating activity of the ELOVL4 enzyme.
Objective: To express human ELOVL4 in a cell line that does not endogenously produce VLC-PUFAs (e.g., HepG2 human hepatocyte cells) and analyze its ability to synthesize VLC-PUFAs from supplied precursors.[7]
Methodology:
-
Vector Construction: Clone the full-length coding sequence of human ELOVL4 into a mammalian expression vector (e.g., pcDNA3.1).
-
Transfection: Transfect HepG2 cells with the ELOVL4 expression vector or an empty vector control using a standard lipid-based transfection reagent.
-
Substrate Supplementation: At 24 hours post-transfection, supplement the cell culture medium with an n-3 PUFA precursor (e.g., 50 µM DPA, 22:5n-3).
-
Incubation: Culture the cells for an additional 48-72 hours to allow for precursor uptake and metabolism.
-
Lipid Extraction: Harvest the cells, wash with PBS, and perform a total lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).
-
Analysis: Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by saponification and transesterification. Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify fatty acids.
-
Validation: Compare the fatty acid profiles of cells expressing ELOVL4 to the empty vector controls. The presence of fatty acids longer than C24 (e.g., C26:5, C28:5, C30:5, etc.) in the ELOVL4-expressing cells confirms the enzyme's function.
Experimental Protocol 2: In Vitro Fatty Acid Elongation Assay
This biochemical assay directly measures the enzymatic activity of the elongation complex using microsomal preparations.[11]
Objective: To measure the incorporation of radiolabeled two-carbon units into a specific fatty acyl-CoA precursor by a microsomal fraction containing the elongation machinery.
Methodology:
-
Microsome Preparation: Isolate microsomes from a tissue or cell line expressing ELOVL4 (e.g., transfected cells, retinal tissue) by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
Microsomal protein (50-100 µg)
-
Fatty acyl-CoA substrate (e.g., 20 µM C34:5n-3-CoA)
-
Radiolabeled [2-¹⁴C]Malonyl-CoA (e.g., 50 µM, 1-2 µCi)
-
NADPH (1 mM)
-
Reaction Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
-
Incubation: Initiate the reaction by adding the microsomes and incubate at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., 5 N HCl).
-
Extraction: Extract the total fatty acids from the reaction mixture using hexane.
-
Quantification: Measure the amount of radioactivity incorporated into the hexane-soluble fraction using a liquid scintillation counter.
-
Data Analysis: Express results as nmol of malonyl-CoA incorporated per mg of protein per minute. This provides a quantitative measure of elongase activity.
Data Presentation: Expected Results
The following table summarizes hypothetical quantitative data from the heterologous expression experiment described in Protocol 1.
| Fatty Acid (n-3) | Control (Empty Vector) | ELOVL4 Expressed |
| 22:5 (DPA) | 100% | 100% |
| 24:5 | < 0.1% | 15.2% |
| 26:5 | Not Detected | 28.5% |
| 28:5 | Not Detected | 21.3% |
| 30:5 | Not Detected | 14.8% |
| 32:5 | Not Detected | 8.1% |
| 34:5 | Not Detected | 4.6% |
| Table 1: Relative fatty acid composition (% of total identified n-3 PUFAs) in transfected HepG2 cells supplemented with DPA. The appearance of VLC-PUFAs >C24 is indicative of ELOVL4 activity. |
graph "Lipid Analysis Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes A [label="1. Cell Culture &\nSubstrate Supplementation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Total Lipid Extraction\n(Folch Method)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Saponification &\nFAMEs Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Data Processing:\nPeak Integration & Identification", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Quantitative Analysis &\nPathway Validation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
Implications for Drug Development and Future Research
A thorough understanding of the VLC-PUFA biosynthetic pathway, including the identity of transient intermediates like this compound, is crucial for developing novel therapeutics.
-
Target for Stargardt's Disease: For diseases caused by loss-of-function mutations in ELOVL4, strategies could focus on enhancing the activity of the residual enzyme, gene replacement therapy, or dietary supplementation with downstream VLC-PUFA products to bypass the metabolic block.[4]
-
Inhibitor Design: Conversely, in pathological conditions where VLC-PUFA accumulation may be detrimental, the enzymes of this pathway, particularly ELOVL4 and TECR, represent potential targets for small-molecule inhibitors. The structural details of intermediates are vital for designing effective competitive or mechanism-based inhibitors.
-
Novel Bioactive Lipids: VLC-PUFAs can serve as precursors for yet-undiscovered signaling molecules with potent biological activities. Elucidating the complete pathway is the first step toward identifying and harnessing these novel lipid mediators.
Future research should focus on the precise characterization of the desaturases that may act on very-long-chain substrates, the regulatory mechanisms governing ELOVL4 expression and activity, and the downstream metabolism of C36 and other VLC-PUFAs into complex lipids and signaling molecules.
Conclusion
The biosynthesis of this compound is a key step within the broader pathway of VLC-PUFA synthesis. It exists as a fleeting intermediate, the product of dehydration and the substrate for the final reduction in the fatty acid elongation cycle. This pathway, critically dependent on the ELOVL4 elongase, is essential for the health of specialized tissues like the retina. By combining molecular genetics, biochemistry, and advanced analytical methods, researchers can continue to unravel the complexities of this vital metabolic route, paving the way for new diagnostic and therapeutic strategies for associated degenerative diseases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 10. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of C36:6 Acyl-CoA: A Technical Guide to its Potential Cellular Functions
Foreword: Charting Unexplored Territories in Lipid Biochemistry
For researchers, scientists, and drug development professionals, the landscape of lipid metabolism is in a constant state of discovery. While much is known about the roles of common fatty acids, the functions of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated acyl-CoA counterparts remain a frontier of exploration. This guide delves into the potential cellular functions of a particularly intriguing and lesser-known molecule: C36:6 acyl-CoA. As the activated form of a 36-carbon fatty acid with six double bonds, C36:6 acyl-CoA is poised to have unique and critical roles in cellular physiology and pathology. This document provides a comprehensive overview of our current understanding, inferred functions based on related molecules, and a technical guide to the methodologies required to elucidate its precise roles.
The Molecular Identity of C36:6 Acyl-CoA
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids ready for biochemical reactions.[1] They are formed when a fatty acid is linked to coenzyme A (CoA) via a thioester bond, a reaction catalyzed by acyl-CoA synthetases.[1] This activation is a critical step that allows fatty acids to participate in a wide array of metabolic pathways, including β-oxidation for energy production, synthesis of complex lipids, and cellular signaling.[1][2]
C36:6 acyl-CoA is the activated form of a very-long-chain fatty acid with a 36-carbon backbone and six degrees of unsaturation. The precise positions of the double bonds in naturally occurring C36:6 are not always fully characterized but are critical to its three-dimensional structure and, consequently, its biological activity.
Biosynthesis and Metabolic Fate: A Specialized Pathway
The synthesis of very-long-chain fatty acids is a specialized process that occurs in the endoplasmic reticulum through the action of a family of enzymes called fatty acid elongases (ELOVLs).[3] Specifically, the synthesis of C28-C36 fatty acids is believed to be exclusively catalyzed by ELOVL4.[4] This suggests that the production of the C36:6 fatty acid precursor to C36:6 acyl-CoA is tissue- and cell-type specific, with a notable presence in the retina.[4]
Once synthesized, the C36:6 fatty acid must be activated to C36:6 acyl-CoA by a very-long-chain acyl-CoA synthetase (ACSVL).[5] The specific ACSVL isoform responsible for activating C36:6 has yet to be definitively identified. Following its formation, C36:6 acyl-CoA can have several potential metabolic fates:
-
Incorporation into Complex Lipids: A primary role for VLC-PUFA-CoAs is their incorporation into complex lipids like phospholipids and sphingolipids. This is particularly important in specialized membranes such as those found in photoreceptor outer segments in the retina.[4]
-
Peroxisomal β-oxidation: Very-long-chain fatty acids are primarily degraded in peroxisomes, as mitochondria are not equipped to handle these long acyl chains.[6] Therefore, C36:6 acyl-CoA is likely a substrate for peroxisomal β-oxidation.
-
Signaling Roles: Acyl-CoAs can act as signaling molecules, allosterically regulating enzymes and influencing transcription factor activity.[2] The unique structure of C36:6 acyl-CoA suggests it may have specific signaling functions.
Potential Cellular Functions of C36:6 Acyl-CoA
While direct experimental evidence for the functions of C36:6 acyl-CoA is limited, we can infer its potential roles based on the known functions of other VLC-PUFAs and their acyl-CoA derivatives.
Structural Roles in Specialized Membranes
One of the most well-documented roles for VLC-PUFAs is their contribution to the structure and function of specialized cellular membranes. In the retina, C28-C36 fatty acids are found as components of phosphatidylcholines in photoreceptor outer segments.[4]
-
Hypothesized Function: C36:6 acyl-CoA likely serves as the immediate precursor for the incorporation of C36:6 fatty acids into these specialized phospholipids. The presence of such long and highly unsaturated fatty acids is thought to be critical for the high fluidity and curvature of photoreceptor disc membranes, which is essential for the visual transduction cascade.
A Potential Player in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] The susceptibility of a cell to ferroptosis is heavily influenced by its lipid composition, particularly the abundance of polyunsaturated fatty acids (PUFAs) in its membranes.[7]
-
Hypothesized Function: The six double bonds in C36:6 make it highly susceptible to oxidation. Therefore, the incorporation of C36:6 into membrane phospholipids via C36:6 acyl-CoA could significantly increase a cell's sensitivity to ferroptosis. This is particularly relevant in the context of diseases where ferroptosis is implicated, such as neurodegenerative disorders and certain cancers. The enzyme ACSL4 is a key regulator of ferroptosis by activating arachidonic acid and adrenic acid for their incorporation into phospholipids, and it is plausible that a similar mechanism exists for VLC-PUFAs like C36:6.[8]
Involvement in Retinal Diseases
Mutations in the ELOVL4 gene, which is responsible for synthesizing the precursors to C36:6, are linked to Stargardt disease-3, a form of juvenile macular degeneration.[4] This strongly implicates VLC-PUFAs and their acyl-CoAs in retinal health and disease.
-
Hypothesized Function: A deficiency in C36:6 acyl-CoA due to ELOVL4 mutations could lead to defects in the structure and function of photoreceptor membranes, ultimately causing photoreceptor cell death and vision loss.[4] Conversely, the accumulation of abnormal VLC-PUFAs or their metabolites could also contribute to retinal pathology.[9]
Signaling and Regulatory Roles
Long-chain acyl-CoAs are known to regulate various cellular processes, including enzyme activity and gene expression.[10]
-
Hypothesized Function: C36:6 acyl-CoA, with its unique size and high degree of unsaturation, could have specific binding partners and regulatory targets. It may modulate the activity of nuclear receptors, ion channels, or other proteins involved in lipid metabolism and signaling.
Methodologies for Studying C36:6 Acyl-CoA
Investigating the functions of a specific acyl-CoA like C36:6 requires a combination of advanced analytical techniques and targeted cellular and molecular biology approaches.
Quantification of C36:6 Acyl-CoA Levels
Accurate quantification of intracellular C36:6 acyl-CoA levels is fundamental to understanding its metabolism. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.[11][12]
Table 1: Comparison of Mass Spectrometry-Based Methods for Acyl-CoA Analysis
| Method | Advantages | Disadvantages |
| LC-MS/MS (Targeted) | High sensitivity and specificity for known acyl-CoAs. Absolute quantification is possible with stable isotope-labeled standards.[13] | Requires prior knowledge of the target molecule and optimized fragmentation parameters. |
| LC-HRMS (Untargeted) | Allows for the discovery of novel acyl-CoA species. Provides high mass accuracy for formula determination. | Data analysis is more complex. Absolute quantification is challenging without standards. |
Experimental Protocol: Extraction and Quantification of Acyl-CoAs from Cultured Cells by LC-MS/MS
-
Cell Culture and Harvest: Culture cells to the desired confluency. Wash cells twice with ice-cold phosphate-buffered saline (PBS).[14]
-
Metabolite Extraction: Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14] It is crucial to include an internal standard, such as a C17:0-CoA, for accurate quantification.
-
Sample Processing: Vortex the samples vigorously and incubate on ice for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.[14]
-
Sample Analysis: Transfer the supernatant to a new tube and inject it into an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid, to separate the acyl-CoAs.[14]
-
Mass Spectrometric Detection: Detect and quantify the C36:6 acyl-CoA using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode on a triple quadrupole or high-resolution mass spectrometer.[14]
Functional Characterization
Elucidating the cellular functions of C36:6 acyl-CoA requires a multi-pronged approach.
Table 2: Experimental Approaches for Functional Characterization of C36:6 Acyl-CoA
| Approach | Methodology | Rationale |
| Genetic Manipulation | Use CRISPR/Cas9 or siRNA to knockdown or knockout genes involved in C36:6 synthesis (e.g., ELOVL4, specific ACSVLs). | To assess the phenotypic consequences of C36:6 acyl-CoA depletion. |
| Lipidomic Analysis | Perform comprehensive lipidomics on cells with altered C36:6 acyl-CoA levels. | To identify changes in the lipid landscape, particularly in phospholipids and sphingolipids. |
| Metabolic Flux Analysis | Use stable isotope-labeled fatty acid tracers (e.g., ¹³C-labeled linolenic acid) to trace the metabolic fate of precursors into C36:6 acyl-CoA and downstream lipids.[14] | To understand the dynamics of C36:6 acyl-CoA synthesis and turnover. |
| Cell-Based Assays | Investigate the impact of modulating C36:6 acyl-CoA levels on cellular processes like ferroptosis, membrane fluidity, and cell signaling. | To link C36:6 acyl-CoA to specific cellular functions. |
| In Vitro Enzyme Assays | Test the ability of purified ACSVL enzymes to activate C36:6 fatty acid. | To identify the specific synthetase responsible for C36:6 acyl-CoA formation. |
Visualizing the Potential Roles of C36:6 Acyl-CoA
The following diagrams illustrate the hypothesized pathways and relationships involving C36:6 acyl-CoA.
Caption: Biosynthesis and potential metabolic fates of C36:6 acyl-CoA.
Caption: Hypothesized roles of C36:6 acyl-CoA in retinal disease and ferroptosis.
Future Directions and Unanswered Questions
The study of C36:6 acyl-CoA is still in its infancy, and many critical questions remain unanswered:
-
Which specific very-long-chain acyl-CoA synthetase is responsible for the activation of C36:6 fatty acid?
-
What are the precise signaling pathways regulated by C36:6 acyl-CoA?
-
Does C36:6 acyl-CoA play a role in other tissues besides the retina, such as the brain or skin, where VLCFAs are also important?
-
Can targeting the metabolism of C36:6 acyl-CoA be a viable therapeutic strategy for retinal diseases or other conditions?
Conclusion
C36:6 acyl-CoA represents a fascinating and largely unexplored area of lipid biochemistry. Based on its structure and the known functions of related molecules, it is likely to be a critical player in maintaining the structural integrity of specialized membranes, and it may also have important roles in signaling and disease processes such as ferroptosis and retinal degeneration. The development and application of advanced analytical and molecular biology techniques will be essential to fully elucidate the cellular functions of this enigmatic molecule and to unlock its potential as a therapeutic target.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid metabolism and retinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Enzymatic Synthesis of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Abstract
This technical guide provides a comprehensive framework for the enzymatic synthesis of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, a novel very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Recognizing the absence of an established direct biosynthetic pathway for this specific molecule, this document outlines a scientifically grounded, hypothetical multi-step enzymatic approach. We delve into the selection of requisite enzymes, including elongases, desaturases, and acyl-CoA synthetases, and provide a detailed, step-by-step protocol for the in vitro synthesis. Furthermore, we address the critical aspects of purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and lipidomics who are engaged in the synthesis and study of novel lipid molecules.
Introduction: The Emerging Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are a unique class of lipids.[1] They are found in low concentrations in specific tissues such as the retina and testes, where they are integral components of membrane phospholipids.[1] The endogenous synthesis of VLC-PUFAs is a complex process involving a series of elongation and desaturation reactions, primarily from precursors like docosahexaenoic acid (DHA), arachidonic acid (AA), or eicosapentaenoic acid (EPA).[1][2][3] The enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4) plays a crucial role in the biosynthesis of VLC-PUFAs with 28 or more carbons.[1][4]
The specific molecule of interest, this compound, is a C36:6 acyl-CoA with a distinctive trans double bond at the C2 position. While the biological significance of this particular molecule is yet to be fully elucidated, its unique structure suggests potential roles in membrane architecture, cellular signaling, or as a precursor to novel bioactive mediators. This guide proposes a rational enzymatic pathway for its synthesis to facilitate further research into its function.
Proposed Biosynthetic Pathway: A Multi-Enzyme Cascade
The synthesis of this compound can be conceptually divided into two major stages:
-
Synthesis of the free fatty acid precursor: (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid.
-
Activation of the free fatty acid to its CoA ester: The enzymatic ligation of Coenzyme A.
Stage 1: Elongation and Desaturation to Form the C36:6 Fatty Acid Backbone
We propose a pathway starting from a readily available C22:6 precursor, docosahexaenoic acid (DHA), and involving a series of elongation and desaturation steps. The introduction of the 2E- double bond presents a unique challenge and may necessitate an additional enzymatic step, possibly involving an enoyl-CoA hydratase/isomerase activity.
A plausible enzymatic sequence is as follows:
-
Step 1: Elongation of DHA (C22:6) to C24:6. This reaction is catalyzed by a fatty acid elongase, likely an ELOVL4 homolog, which is known to act on C22 PUFA substrates.[5]
-
Step 2 & 3: Successive Elongation Cycles. A series of six two-carbon additions are required to extend the C24:6 acyl chain to C36:6. These elongation steps are mediated by a complex of enzymes, with the initial condensation reaction being the rate-limiting step catalyzed by an ELOVL enzyme.[6]
-
Step 4: Introduction of the 2E-Double Bond. The formation of a trans double bond at the C2 position is not a canonical step in fatty acid biosynthesis. One possibility is the involvement of an enoyl-CoA isomerase, which can convert a cis-3 double bond to a trans-2 double bond, a reaction typically associated with fatty acid oxidation. Alternatively, some polyketide synthases (PKSs) have been shown to generate trans double bonds.[7][8]
Stage 2: Acyl-CoA Ligation
The final step is the "activation" of the synthesized C36:6 fatty acid by attaching Coenzyme A. This is a crucial step for rendering the fatty acid metabolically active.[9][10] This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL) or ligase (FACL).[11] These enzymes utilize ATP to adenylate the fatty acid, which then reacts with the thiol group of CoA to form the thioester bond.[12][13][14]
Caption: Proposed enzymatic pathway for the synthesis of the target molecule.
In-Depth Experimental Protocol
This section provides a detailed, step-by-step methodology for the in vitro enzymatic synthesis. This protocol is a starting point and will likely require optimization for yield and purity.
Materials and Reagents
| Reagent | Recommended Supplier | Storage |
| (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid | Custom Synthesis | -20°C |
| Coenzyme A, trilithium salt | Sigma-Aldrich | -20°C |
| Adenosine 5'-triphosphate (ATP), disodium salt | Sigma-Aldrich | -20°C |
| Very-Long-Chain Acyl-CoA Synthetase (e.g., from Homo sapiens or a microbial source with broad specificity) | Commercially available or purified in-house | -80°C |
| Potassium Phosphate Buffer (1 M, pH 7.5) | In-house preparation | 4°C |
| Magnesium Chloride (1 M) | Sigma-Aldrich | Room Temperature |
| Dithiothreitol (DTT) (1 M) | Sigma-Aldrich | -20°C |
| Triton X-100 | Sigma-Aldrich | Room Temperature |
Step-by-Step Synthesis Protocol
-
Preparation of the Fatty Acid Substrate:
-
Due to the likely insolubility of the C36:6 fatty acid in aqueous buffer, it should first be dissolved in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).
-
This stock solution should then be diluted in a buffer containing a detergent, such as 50 mM potassium phosphate, pH 7.5, with 0.1% Triton X-100, to the desired final concentration.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, assemble the following reaction components at the final concentrations indicated:
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
10 mM MgCl₂
-
2 mM DTT
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid
-
-
The total reaction volume can be scaled as needed, for example, to 1 mL.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the Very-Long-Chain Acyl-CoA Synthetase. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 units of enzyme per mL of reaction volume is recommended.[15]
-
Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 30, 60, 120, and 240 minutes).
-
-
Reaction Termination:
-
To stop the reaction, add perchloric acid to a final concentration of 0.6 M. This will precipitate the enzyme.[15]
-
Incubate on ice for 10 minutes, then centrifuge to pellet the precipitated protein. The supernatant will contain the synthesized acyl-CoA.
-
Caption: A streamlined workflow for the enzymatic synthesis of the target acyl-CoA.
Purification and Characterization: Ensuring Product Integrity
The purification and rigorous characterization of the synthesized this compound are paramount to validate the success of the synthesis and for its use in downstream applications.
Purification
-
Solid-Phase Extraction (SPE): SPE can be employed as an initial cleanup step to remove unreacted fatty acids and other small molecules.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for purifying acyl-CoAs. A reverse-phase C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate). The elution of the acyl-CoA can be monitored by UV absorbance at approximately 260 nm (due to the adenine moiety of CoA).[17]
Characterization
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized product. Techniques such as liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) can be used to determine the molecular weight of the intact acyl-CoA.[6][17][18] Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting daughter ions.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a comprehensive structural elucidation, particularly to confirm the stereochemistry of the double bonds, NMR spectroscopy would be the definitive analytical technique.
| Analytical Technique | Purpose | Expected Outcome |
| HPLC | Purification and Purity Assessment | A single, sharp peak corresponding to the retention time of the acyl-CoA. |
| LC-MS (ESI) | Molecular Weight Determination | A mass peak corresponding to the calculated molecular weight of this compound. |
| Tandem MS (MS/MS) | Structural Confirmation | Fragmentation pattern consistent with the structure of the target molecule. |
| NMR Spectroscopy | Definitive Structural Elucidation | Spectra confirming the carbon skeleton and the stereochemistry of all double bonds. |
Conclusion and Future Directions
This technical guide has laid out a comprehensive, albeit hypothetical, enzymatic route for the synthesis of this compound. The successful synthesis of this novel VLC-PUFA-CoA will open avenues for investigating its biological functions. Future work should focus on optimizing the enzymatic cascade, potentially through the discovery and characterization of novel enzymes with specificities for very-long-chain substrates and the ability to introduce trans double bonds. The availability of this molecule will be a valuable tool for the lipidomics research community and may shed light on new aspects of lipid metabolism and signaling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of polyunsaturated fatty acids by polyketide synthases in both prokaryotes and eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The type I fatty acid and polyketide synthases: a tale of two megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 10. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 11. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 14. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Identification and Validation of Protein Binders for (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Abstract
(2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA is a novel, very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) molecule. Its unique structure, featuring a C36 backbone with six double bonds, suggests specialized roles in cellular metabolism, signaling, and lipid-protein interactions. Identifying the proteins that specifically bind to this molecule is paramount to elucidating its biological function and exploring its therapeutic potential. This technical guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to discover and validate these protein interactors. We eschew a one-size-fits-all template, instead presenting a logical, field-proven workflow that integrates computational, biochemical, and cell-based methodologies. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.
Introduction: The Challenge of a Unique Ligand
The identification of protein targets for a highly specific lipid metabolite like this compound presents distinct challenges. Unlike small-molecule drugs, its long, flexible acyl chain and bulky CoA moiety create a complex binding interface. Furthermore, its amphipathic nature complicates in vitro assays. Acyl-CoA esters are central metabolites that interact with proteins to regulate critical processes from energy production to gene expression[1]. These transient binding events are often invisible to traditional proteomic methods, necessitating specialized approaches[1].
Known classes of lipid-binding proteins, such as Fatty Acid-Binding Proteins (FABPs) and Acyl-CoA-Binding Proteins (ACBPs), are potential candidates[2][3][4]. However, the extreme length and polyunsaturation of the target molecule suggest that it may interact with novel or highly specialized proteins. For instance, studies have shown that peroxisomal non-specific lipid-transfer protein exhibits high affinity for very-long-chain fatty acyl-CoA esters (e.g., C24:0-CoA and C26:0-CoA)[5]. Similarly, liver FABPs can bind strongly to C20-C24 PUFAs. This guide outlines a systematic approach to navigate these challenges and robustly identify bona fide interactors.
The Overall Discovery and Validation Workflow
Our strategy is organized into three distinct phases: Discovery , In Vitro Validation , and In Cellulo Confirmation . This tiered approach allows for broad, unbiased screening in the initial phase, followed by increasingly rigorous and physiologically relevant validation steps.
References
- 1. A systems chemoproteomic analysis of acyl-CoA/protein interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid-binding proteins | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Cellular Localization of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA: A Multi-Modal Strategy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction & Theoretical Framework
Decoding the Molecule: A Very-Long-Chain Polyunsaturated Acyl-CoA
The molecule of interest, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, is a highly specific and complex lipid metabolite. Its nomenclature reveals its core identity: a 36-carbon fatty acid backbone ("hexatriaconta") with six double bonds ("hexaenoyl"), making it a very-long-chain polyunsaturated fatty acid (VLC-PUFA). Crucially, it is presented as its coenzyme A (CoA) thioester, the metabolically "activated" form required for participation in most cellular enzymatic reactions. VLC-PUFAs are relatively rare lipids found in specialized tissues like the retina, brain, and testes, where they play critical structural and functional roles[1][2]. Understanding where this specific acyl-CoA resides within the cell is paramount to deciphering its function.
The "Where" Dictates the "What": Why Subcellular Localization is Critical
In cellular metabolism, location is everything. The subcellular compartmentalization of a metabolite like a VLC-PUFA-CoA dictates its metabolic fate. An acyl-CoA molecule in the endoplasmic reticulum is a substrate for elongation or incorporation into complex lipids, whereas the same molecule in the peroxisome is targeted for catabolism via β-oxidation[3][4]. Therefore, precisely identifying the organelle(s) where this compound is concentrated is not merely a mapping exercise; it is the foundational step in elucidating its physiological role, identifying its interacting enzymes, and ultimately, understanding its implication in health and disease.
Predicted Cellular Hubs for VLC-PUFA-CoA Metabolism
Based on decades of research into lipid metabolism, we can predict the primary organelles involved in the lifecycle of a VLC-PUFA-CoA. The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through the action of ELOVL elongase enzymes[5][6]. Their degradation, however, happens exclusively in peroxisomes[4][7]. The initial activation of the free fatty acid to its CoA ester is carried out by Acyl-CoA Synthetases (ACSLs), which are themselves localized to different organelles, including the ER and peroxisomal membranes[8]. Finally, the transport of these bulky, amphipathic molecules between compartments is facilitated by Acyl-CoA Binding Proteins (ACBPs) that buffer the cytosolic pool[9][10]. This creates a dynamic interplay between key cellular compartments.
Caption: Predicted metabolic flow and key organellar hubs for VLC-PUFA-CoA.
Part 2: A Multi-Pronged Experimental Strategy
Approach 1: Quantitative Distribution via Subcellular Fractionation and LC-MS/MS
This classical biochemical approach provides a quantitative, albeit population-averaged, view of the molecule's distribution across organelles.
Principle: The core principle is the physical separation of cellular organelles based on their distinct size, density, and mass using a series of centrifugation steps. Once isolated, the lipid content of each fraction is extracted and the target acyl-CoA is precisely quantified using the unparalleled sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[11].
Caption: Workflow for subcellular fractionation and LC-MS/MS analysis.
Experimental Protocol: Subcellular Fractionation
-
Cell Culture and Harvest: Grow cells of interest to ~90% confluency. Harvest cells by gentle scraping in ice-cold PBS to maintain organelle integrity.
-
Homogenization: Resuspend the cell pellet in an isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors). Lyse cells using a Dounce homogenizer with a tight-fitting pestle on ice. Monitor lysis under a microscope.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei (P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria and peroxisomes (P2).
-
Transfer the supernatant (S2) to an ultracentrifuge tube and spin at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction (ER and Golgi) (P3).
-
The remaining supernatant (S3) is the cytosolic fraction.
-
-
Lipid Extraction: Resuspend each pellet (P1, P2, P3) and an aliquot of the cytosol (S3) in a defined buffer volume. Reserve a small aliquot of each for protein quantification (BCA assay) and Western Blot analysis. Perform a biphasic lipid extraction (e.g., Folch or Bligh-Dyer method) on the remainder[11].
-
LC-MS/MS Quantification: Dry the organic phase containing the lipids under nitrogen and reconstitute in an appropriate solvent for injection. Use a high-resolution mass spectrometer with a targeted method (e.g., Multiple Reaction Monitoring, MRM) to specifically detect and quantify the precursor-product ion pair for this compound.
-
Data Normalization: Express the amount of the target acyl-CoA (e.g., in pmol) relative to the total protein amount (in mg) in each fraction to allow for direct comparison[12].
Trustworthiness: The Self-Validating System
The quantitative data is only meaningful if the fractions are pure. It is mandatory to perform a Western Blot on an aliquot of each fraction to probe for established, organelle-specific marker proteins[13][14].
| Fraction | Marker Protein | Expected Result |
| Nuclear | Lamin B1 | Strong band in P1, absent elsewhere |
| Mitochondrial | COX IV / VDAC | Strong band in P2, absent elsewhere |
| Peroxisomal | PMP70 / Catalase | Strong band in P2, absent elsewhere |
| ER (Microsomal) | Calnexin / PDI | Strong band in P3, absent elsewhere |
| Cytosolic | GAPDH / Tubulin | Strong band in S3, absent elsewhere |
This validation step provides confidence that the distribution profile obtained from LC-MS/MS reflects true biological localization and not an artifact of poor separation.
Approach 2: In Situ Visualization via Metabolic Labeling and Click Chemistry
This cutting-edge technique allows for the visualization of the target molecule's location within individual, intact cells, providing crucial spatial context that is lost during fractionation.
Principle: "Click chemistry" refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and bio-orthogonal reaction. Researchers can introduce a fatty acid precursor containing a terminal alkyne group to living cells. This "tagged" precursor is taken up and metabolized, incorporating the alkyne handle into downstream lipids, including our target VLC-PUFA-CoA. After cell fixation, a fluorescent probe carrying an azide group is "clicked" onto the alkyne, rendering the newly synthesized lipids visible by fluorescence microscopy[15][16][17].
Caption: Workflow for metabolic labeling and click chemistry visualization.
Experimental Protocol: Click Chemistry Visualization
-
Labeling: Culture cells on glass-bottom imaging dishes. Incubate them with a terminal alkyne-containing fatty acid precursor (e.g., a C18 or C20 PUFA-alkyne) for a specified period (e.g., 4-24 hours) to allow for uptake and elongation.
-
Fixation: Gently wash the cells with PBS to remove excess precursor. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the click reagents to enter.
-
Click Reaction: Prepare a "click cocktail" containing an azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ. Incubate the cells with the cocktail for 30-60 minutes in the dark.
-
Co-staining and Mounting: Wash the cells thoroughly. If desired, perform immunostaining for organelle markers (e.g., anti-Calnexin antibody) or use organelle-specific dyes. Mount the coverslips with a mounting medium containing a nuclear stain like DAPI.
-
Imaging: Acquire high-resolution images using a confocal microscope. Analyze the colocalization between the click signal (representing the VLC-PUFA-CoA) and the signals from the organelle markers.
Approach 3: High-Specificity Localization using Proximity Ligation Assay (PLA)
PLA is a powerful immunoassay that provides single-molecule resolution of molecular proximity. While traditionally used for protein-protein interactions, it can be ingeniously adapted to detect a small molecule in close proximity (<40 nm) to a landmark protein[18][19].
Principle: Two primary antibodies recognizing two different targets are used. If these targets are within 40 nm of each other, secondary antibodies conjugated to oligonucleotides can be ligated into a circle, which is then amplified via a rolling-circle mechanism. This amplified DNA is detected by a fluorescent probe, appearing as a distinct fluorescent spot. Each spot represents a single detection event[20]. For our purpose, we would use an antibody against the Coenzyme A moiety and another against an organelle-specific protein.
Caption: Principle of Proximity Ligation Assay for acyl-CoA localization.
This approach offers exceptional specificity. A positive signal only occurs if the VLC-PUFA-CoA is physically associated with or embedded within the target organelle's structure, providing a higher level of evidence than simple colocalization observed with click chemistry.
Part 3: Data Synthesis and Conclusion
Building a Coherent Model
The power of this multi-modal strategy lies in the integration of its outputs.
-
Subcellular fractionation provides the quantitative backbone, answering "How much is there?". It might reveal that 70% of the total cellular pool of the molecule is in the microsomal fraction and 20% is in the mitochondrial/peroxisomal fraction.
-
Click chemistry imaging provides the visual confirmation, answering "What does the distribution look like in a single cell?". It can validate the fractionation data and reveal cell-to-cell heterogeneity.
-
Proximity Ligation Assay provides the highest level of spatial certainty, answering "Is it truly at this location?". It can confirm a direct association with an organellar membrane, resolving ambiguities of simple colocalization.
Concluding Remarks
Determining the subcellular localization of a novel metabolite like this compound is a complex but achievable goal. Moving beyond simple colocalization studies to a rigorous, multi-modal approach that combines quantitative biochemistry with high-resolution in situ visualization is essential for producing robust, trustworthy, and publishable data. The integration of subcellular fractionation with advanced techniques like click chemistry and proximity ligation assays represents the current gold standard in the field, providing the definitive evidence required by researchers, scientists, and drug development professionals to confidently build functional hypotheses upon a solid foundation of cellular geography.
References
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. researchgate.net [researchgate.net]
- 6. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Metabolism in Peroxisomes and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. Subcellular fractionation and extraction kits | Abcam [abcam.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tracing fatty acid metabolism by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 20. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Purification of (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA Standard
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated Coenzyme A (CoA) thioesters are critical molecules in various biological processes, particularly in the retina and testes.[1] The specific isomer, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, is a subject of increasing interest in lipidomics and drug discovery for its potential role in cellular signaling and membrane structure. The availability of a pure, well-characterized standard of this molecule is paramount for accurate quantitative analysis and for elucidating its biological function.
This document provides a comprehensive guide for the multi-step synthesis and rigorous purification of this compound. The protocol is designed for researchers with a strong background in organic chemistry and biochemistry.
Strategic Overview of the Synthesis and Purification
The synthesis of this compound is a challenging multi-step process that can be logically divided into three main stages:
-
Chemical Synthesis of the Precursor Fatty Acid: The backbone of the target molecule, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid, is constructed through a convergent synthesis strategy. This involves the synthesis of key building blocks followed by their strategic coupling to achieve the desired chain length and stereospecific placement of the double bonds.
-
Conversion to the Acyl-CoA Thioester: The purified fatty acid is then activated and coupled to Coenzyme A. This can be achieved through either chemical or enzymatic methods. A robust chemical approach is detailed here for broader applicability.[2]
-
Purification and Characterization: The final product is purified from unreacted starting materials and side products using a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry and HPLC analysis.[3][4]
Part 1: Synthesis of (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoic Acid
The synthesis of this very-long-chain polyunsaturated fatty acid is a complex undertaking that requires careful planning and execution. The following is a proposed synthetic strategy based on established methods for VLC-PUFA synthesis.[1][5][6]
Key Synthetic Concepts
-
Retrosynthetic Analysis: The molecule is conceptually disassembled into smaller, more readily synthesized fragments.
-
Protecting Groups: Strategic use of protecting groups for carboxylic acids and alcohols is essential to prevent unwanted side reactions.
-
Stereocontrolled Olefination: The Z-configuration of the double bonds is typically installed using methods like the Wittig reaction with stabilized ylides or by partial hydrogenation of an alkyne precursor using Lindlar's catalyst.[5] The E-configuration of the α,β-unsaturated bond can be introduced via a Horner-Wadsworth-Emmons reaction.
Proposed Synthetic Workflow
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 6. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Robust Extraction of Long-Chain Acyl-CoAs from Tissues for Accurate Metabolic Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Centrality and Challenge of Acyl-CoA Measurement
Long-chain acyl-Coenzyme A (LC-CoA) molecules are the activated forms of fatty acids, placing them at the nexus of lipid metabolism and cellular energy regulation.[1][2][3] These critical metabolites are substrates for β-oxidation, complex lipid synthesis (e.g., triglycerides, phospholipids), and protein acylation. Consequently, the accurate quantification of the tissue-specific acyl-CoA pool is paramount for investigating metabolic diseases such as type 2 diabetes, heart failure, and fatty acid oxidation disorders.[1][4][5]
However, the analysis of LCoAs is notoriously challenging. Their amphipathic nature, low physiological abundance, and inherent instability due to the high-energy thioester bond, which is susceptible to both enzymatic and chemical hydrolysis, demand a meticulously optimized extraction protocol.[1][6][7] This guide provides a comprehensive, field-proven protocol based on a combination of organic solvent extraction and solid-phase extraction (SPE), designed to ensure high recovery, stability, and reproducibility for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This protocol achieves robust isolation of LCoAs through a multi-step strategy designed to rapidly halt enzymatic activity, efficiently extract analytes, and purify them from interfering matrix components.
-
Rapid Inactivation: Immediate homogenization of frozen tissue in an ice-cold acidic buffer and organic solvent mixture denatures acyl-CoA thioesterases and other enzymes that would otherwise degrade the target analytes.[6]
-
Efficient Extraction: A combination of acetonitrile and isopropanol effectively solubilizes the amphipathic acyl-CoA molecules from the tissue homogenate.[8][9]
-
Selective Purification: Solid-phase extraction (SPE) using a specialized anion-exchange sorbent captures acyl-CoAs while allowing salts, polar metabolites, and lipids to be washed away.[9][10]
-
Concentration & Analysis: The purified acyl-CoAs are eluted, concentrated, and reconstituted in a solvent suitable for high-sensitivity LC-MS/MS analysis.
This workflow is outlined in the diagram below.
Caption: Workflow for Long-Chain Acyl-CoA Extraction.
Critical Considerations for Protocol Success
Sample Integrity is Paramount. The entire procedure, from tissue collection to extraction, must be performed rapidly and at low temperatures to minimize analyte degradation.
-
Tissue Harvesting: Tissues must be "snap-frozen" immediately upon collection using tongs pre-chilled in liquid nitrogen.[11] This instantly halts all metabolic activity. Store samples at -80°C until processing. Avoid freeze-thaw cycles.
-
Internal Standards (IS): For accurate quantification, a non-endogenous, stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0) must be added at the very beginning of the homogenization step.[1][12][13] This accounts for analyte loss during the multi-step procedure, making the system self-validating.[14][15]
-
pH Control: Maintaining a slightly acidic pH (around 4.9) during homogenization is critical for inhibiting thioesterase activity.[6][8]
-
Homogenization Method: For most soft tissues like liver and kidney, a Dounce or Potter-Elvehjem (glass-Teflon) homogenizer is effective.[8] For tougher tissues like skeletal or cardiac muscle, bead beating or probe sonication on ice may be necessary.[1][16] Cryogenic pulverization of the frozen tissue before homogenization can also improve extraction efficiency and reduce variability between replicates.[17]
Materials and Reagents
Reagents
| Reagent | Grade | Recommended Supplier | Purpose |
| Potassium Phosphate, Monobasic (KH₂PO₄) | Molecular Biology | Sigma-Aldrich | Buffer component |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific | Extraction solvent |
| 2-Propanol (IPA) | LC-MS Grade | Fisher Scientific | Extraction solvent |
| Acetic Acid, Glacial | ACS Grade | Sigma-Aldrich | SPE wash component |
| Ammonium Formate | LC-MS Grade | Sigma-Aldrich | SPE elution component |
| Methanol | LC-MS Grade | Fisher Scientific | Reconstitution/Elution |
| Heptadecanoyl-CoA (C17:0-CoA) | ≥95% Purity | Avanti Polar Lipids | Internal Standard |
| Water | LC-MS Grade | - | Solvent/Buffer prep |
| Solid-Phase Extraction Columns | 2-(2-pyridyl)ethyl silica, 100 mg | Sigma-Aldrich (54127-U) | Analyte purification |
Solution Preparation
-
Homogenization Buffer (100 mM KH₂PO₄, pH 4.9): Dissolve 1.36 g of KH₂PO₄ in 90 mL of LC-MS grade water. Adjust pH to 4.9 using phosphoric acid. Bring the final volume to 100 mL. Prepare fresh and keep on ice.
-
Internal Standard Stock (e.g., 100 µM C17:0-CoA): Prepare in a methanol:water (1:1) solution. Aliquot and store at -80°C.
-
SPE Wash Solution (ACN/IPA/Water/Acetic Acid, 9:3:4:4 v/v/v/v): Combine 45 mL ACN, 15 mL IPA, 20 mL water, and 20 mL glacial acetic acid. Mix well.
-
SPE Elution Solution (Methanol/250 mM Ammonium Formate, 4:1 v/v): Prepare a 250 mM Ammonium Formate solution (1.57 g in 100 mL water). Combine 80 mL Methanol with 20 mL of this solution.
Detailed Step-by-Step Protocol
Tissue Homogenization and Extraction
Scientist's Note: Work quickly and keep all samples and solutions on ice or at 4°C throughout this process to prevent enzymatic degradation.[6]
-
Weigh approximately 30-50 mg of frozen tissue in a pre-chilled tube.
-
Add 0.5 mL of ice-cold Homogenization Buffer.
-
Spike the sample with a known amount of Internal Standard (e.g., 20 µL of 100 µM C17:0-CoA).
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
Add 0.5 mL of an ACN:IPA (3:1 v/v) mixture to the homogenate.[1]
-
Vortex vigorously for 2 minutes.
-
Sonicate the sample in an ice-water bath for 3 minutes.[1]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]
-
Carefully transfer the supernatant to a new, clean tube. This fraction contains your acyl-CoAs.
Solid-Phase Extraction (SPE) Purification
Rationale: This step is crucial for removing phospholipids and other matrix components that can cause ion suppression during MS analysis. The 2-(2-pyridyl)ethyl sorbent acts as a weak anion exchanger at the acidic pH of the wash solution, retaining the negatively charged phosphate groups of the CoA moiety.[9][10]
-
Set up the SPE cartridges on a vacuum manifold.
-
Conditioning: Pass 1 mL of the SPE Wash Solution through the cartridge.
-
Loading: Load the entire supernatant from step 5.1.9 onto the conditioned cartridge. Allow it to pass through slowly by gravity or with a very gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of the SPE Wash Solution to remove unbound contaminants.
-
Elution: Place clean collection tubes inside the manifold. Elute the acyl-CoAs by adding 1 mL of the SPE Elution Solution.
Sample Concentration and Reconstitution
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at room temperature.
-
Expert Tip: Avoid heating the samples, as this can degrade the thioester bond.
-
-
Reconstitute the dried pellet in a small volume (e.g., 50-100 µL) of a solvent appropriate for your LC-MS system (e.g., 50:50 Methanol:Water).
-
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS autosampler vial for analysis.
Downstream Analysis and Quantification
The extracted LCoAs are typically analyzed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1][2][4] Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction-monitoring (MRM).[4][12] A characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate moiety) or precursor ion scans can be used for profiling complex mixtures.[2][12]
A standard curve should be prepared using authentic standards and subjected to the same extraction procedure as the tissue samples to create a reliable quantification model.[1]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete homogenization. | Ensure tissue is fully disrupted. Consider bead beating for tough tissues. |
| Enzymatic/chemical degradation. | Work faster and ensure samples remain on ice. Verify pH of buffers.[6] | |
| Inefficient SPE binding/elution. | Ensure proper conditioning of the SPE column. Verify composition of wash/elution buffers. | |
| High Variability Between Replicates | Tissue heterogeneity. | Use a larger starting tissue amount and ensure complete homogenization. Consider cryogenic pulverization.[17] |
| Inconsistent sample handling. | Standardize all pipetting, vortexing, and incubation times. | |
| Poor Peak Shape in LC-MS | Inappropriate reconstitution solvent. | Ensure the final solvent is compatible with the initial mobile phase of your LC gradient. |
| Sample overload. | Dilute the reconstituted sample or inject a smaller volume. |
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preservation of Acyl-CoA Attenuates Pathological and Metabolic Cardiac Remodeling Through Selective Lipid Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PuSH - Publication Server of Helmholtz Zentrum München: Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. [push-zb.helmholtz-munich.de]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA in Cell Culture
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA in cell culture experiments. As a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), this molecule is presumed to be a key player in the intricate symphony of lipid metabolism and cellular signaling. While specific literature on this exact molecule is emerging, this guide synthesizes established principles of handling long-chain acyl-CoAs and contextualizes its potential biological significance, particularly in the burgeoning field of ferroptosis research. The protocols provided herein are foundational and intended to be adapted and optimized for specific cell types and experimental aims.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are integral components of cellular lipids and play multifaceted roles in biological systems.[1] Once activated to their coenzyme A (CoA) thioesters, these molecules become metabolically active and are directed towards various cellular fates, including incorporation into phospholipids, sphingolipids, and triglycerides, or catabolism through peroxisomal β-oxidation.[1][2][3]
The specific molecule, this compound, is a highly unsaturated 36-carbon acyl-CoA. Its structure suggests a potential role as a substrate for the synthesis of complex membrane lipids, which can profoundly influence membrane fluidity, structure, and the function of embedded proteins.[4][5] Of particular interest is the growing body of evidence linking polyunsaturated fatty acids (PUFAs) to a form of regulated cell death known as ferroptosis.[6][7][8] This iron-dependent process is characterized by the accumulation of lipid peroxides, and the incorporation of PUFAs into membrane phospholipids is a critical step in sensitizing cells to this fate.[8][9][10]
Key enzymes such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) are central to this process.[9][11][12][13] ACSL4 preferentially activates long-chain PUFAs like arachidonic acid (AA) and adrenic acid (AdA) to their corresponding acyl-CoAs.[12][13] Subsequently, LPCAT3 facilitates their esterification into membrane phospholipids, particularly phosphatidylethanolamines (PEs).[8][14] The presence of these PUFA-containing phospholipids in cellular membranes renders them susceptible to peroxidation, a key event in the execution of ferroptosis.[7][12]
Given its structure, this compound is a prime candidate for investigation within the context of ferroptosis and lipid-dependent signaling pathways.
Core Principles for Handling and Application in Cell Culture
The successful use of this compound in cell culture hinges on meticulous handling to ensure its stability and bioavailability. Long-chain acyl-CoAs are amphipathic molecules with limited aqueous solubility and are prone to degradation.
Reconstitution and Storage
Causality: Due to their detergent-like properties and susceptibility to hydrolysis, proper reconstitution and storage are critical to maintain the integrity of the acyl-CoA.[2] The long acyl chain imparts significant hydrophobicity, while the CoA moiety is hydrophilic.
-
Recommended Solvent: Initially, dissolve the lyophilized powder in a small volume of a mild organic solvent such as methanol or ethanol. For working solutions, a buffer containing a low concentration of a non-ionic detergent (e.g., Triton X-100 at 0.01-0.05%) or complexed with fatty-acid-free bovine serum albumin (BSA) can improve solubility and cellular uptake.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of organic solvent added to the cell culture medium.
-
Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Acyl-CoAs are unstable in aqueous solutions at neutral or alkaline pH.[15]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Methanol or Ethanol | Solubilizes the hydrophobic acyl chain. |
| Working Buffer | PBS or cell culture medium with 0.1% fatty-acid-free BSA | Enhances solubility and facilitates cellular uptake. |
| Storage Temperature | -80°C | Minimizes degradation. |
| Aliquoting | Small, single-use volumes | Prevents degradation from repeated freeze-thaw cycles. |
Cellular Delivery and Uptake
Causality: Long-chain fatty acids and their CoA derivatives enter cells through a combination of passive diffusion and protein-mediated transport.[16][17][18][19][20] The efficiency of uptake can be a limiting factor in observing a biological effect.
-
BSA Conjugation: Complexing the acyl-CoA with fatty-acid-free BSA is the most common and effective method for cellular delivery. BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and facilitating their uptake by cells.
-
Direct Addition: While less efficient, direct addition of a solubilized acyl-CoA to the culture medium can be attempted, but cytotoxicity from the solvent or detergent should be carefully monitored.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific cell line and experimental question.
Protocol for Preparing a this compound-BSA Complex
This protocol describes the preparation of a 1 mM stock solution of the acyl-CoA complexed with BSA at a 1:1 molar ratio.
Materials:
-
This compound
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Methanol
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM BSA Solution: Dissolve the appropriate amount of fatty-acid-free BSA in sterile PBS to make a 10 mM solution. Gently agitate to dissolve. Do not vortex, as this can denature the protein.
-
Reconstitute the Acyl-CoA: In a separate tube, dissolve the this compound in methanol to create a 10 mM stock solution.
-
Complex Formation:
-
In a sterile tube, add the desired volume of the 10 mM BSA solution.
-
While gently swirling the BSA solution, slowly add an equal volume of the 10 mM acyl-CoA solution dropwise. This slow addition is crucial to allow for proper complex formation and prevent precipitation.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to ensure complete complexation.
-
-
Final Concentration: The resulting solution will be a 5 mM acyl-CoA-BSA complex. Dilute this stock in sterile PBS or cell culture medium to achieve the desired final working concentration.
-
Storage: Store the complex at -20°C in single-use aliquots.
Protocol for Treating Cells in Culture
Workflow for Cell Treatment:
Caption: Workflow for treating cultured cells with acyl-CoA-BSA complex.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Treatment Medium: Thaw the acyl-CoA-BSA complex stock solution and dilute it to the final desired concentration in pre-warmed, complete cell culture medium. Also prepare a vehicle control medium containing the same concentration of BSA-PBS complex without the acyl-CoA.
-
Cell Treatment: Aspirate the existing medium from the cells and gently wash once with sterile PBS. Replace with the treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time will depend on the specific cell type and the endpoint being measured.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays, lipidomics analysis, gene expression analysis, or Western blotting.
Potential Applications and Downstream Analyses
The use of this compound can be pivotal in elucidating its role in various cellular processes.
Investigating the Role in Ferroptosis
Signaling Pathway Implication:
Caption: Putative role of (2E,21Z...)-CoA in the ferroptosis pathway.
-
Experimental Approach: Treat ferroptosis-sensitive cell lines (e.g., HT-1080, BJeLR) with this compound in the presence and absence of ferroptosis inducers (e.g., erastin, RSL3).
-
Endpoints to Measure:
-
Cell Viability: Use assays such as CellTiter-Glo® or crystal violet staining.
-
Lipid Peroxidation: Measure lipid ROS using fluorescent probes like C11-BODIPY™ 581/591.
-
Protein Expression: Analyze the expression levels of key ferroptosis-related proteins like GPX4, ACSL4, and LPCAT3 via Western blot.
-
Lipidomics Analysis
Experimental Approach: Perform lipidomics analysis on cells treated with this compound to identify the specific lipid species into which it is incorporated.
-
Methodology:
-
Treat cells as described in Protocol 3.2.
-
Harvest cells and perform lipid extraction using a modified Bligh-Dyer or Folch method.
-
Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in phospholipid and neutral lipid species.
-
Gene Expression Analysis
Experimental Approach: Investigate the effect of this compound on the expression of genes involved in lipid metabolism and cellular stress responses.
-
Methodology:
-
Treat cells as described in Protocol 3.2.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) to analyze changes in gene expression.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cellular uptake/no biological effect | Poor solubility or inefficient delivery. | Increase BSA to acyl-CoA molar ratio (e.g., 3:1). Optimize incubation time. Confirm the integrity of the acyl-CoA stock. |
| Cell toxicity | High concentration of acyl-CoA, solvent, or detergent. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration in the medium is low (<0.1%). |
| Inconsistent results | Degradation of acyl-CoA stock. | Use fresh aliquots for each experiment. Avoid repeated freeze-thaw cycles. |
Conclusion
This compound represents a fascinating and potentially potent tool for investigating the roles of very-long-chain polyunsaturated fatty acids in cellular physiology and pathology. While the protocols and applications outlined in this guide are based on established principles for similar molecules, they provide a robust framework for initiating novel research. Careful handling, methodical application, and rigorous analysis will be key to unlocking the secrets held by this complex lipid molecule.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifesciences.org]
- 5. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion | eLife [elifesciences.org]
- 6. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 12. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imrpress.com [imrpress.com]
Application Notes and Protocols for Stable Isotope Labeling of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the stable isotope labeling of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). As interest in the unique biological roles of VLC-PUFAs in cellular membranes, signaling, and disease pathogenesis continues to grow, the ability to trace their metabolic fate is paramount. This guide offers a deep dive into the biosynthetic pathways of these complex lipids and presents robust, field-proven methodologies for their isotopic labeling. We will explore both in vitro enzymatic and cell-based labeling strategies, providing step-by-step protocols, the rationale behind experimental choices, and methods for purification and characterization. This document is intended to empower researchers to confidently produce and utilize isotopically labeled this compound as a powerful tool in their metabolic investigations.
Introduction: The Significance of this compound
This compound is a highly specialized lipid molecule belonging to the class of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). These molecules are characterized by their extensive carbon chains (typically greater than 24 carbons) and multiple double bonds.[1] Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized in situ in specific tissues, such as the retina, brain, and testes, where they play crucial roles in membrane structure and function.[1] The CoA thioester form represents the activated state of the fatty acid, ready for participation in various metabolic pathways, including incorporation into complex lipids like phospholipids and ceramides.[2]
The study of VLC-PUFA metabolism is essential for understanding their physiological roles and their implication in various disease states, including inherited disorders of fatty acid metabolism and retinal diseases.[3] Stable isotope labeling is a powerful and indispensable technique for elucidating the biosynthesis, trafficking, and degradation of these complex molecules.[4][5] By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C or ²H) into the molecule, researchers can trace its journey through biological systems with high precision using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[][7]
The Biosynthetic Blueprint: Elongation of Very-Long-Chain Fatty Acids
The synthesis of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid, the fatty acid component of our target molecule, is a multi-step process primarily occurring in the endoplasmic reticulum. This process, known as fatty acid elongation, involves the sequential addition of two-carbon units to a shorter fatty acid precursor.[3]
The key players in this pathway are a family of enzymes called Elongation of Very Long Chain Fatty Acids (ELOVL) elongases . Specifically, ELOVL4 is the critical enzyme responsible for the synthesis of fatty acids with chain lengths greater than C24.[1] The elongation cycle consists of four distinct enzymatic reactions:
-
Condensation: The initial and rate-limiting step, where the acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, extending the carbon chain by two atoms.
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA, a reaction requiring NADPH as a cofactor.
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to create a trans-2-enoyl-CoA.
-
Second Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, again utilizing NADPH.
This newly elongated acyl-CoA can then re-enter the cycle for further elongation until the desired chain length is achieved. For polyunsaturated VLC-PUFAs, the initial precursors are essential fatty acids like linoleic acid (C18:2n-6) or α-linolenic acid (C18:3n-3) that are obtained from the diet.[8]
Once the (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid is synthesized, it is activated to its CoA thioester form by a very-long-chain acyl-CoA synthetase (VLC-ACS) .[8] This activation step is crucial for its subsequent metabolic fates.
Below is a diagram illustrating the general workflow for the biosynthesis of a VLC-PUFA-CoA.
Caption: Biosynthetic pathway of VLC-PUFA-CoA.
Stable Isotope Labeling Strategies
The choice of labeling strategy depends on the specific research question, the biological system being used, and the desired labeling pattern. Here, we present two robust approaches: a cell-based method for uniform labeling and an enzymatic approach for targeted labeling.
Cell-Based Labeling with Stable Isotope Precursors
This method involves feeding cultured cells that endogenously express the necessary elongase machinery (e.g., retinal or specific neuronal cell lines) with a stable isotope-labeled precursor. This approach is ideal for producing uniformly labeled this compound for metabolic tracing studies.
Principle: Cells will take up the labeled precursor and incorporate it into their fatty acid synthesis and elongation pathways, resulting in the production of labeled VLC-PUFAs.
Choosing a Labeled Precursor:
| Labeled Precursor | Labeling Pattern | Rationale and Considerations |
| [U-¹³C]-Linolenic Acid | Uniform ¹³C labeling of the entire fatty acid chain. | Provides the most comprehensive labeling for tracing the entire molecule. Requires a cell line capable of efficiently elongating this precursor. |
| [U-¹³C]-Glucose | ¹³C labeling of the newly synthesized portions of the fatty acid chain via acetyl-CoA. | Useful for studying de novo lipogenesis and elongation. The labeling pattern will be complex, reflecting the contribution of labeled acetyl-CoA to both the initial precursor and the subsequent elongation steps. |
| [¹³C₂]-Acetate | Incorporation of ¹³C at every two carbons along the elongated chain. | A cost-effective method for introducing ¹³C into the fatty acid backbone. |
Protocol: Cell-Based Labeling
-
Cell Culture: Culture a suitable cell line (e.g., a human retinal pigment epithelial cell line) to ~70-80% confluency in standard growth medium.
-
Preparation of Labeled Medium: Prepare the growth medium by supplementing it with the chosen stable isotope-labeled precursor. For fatty acid precursors, it is recommended to first complex them with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Labeling: Remove the standard growth medium from the cells and replace it with the labeled medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for sufficient incorporation of the label. The optimal incubation time should be determined empirically.
-
Cell Harvest and Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping. Lyse the cells using a suitable method (e.g., sonication in a buffered solution).
-
Extraction of Lipids: Proceed with the extraction of total lipids from the cell lysate using a modified Bligh-Dyer or Folch extraction method.
-
Purification and Analysis: The labeled this compound will be present in the total lipid extract and will require further purification (see Section 4).
In Vitro Enzymatic Synthesis
This approach offers more control over the labeling process and is suitable for producing labeled this compound with a specific labeling pattern. This method requires the purification of the necessary enzymes or the use of cell lysates rich in these enzymes.
Principle: A labeled precursor fatty acid is enzymatically activated to its CoA ester and then elongated in a stepwise manner using purified elongase enzymes or a competent cell lysate, with labeled malonyl-CoA providing the two-carbon units.
Protocol: In Vitro Enzymatic Labeling
-
Preparation of Labeled Precursors:
-
Synthesize or procure the desired stable isotope-labeled precursor fatty acid (e.g., ¹³C-labeled docosahexaenoic acid, C22:6).
-
Synthesize or procure ¹³C-labeled malonyl-CoA.
-
-
Enzymatic Activation of the Precursor Fatty Acid:
-
Incubate the labeled precursor fatty acid with a very-long-chain acyl-CoA synthetase (VLC-ACS), Coenzyme A, and ATP in a suitable reaction buffer.
-
-
Enzymatic Elongation:
-
To the reaction mixture containing the labeled precursor acyl-CoA, add a source of elongase enzymes (e.g., purified ELOVL4 or a microsomal fraction from a relevant cell line), labeled malonyl-CoA, and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period to allow for elongation.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the formation of the elongated product by LC-MS.
-
Purification: Once the desired product is formed, the reaction is stopped, and the labeled this compound is purified from the reaction mixture (see Section 4).
Purification of Labeled this compound
The purification of the long-chain acyl-CoA is a critical step to ensure the removal of unreacted precursors and other contaminants. A combination of solid-phase extraction and high-performance liquid chromatography (HPLC) is recommended.
Protocol: Purification
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract or the enzymatic reaction mixture onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the eluted fraction using reversed-phase HPLC.
-
Employ a C18 column with a gradient elution of acetonitrile in a buffered aqueous solution (e.g., potassium phosphate buffer).
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.
-
Collect the fraction corresponding to the retention time of this compound.
-
Characterization and Quality Control
The identity and isotopic enrichment of the purified labeled this compound must be confirmed using appropriate analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the mass of the labeled molecule and determining the extent of isotopic enrichment.
-
Technique: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Expected Results: The mass spectrum will show a shift in the molecular weight of the parent ion corresponding to the number of incorporated stable isotopes. For example, if [U-¹³C]-linolenic acid was used as a precursor and elongated with unlabeled malonyl-CoA, the resulting this compound will have a mass increase corresponding to the number of carbons in linolenic acid. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the location of the label on the fatty acyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the stable isotopes within the molecule.
-
Technique: ¹³C-NMR and ¹H-NMR.
-
Expected Results: In ¹³C-NMR, the signals corresponding to the labeled carbon atoms will be significantly enhanced. In ¹H-NMR, the coupling patterns of protons attached to or adjacent to the labeled carbons may be altered, providing further structural confirmation.
Conclusion
The stable isotope labeling of this compound is a challenging yet highly rewarding endeavor that opens the door to a deeper understanding of VLC-PUFA metabolism. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce and utilize these valuable tracer molecules. By carefully selecting the labeling strategy, meticulously executing the experimental procedures, and rigorously characterizing the final product, scientists can confidently employ stable isotope-labeled this compound to unravel the complexities of lipid metabolism in health and disease.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 7. isotope.com [isotope.com]
- 8. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
Application Notes and Protocols for In Vitro Assays Using (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enigmatic World of Very Long-Chain Fatty Acyl-CoAs
Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their activated coenzyme A (CoA) esters, are critical molecules in a wide array of biological processes. They are integral components of cellular membranes, particularly as precursors for sphingolipids and glycerophospholipids, and play specialized roles in specific tissues such as the brain, skin, and retina.[1] The metabolic pathways governing the synthesis and degradation of VLCFA-CoAs are tightly regulated, and dysregulation has been implicated in several inherited metabolic diseases.[1]
The subject of this guide, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, is a C36:6 polyunsaturated fatty acyl-CoA. Its considerable chain length and high degree of unsaturation suggest unique biochemical properties and specialized biological functions. The study of such novel VLCFA-CoAs necessitates robust and well-characterized in vitro assays to elucidate their metabolic fate and potential physiological roles.
This document provides detailed application notes and protocols for two fundamental in vitro assays to characterize the enzymatic synthesis and degradation of this compound. These protocols are designed for researchers, scientists, and drug development professionals seeking to understand the metabolism and bioactivity of this and other novel VLCFA-CoAs.
Application Note 1: Enzymatic Synthesis of this compound via Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)
Scientific Principle and Rationale
The initial and rate-limiting step in the metabolism of fatty acids is their activation to fatty acyl-CoAs, a reaction catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs) or ligases (ACSLs).[2] Among the long-chain ACSL isoforms, ACSL6 has been shown to have a preference for polyunsaturated fatty acids and is highly expressed in the brain, a tissue enriched in VLCFAs.[3] Therefore, ACSL6 is a prime candidate for the enzyme responsible for the synthesis of this compound from its corresponding free fatty acid.
This assay measures the activity of recombinant human ACSL6 by quantifying the formation of the acyl-CoA product from the free fatty acid and coenzyme A. A common and reliable method is to use a spectrophotometric assay that measures the decrease in the free thiol groups of Coenzyme A upon their incorporation into the acyl-CoA molecule, using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Experimental Workflow for ACSL6 Activity Assay
Caption: Workflow for the ACSL6 activity assay.
Detailed Protocol for ACSL6 Activity Assay
1. Reagent Preparation:
| Reagent | Stock Concentration | Final Concentration | Buffer/Solvent |
| Tris-HCl (pH 7.5) | 1 M | 100 mM | Nuclease-free water |
| MgCl₂ | 1 M | 10 mM | Nuclease-free water |
| ATP | 100 mM | 5 mM | Nuclease-free water |
| Coenzyme A (CoA) | 10 mM | 0.5 mM | Nuclease-free water |
| DTNB | 10 mM | 1 mM | 100 mM Tris-HCl (pH 7.5) |
| (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid | 10 mM | 1-100 µM | Ethanol or DMSO |
| Recombinant Human ACSL6 | 1 mg/mL | 5-10 µg/mL | Storage Buffer |
| Triton X-100 | 10% (v/v) | 0.01% (v/v) | Nuclease-free water |
2. Assay Procedure:
-
Prepare a master mix of the reaction buffer containing Tris-HCl, MgCl₂, ATP, CoA, DTNB, and Triton X-100.
-
Aliquot the master mix into microplate wells.
-
Add varying concentrations of the fatty acid substrate to the wells. Include a no-substrate control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant ACSL6 enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of decrease in absorbance is proportional to the rate of CoA consumption.
3. Data Analysis and Interpretation:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Plot the reaction rate (V) against the substrate concentration.
-
Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
Causality Behind Experimental Choices:
-
Triton X-100: This non-ionic detergent is included to ensure the solubility of the very long-chain fatty acid substrate in the aqueous reaction buffer.
-
DTNB: This chemical reacts with the free thiol group of CoA to produce a colored product, allowing for a continuous spectrophotometric measurement of CoA consumption.
-
Controls: A no-substrate control is essential to account for any background ATPase activity of the enzyme preparation. A no-enzyme control is used to ensure there is no non-enzymatic reaction.
Application Note 2: In Vitro Assessment of this compound Degradation via Fatty Acid β-Oxidation
Scientific Principle and Rationale
Fatty acid β-oxidation is the primary catabolic pathway for fatty acyl-CoAs, occurring within the mitochondria.[4] This process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.[4] The acetyl-CoA then enters the citric acid cycle, and the reducing equivalents (NADH and FADH₂) are used by the electron transport chain to generate ATP.
This assay measures the ability of this compound to be metabolized by the β-oxidation pathway in isolated mitochondria. The rate of oxygen consumption by the electron transport chain, which is coupled to β-oxidation, is a robust indicator of the substrate's catabolism.[5]
Mitochondrial β-Oxidation Pathway
Caption: The mitochondrial fatty acid β-oxidation pathway.
Detailed Protocol for Mitochondrial β-Oxidation Assay
1. Isolation of Mitochondria:
-
Mitochondria can be isolated from fresh rodent liver or cultured cells using differential centrifugation. Standard protocols are widely available and should be strictly followed to ensure the integrity and functionality of the isolated organelles.
2. Reagent Preparation:
| Reagent | Stock Concentration | Final Concentration | Buffer/Solvent |
| Respiration Buffer (e.g., MAS) | 2X | 1X | Nuclease-free water |
| This compound | 10 mM | 10-50 µM | Ethanol or DMSO |
| L-Carnitine | 100 mM | 1 mM | Nuclease-free water |
| Malate | 1 M | 5 mM | Nuclease-free water |
| ADP | 500 mM | 1 mM | Nuclease-free water |
| Palmitoyl-CoA | 10 mM | 20 µM | Nuclease-free water |
| Rotenone | 1 mM | 1 µM | DMSO |
| Antimycin A | 1 mM | 1 µM | DMSO |
3. Assay Procedure (using a high-resolution respirometer):
-
Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.
-
Add the respiration buffer to the chamber and allow the temperature to equilibrate to 37°C.
-
Add the isolated mitochondria (typically 0.1-0.5 mg/mL).
-
Add L-carnitine and malate to the chamber. Malate is added to prime the citric acid cycle.
-
Add the substrate, this compound.
-
Monitor the basal rate of oxygen consumption (State 2 respiration).
-
Add ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).
-
As a positive control, use a known substrate for β-oxidation, such as palmitoyl-CoA.
-
As negative controls, use inhibitors of the electron transport chain, such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor), to confirm that the observed oxygen consumption is due to mitochondrial respiration.
4. Data Analysis and Interpretation:
-
Calculate the rate of oxygen consumption in pmol O₂/s/mg mitochondrial protein.
-
The respiratory control ratio (RCR), calculated as the ratio of State 3 to State 2 respiration, is a key indicator of mitochondrial coupling and health.
-
A significant increase in oxygen consumption upon the addition of this compound, which is sensitive to electron transport chain inhibitors, indicates that it is a substrate for β-oxidation.
Causality Behind Experimental Choices:
-
L-Carnitine: This is essential for the transport of long-chain fatty acyl-CoAs across the inner mitochondrial membrane via the carnitine shuttle system.[4]
-
Malate: This provides a source of oxaloacetate to condense with the acetyl-CoA produced from β-oxidation, allowing the citric acid cycle to turn over and regenerate NAD⁺.
-
ADP: The addition of ADP stimulates the electron transport chain and ATP synthase, leading to a maximal rate of oxygen consumption (State 3), which is coupled to substrate oxidation.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low ACSL6 Activity | Enzyme instability | Use fresh enzyme preparation; add protease inhibitors. |
| Substrate insolubility | Increase Triton X-100 concentration; sonicate substrate solution. | |
| High Background in ACSL6 Assay | Contaminating ATPase activity | Use a highly purified recombinant enzyme; include appropriate controls. |
| Low RCR in β-Oxidation Assay | Damaged mitochondria | Optimize mitochondrial isolation protocol; use fresh tissue/cells. |
| Substrate is not metabolized | Confirm with a positive control (e.g., palmitoyl-CoA). | |
| Substrate Precipitation | Poor solubility of VLCFA-CoA | Prepare fresh substrate solutions; consider conjugation to BSA. |
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. aocs.org [aocs.org]
- 5. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA with a Novel Click-Chemistry-Based Fluorescent Probe
Introduction: Unveiling the Dynamics of Very-Long-Chain Polyunsaturated Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated acyl-coenzyme A (acyl-CoA) esters are critical lipid molecules involved in a myriad of cellular functions. These molecules, characterized by acyl chains of 24 carbons or more, are integral components of cellular membranes, particularly in specialized tissues like the retina, brain, and testes.[1] They play crucial roles in maintaining membrane fluidity, signal transduction, and the formation of essential structures like myelin sheaths.[2] The specific molecule of interest, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, is a highly unsaturated 36-carbon acyl-CoA. Its unique structure suggests specialized functions, likely involving the regulation of membrane domains or as a precursor for novel signaling molecules.
Dysregulation of VLC-PUFA metabolism is implicated in severe diseases, such as X-linked adrenoleukodystrophy, where impaired degradation leads to their accumulation and subsequent neurodegeneration.[1][2] Studying the subcellular localization and dynamic fluxes of specific VLC-PUFA-CoAs is therefore paramount to understanding both normal physiology and the pathophysiology of these disorders. However, the visualization of these molecules in live cells has been a significant challenge due to the lack of specific probes.
To address this, we have developed a novel, two-step bioorthogonal labeling strategy to visualize this compound. This system utilizes a custom-synthesized, alkyne-functionalized fatty acid precursor that is metabolically incorporated into the target molecule. Subsequent detection is achieved via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a fluorescent azide reporter.[3][4] This guide provides a comprehensive overview of the probe's mechanism, detailed protocols for its application, and expert insights into experimental design and data interpretation.
Probe Design and Mechanism of Action
The core of our imaging strategy is the decoupling of the labeling and detection steps. This bioorthogonal approach ensures that the fluorescent reporter does not interfere with the metabolic processing of the fatty acid precursor.
1. The Metabolic Precursor: Alkyne-C22:6-FA
We designed a docosahexaenoic acid (DHA, C22:6) analog containing a terminal alkyne group. DHA is a known precursor for the biosynthesis of longer VLC-PUFAs through the action of ELOVL elongase enzymes.[1] Cells will take up this alkyne-functionalized DHA and incorporate it into their metabolic pathways, leading to the synthesis of an alkyne-tagged version of this compound.
2. The Reporter: Azide-Functionalized Fluorophore
For detection, we utilize a bright and photostable fluorophore, such as a BODIPY or Alexa Fluor dye, conjugated to an azide group. These reporters are cell-permeable and will only react with the alkyne-tagged acyl-CoA in the presence of a copper(I) catalyst.
3. The "Click" Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between the alkyne-tagged acyl-CoA and the azide-fluorophore.[3][5] This reaction can be performed in fixed cells with minimal background, providing a robust and high-contrast fluorescent signal precisely at the location of the target molecule.
Diagram of the Labeling and Detection Workflow
Caption: A multi-step process involving metabolic incorporation, cell fixation, and in situ click chemistry.
Application Note: Vlc-Pufa-Click 555 Imaging Kit
Probe Specifications
| Component | Description | Excitation (nm) | Emission (nm) | Quantum Yield |
| Alkyne-C22:6-FA | Docosahexaenoic acid with a terminal alkyne | N/A | N/A | N/A |
| Azide-BODIPY 558/568 | Azide-functionalized BODIPY fluorophore | ~558 | ~568 | > 0.8 |
Principle of the Method
The Vlc-Pufa-Click 555 kit provides a novel method for imaging the subcellular distribution of this compound. The system relies on the metabolic incorporation of an alkyne-functionalized fatty acid precursor into the target molecule within live cells. Following cell fixation and permeabilization, a highly specific copper-catalyzed click reaction covalently attaches a bright and photostable BODIPY 558/568 fluorophore to the incorporated alkyne tag. The resulting fluorescent signal allows for high-resolution imaging of the target acyl-CoA's localization using standard confocal microscopy.
Potential Applications
-
Subcellular Localization Studies: Determine the distribution of this compound in organelles such as the endoplasmic reticulum, peroxisomes, and lipid droplets.
-
Metabolic Flux Analysis: Investigate changes in the synthesis and trafficking of this VLC-PUFA-CoA in response to metabolic stimuli or pharmacological agents.
-
Disease Modeling: Compare the distribution and abundance of the target molecule in healthy versus disease-model cells (e.g., cells from patients with peroxisomal biogenesis disorders).
-
Drug Discovery: Screen for compounds that modulate the metabolism or localization of very-long-chain polyunsaturated fatty acids.
Required Materials (Not Included)
-
Cell culture reagents (media, serum, antibiotics)
-
Plates or coverslips for cell culture and imaging
-
Paraformaldehyde (PFA) for cell fixation
-
Triton™ X-100 or saponin for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Confocal microscope with appropriate laser lines and filters
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
Causality: The success of this protocol hinges on the efficient uptake and metabolic conversion of the alkyne-precursor. Cell density and incubation time are critical parameters that should be optimized for each cell type to ensure sufficient labeling without inducing cytotoxicity.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging. Seed cells at a density that will result in 60-70% confluency at the time of labeling.
-
Prepare Labeling Medium: Prepare a working solution of Alkyne-C22:6-FA in pre-warmed complete cell culture medium. A final concentration of 10-50 µM is a good starting point. Note: The fatty acid precursor may be conjugated to BSA to enhance solubility and cellular uptake.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the metabolic rate of the cell line.
-
Wash: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated precursor.
Protocol 2: Cell Fixation and In Situ Click Reaction
Causality: The fixation and permeabilization steps are designed to preserve cellular architecture while allowing the click chemistry reagents to access the intracellular alkyne-tagged molecules. The composition of the click reaction cocktail is optimized for high efficiency and low background.
-
Fixation: Fix the cells by adding a 4% PFA solution in PBS and incubating for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Blocking: Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
Prepare Click Reaction Cocktail: Prepare this solution immediately before use. For a 1 mL final volume:
-
880 µL of PBS
-
10 µL of Azide-BODIPY 558/568 stock solution (1 mM)
-
10 µL of TCEP stock solution (50 mM)
-
80 µL of TBTA ligand stock solution (1.25 mM in DMSO/t-butanol)
-
20 µL of Copper(II) Sulfate (CuSO4) stock solution (50 mM)
-
Vortex briefly to mix.
-
-
Click Reaction: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 45-60 minutes at room temperature, protected from light.[6]
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
(Optional) Counterstaining: If desired, counterstain for nuclei (e.g., with DAPI) or other cellular structures at this stage.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. Seal the edges with nail polish.
Diagram of the In Situ Click Reaction
Caption: The core chemical reaction for covalently attaching the fluorescent reporter.
Protocol 3: Confocal Microscopy and Image Acquisition
Causality: Proper microscope settings are crucial for obtaining high-quality images with a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.[7] The settings provided are a starting point and should be optimized for your specific instrument and sample.
-
Microscope Setup: Turn on the confocal microscope, laser lines, and computer. Allow the lasers to warm up for at least 30 minutes for stable output.
-
Objective Selection: Use a high numerical aperture (NA ≥ 1.3) oil immersion objective (e.g., 60x or 100x) for the highest resolution.
-
Locate Sample: Place the slide on the microscope stage and, using brightfield or DIC, bring the cells into focus.
-
Configure Imaging Parameters:
-
Excitation: Use the ~561 nm laser line for exciting the BODIPY 558/568 fluorophore.
-
Emission Detection: Set the detector to collect emission between 570 nm and 620 nm.
-
Laser Power: Start with a low laser power (e.g., 1-5%) and increase only as necessary to obtain a sufficient signal. This minimizes photobleaching.[7]
-
Pinhole: Set the pinhole to 1 Airy Unit (AU) for a good balance between resolution and signal intensity.[8]
-
Detector Gain/Offset: Adjust the gain (voltage) to a level where the brightest pixels are not saturated. Adjust the offset so that the background pixels have a value just above zero.[9]
-
Scan Speed and Averaging: Use a moderate scan speed (e.g., 400 Hz) and apply line or frame averaging (e.g., 2-4x) to improve the signal-to-noise ratio.[9]
-
-
Image Acquisition: Acquire z-stacks through the entire volume of the cells to capture the 3D distribution of the signal. Ensure that the step size is appropriate for the objective's axial resolution (Nyquist sampling).
-
Control Samples: It is essential to image control samples, including:
-
Unlabeled cells (to assess autofluorescence).
-
Cells incubated with the alkyne precursor but without the click reaction (to check for non-specific binding of the fluorophore).
-
Cells subjected to the click reaction without prior metabolic labeling.
-
Protocol 4: Data Analysis and Interpretation
-
Image Processing: Open the acquired images in an analysis software package (e.g., FIJI/ImageJ).
-
Visualization: Create maximum intensity projections of the z-stacks for a 2D representation of the signal distribution.
-
Quantification:
-
Intensity Measurements: Define regions of interest (ROIs) around specific organelles or the entire cell to measure the mean fluorescence intensity.
-
Colocalization Analysis: If using counterstains, perform colocalization analysis (e.g., calculating Pearson's Correlation Coefficient) to determine the degree of overlap between the VLC-PUFA-CoA signal and specific organelle markers.
-
-
Interpretation: Compare the intensity and distribution of the fluorescent signal between different experimental conditions. A punctate staining pattern may indicate localization to lipid droplets or peroxisomes, while a reticular pattern might suggest endoplasmic reticulum localization.
References
- 1. aocs.org [aocs.org]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA in Advanced Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Unique Very-Long-Chain Polyunsaturated Fatty Acyl-CoA
(2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA is a notable member of the very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) family, characterized by a 36-carbon chain with six double bonds (C36:6). While research on this specific molecule is still emerging, its structural class is of considerable biological interest. VLC-PUFAs are found in specialized tissues such as the retina, brain, and testes, where they play critical roles in maintaining membrane structure, modulating inflammatory responses, and participating in cellular signaling pathways[1][2]. The coenzyme A (CoA) ester of this fatty acid represents its activated form, ready for participation in various metabolic reactions.
This guide provides an in-depth exploration of the potential research applications of synthetic this compound and detailed protocols for its analytical detection. Given the limited direct studies on this specific C36:6-CoA, the application notes are built upon the established biological functions of VLC-PUFAs and the analytical methods developed for long-chain acyl-CoAs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C57H94N7O17P3S | [3] |
| Molecular Weight | 1274.38 g/mol | [3] |
| Class | Very-Long-Chain Polyunsaturated Fatty Acyl-CoA (VLC-PUFA-CoA) | Inferred |
| Chain Length | 36 Carbons | Inferred from name |
| Unsaturation | 6 double bonds | Inferred from name |
Potential Research Applications
The unique structure of this compound makes it a valuable tool for investigating several areas of biology and medicine.
Elucidating the Role of VLC-PUFAs in Neurological and Retinal Health
VLC-PUFAs are integral to the function of the nervous system and the retina[1]. Synthetic C36:6-CoA can be used as a standard in lipidomic studies to investigate its natural occurrence and fluctuations in models of neurodegenerative diseases or retinal disorders. Such studies could reveal its potential as a biomarker or its direct involvement in disease pathogenesis.
Investigating Novel Metabolic Pathways
The metabolism of VLC-PUFAs is a complex process. This compound can serve as a substrate in enzymatic assays to identify and characterize novel enzymes involved in its synthesis, elongation, desaturation, or degradation. This is particularly relevant for understanding the function of enzymes like ELOVL4, which is responsible for the biosynthesis of VLC-PUFAs[1].
Caption: Potential metabolic pathways involving this compound.
Application in Drug Discovery and Development
In conditions where VLC-PUFA metabolism is dysregulated, this molecule can be used in high-throughput screening assays to identify compounds that modulate the enzymes involved. For instance, inhibitors of its degradation could be explored as potential therapeutic agents.
Probing Membrane Dynamics and Function
The incorporation of VLC-PUFAs into phospholipids can significantly alter the biophysical properties of cell membranes. Researchers can use labeled versions of this compound to trace its incorporation into cellular membranes and study the resulting changes in membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.
Experimental Protocols
The analysis of very-long-chain acyl-CoAs in biological matrices is challenging due to their low abundance and amphiphilic nature. The following protocols are adapted from established methods for long-chain acyl-CoA analysis and are intended as a starting point for the detection and quantification of this compound.
Caption: General workflow for the analysis of acyl-CoAs from biological samples.
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Biological Samples
This protocol is designed for the extraction of acyl-CoAs from tissues or cultured cells, with a focus on preserving the integrity of these labile molecules.
Materials:
-
Biological sample (e.g., 10-50 mg of tissue or 1-5 million cells)
-
Internal Standard: A stable isotope-labeled acyl-CoA of similar chain length (if available)
-
Extraction Buffer: 2:2:1 (v/v/v) acetonitrile/methanol/water, ice-cold
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge tubes
-
Homogenizer (for tissues)
-
Centrifuge capable of 14,000 x g at 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Collection:
-
Tissues: Flash-freeze the tissue in liquid nitrogen immediately after dissection to halt metabolic activity.
-
Cultured Cells: Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.
-
-
Homogenization and Extraction:
-
Add 1 mL of ice-cold extraction buffer and the internal standard to the sample.
-
Tissues: Homogenize the sample on ice until a uniform consistency is achieved.
-
Cells: Resuspend the cell pellet in the extraction buffer and vortex vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube. Avoid disturbing the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the conditions for the separation and detection of the target molecule using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity[4][5][6].
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of long-chain hydrophobic molecules. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides ions for ESI and maintains a suitable pH. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic analytes. |
| Flow Rate | 0.3 mL/min | Standard for analytical scale columns. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Positive Electrospray (ESI+) | Acyl-CoAs ionize well in positive mode. |
| MRM Transitions | Precursor Ion (Q1): m/z of [M+H]+ or [M+2H]2+Product Ion (Q3): Fragment ion specific to CoA | To be determined by direct infusion of a standard. The product ion is often related to the CoA moiety. |
| Collision Energy | To be optimized for the specific instrument and analyte |
LC Gradient:
-
A linear gradient should be optimized to ensure the elution of the very-long-chain acyl-CoA. A suggested starting point is:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: Hold at 98% B
-
18-20 min: Return to 2% B and equilibrate
-
Data Analysis:
-
Quantification is performed by creating a standard curve with known concentrations of synthetic this compound. The peak area ratio of the analyte to the internal standard is plotted against concentration.
Conclusion
Synthetic this compound is a powerful tool for advancing our understanding of lipid metabolism, particularly the roles of very-long-chain polyunsaturated fatty acids in health and disease. The applications and protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted functions of this unique molecule. As with any analytical method, optimization of the extraction and LC-MS/MS parameters for the specific biological matrix and instrumentation is crucial for achieving accurate and reproducible results.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Extraction and Preservation of Long-Chain Acyl-CoAs
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting-oriented answers to common challenges encountered during the extraction of long-chain acyl-Coenzyme A (acyl-CoA) molecules. Our goal is to equip you with the scientific rationale behind each procedural step, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My long-chain acyl-CoA recovery is consistently low. What are the primary reasons for this and how can I improve my yield?
Low recovery is a frequent issue stemming from the inherent instability of long-chain acyl-CoAs. These molecules are susceptible to both enzymatic and chemical degradation.
Root Cause Analysis & Solutions:
-
Enzymatic Degradation: The primary culprits are cellular thioesterases, which rapidly hydrolyze the thioester bond. [1][2]Acyl-CoA thioesterases (ACOTs) are present in various cellular compartments and can quickly cleave acyl-CoAs into a free fatty acid and Coenzyme A. [2] * Solution 1: Rapid Inactivation of Enzymes. The most critical step is to halt all enzymatic activity immediately upon sample collection. This is best achieved by "freeze-clamping" the tissue with tongs pre-chilled in liquid nitrogen or by immediately homogenizing the sample in an ice-cold, acidic buffer. [3]For cultured cells, this involves rapid washing with ice-cold PBS followed by quenching with ice-cold methanol and placing at -80°C. [4] * Solution 2: Use of Thioesterase Inhibitors. While not universally applied in all protocols, the inclusion of general serine hydrolase inhibitors or specific ACOT inhibitors can be beneficial. [1][5]N-ethylmaleimide (NEM) is also used to irreversibly inhibit cysteine peptidases by reacting with thiol groups, which can help preserve the integrity of the acyl-CoA pool. [6][7][8]
-
Chemical Degradation (Hydrolysis): The thioester bond is prone to hydrolysis, especially under alkaline (basic) conditions.
-
Solution: Maintain Acidic pH. Throughout the extraction and purification process, it is crucial to maintain a slightly acidic pH, typically between 4.0 and 6.8. [4]An acidic environment helps to stabilize the thioester linkage. Many protocols recommend using a potassium phosphate (KH2PO4) buffer with a pH of around 4.9. [9][10]
-
-
Inefficient Extraction from the Biological Matrix: The amphipathic nature of long-chain acyl-CoAs (hydrophilic CoA head and hydrophobic acyl tail) can make their complete extraction challenging.
-
Solution: Use of Organic Solvents. A robust extraction typically involves homogenization in an acidic buffer, followed by the addition of organic solvents like acetonitrile and isopropanol to precipitate proteins and solubilize the acyl-CoAs. [9][11][12]A common and effective method involves a two-step extraction, first with acetonitrile/2-propanol and then with an aqueous buffer. [11]
-
Q2: I'm observing unexpected peaks or peak splitting in my chromatogram. What could be causing this?
This issue often points to sample degradation during storage or analysis, or suboptimal chromatographic conditions.
Root Cause Analysis & Solutions:
-
Oxidation: The unsaturated acyl chains of molecules like oleoyl-CoA and linoleoyl-CoA are susceptible to oxidation, which can introduce new, unwanted peaks in your analysis. [13] * Solution: Minimize Exposure to Air and Use Antioxidants. Work quickly and keep samples on ice to minimize oxidation. Consider purging storage vials with an inert gas like nitrogen or argon. While not always standard in acyl-CoA protocols, the addition of antioxidants could be explored.
-
Formation of Disulfides: The free thiol group on Coenzyme A can form disulfide bonds with other CoA molecules or with cysteine residues on proteins, leading to peak broadening or the appearance of different species.
-
Solution: Add Reducing Agents. The inclusion of a small amount of a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol in your reconstitution solvent can help maintain the reduced state of the CoA thiol group. [4]
-
-
Poor Peak Shape Due to Solvent Mismatch: The solvent used to reconstitute the dried extract can significantly impact the peak shape during chromatography.
-
Solution: Optimize Reconstitution Solvent. Methanol is often a good choice for reconstituting dried samples as it provides good stability. [4]For long-chain acyl-CoAs, which are more hydrophobic, a reconstitution buffer containing a proportion of acetonitrile (e.g., 20%) may be necessary to ensure complete solubilization. [4]It's crucial to match the reconstitution solvent as closely as possible to the initial mobile phase of your liquid chromatography (LC) method to prevent peak distortion.
-
Q3: What are the best practices for storing my acyl-CoA extracts to ensure their stability?
Proper storage is absolutely critical for preventing the degradation of these labile molecules. [4] Storage Recommendations:
-
Short-Term Storage (e.g., in an autosampler): Samples should be maintained at a low temperature, typically 4°C. However, be aware that even at this temperature, significant degradation of some acyl-CoA species can occur within 24 hours. [4]Therefore, it is highly recommended to analyze samples as soon as possible after they are prepared and reconstituted. [4]Using a reconstitution solvent of methanol or a methanol/buffer mixture can enhance stability compared to purely aqueous solutions. [4]
-
Long-Term Storage: For long-term preservation, samples should be stored as dried pellets at -80°C. [4]Evaporating the organic solvent under a stream of nitrogen or using a vacuum concentrator is a standard procedure. Storing the extract in this dry state minimizes the potential for hydrolysis and enzymatic degradation.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a robust method adapted from established procedures for the extraction and purification of a broad range of acyl-CoAs from tissue samples. [9][10][11] Materials:
-
Fresh or frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9 [9][10]* Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol) [9][11]* Centrifuge capable of reaching 3000 x g at 4°C
Procedure:
-
Sample Preparation: Immediately after dissection, freeze-clamp the tissue in liquid nitrogen. If using frozen tissue, ensure it remains frozen until homogenization.
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice. 3. Organic Solvent Extraction: To the homogenate, add a mixture of acetonitrile and 2-propanol. A common ratio is 3:1 (v/v) acetonitrile to 2-propanol. [11]Vortex the mixture vigorously for 5 minutes. 4. Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C. This will separate the sample into a solid pellet (precipitated proteins and cellular debris) and a liquid supernatant.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs. 6. Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. 7. Storage: Store the dried pellet at -80°C until analysis.
-
Reconstitution: Just prior to analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial liquid chromatography mobile phase.
Data and Workflow Visualization
Table 1: Key Parameters for Maintaining Long-Chain Acyl-CoA Integrity
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.8 | Minimizes chemical hydrolysis of the thioester bond. [4] |
| Temperature | Keep on ice (0-4°C) during extraction | Reduces the rate of both enzymatic and chemical degradation. [13] |
| Enzyme Inactivation | Immediate freeze-clamping or quenching | Halts the activity of thioesterases that degrade acyl-CoAs. [3][4] |
| Extraction Solvents | Acetonitrile, Isopropanol | Efficiently extracts amphipathic acyl-CoAs and precipitates proteins. [9][11] |
| Short-Term Storage | 4°C in an autosampler (analyze ASAP) | Temporary storage, but degradation can still occur. [4] |
| Long-Term Storage | -80°C as a dried pellet | Provides the best stability by preventing hydrolysis and enzymatic activity. [4] |
Diagram 1: Workflow for Long-Chain Acyl-CoA Extraction
Caption: A typical workflow for the extraction of long-chain acyl-CoAs from tissue samples.
Diagram 2: Degradation Pathways of Long-Chain Acyl-CoAs
Caption: Major pathways leading to the degradation of long-chain acyl-CoAs during extraction.
References
- 1. scbt.com [scbt.com]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Ethylmaleimide – description and application - Georganics [georganics.sk]
- 7. Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Polyunsaturated Acyl-CoAs
Welcome to the technical support center for the analysis of polyunsaturated acyl-coenzyme A (PUFA-CoA) thioesters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of PUFA-CoA mass spectrometry. As a Senior Application Scientist, I have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and challenges encountered during the analysis of PUFA-CoAs.
Q1: Why are polyunsaturated acyl-CoAs notoriously difficult to analyze by mass spectrometry?
A1: The challenges stem from a combination of their unique biochemical properties. Firstly, PUFA-CoAs are present at very low concentrations in most biological tissues, requiring highly sensitive analytical methods.[1] Secondly, they are inherently unstable molecules. The thioester bond is susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions, and the polyunsaturated acyl chains are prone to rapid oxidation.[2][3] This instability demands meticulous sample handling, from immediate metabolic quenching of tissues to storage at ultra-low temperatures.[4] Finally, their amphiphilic nature—a polar, charged CoA head group attached to a nonpolar, hydrophobic acyl chain—complicates chromatographic separation and can lead to ion suppression effects during electrospray ionization (ESI).[5]
Q2: What is the most effective ionization mode for analyzing acyl-CoAs?
A2: For liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), positive ion mode is generally superior for the analysis of acyl-CoAs. Empirical studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for detecting these molecules.[6] This enhanced sensitivity allows for lower limits of quantitation, which is critical given their low endogenous abundance.
Q3: My PUFA-CoA samples seem to be degrading quickly. What are the best practices to ensure sample stability?
A3: Stability is paramount. Acyl-CoAs are highly susceptible to enzymatic degradation and chemical hydrolysis.[2] The gold standard for tissue samples is immediate freeze-clamping in liquid nitrogen to halt all metabolic activity.[4] During homogenization and extraction, samples must be kept frozen or on ice at all times.[3][4] They are unstable in aqueous solutions, so it is crucial to minimize time in solution and avoid alkaline or strongly acidic conditions.[2] For long-term storage, samples should be stored as a dry pellet at -80°C. When reconstituting for analysis, using a solvent like methanol can improve stability compared to purely aqueous solutions.[3][7]
Q4: What are the signature fragmentation patterns for PUFA-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?
A4: In positive ion mode, all acyl-CoA species exhibit a highly characteristic fragmentation pattern, which is invaluable for their detection. The most prominent fragmentation is the neutral loss of a 507 Da fragment , corresponding to the 3'-phospho-ADP moiety of the coenzyme A molecule.[2][8][9] This predictable loss allows for the use of powerful MS scan modes, such as Neutral Loss Scans (NLS) or Precursor Ion Scans (PIS), to selectively identify a wide range of acyl-CoAs in a complex mixture. For targeted quantification, this neutral loss is used to define the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) experiments.[2][8] Another common fragment ion can be observed at an m/z of 428, resulting from cleavage at the diphosphate bond.[3]
Troubleshooting Guides
This section provides in-depth, Q&A-based solutions to specific experimental problems you may encounter.
Problem: Poor or No Signal Intensity
Q5: I am injecting my extracted sample, but I see extremely low or no signal for my target PUFA-CoAs. What are the potential causes and how can I troubleshoot this?
A5: This is a multifaceted problem that requires a systematic approach, tracing the analyte's path from sample preparation to detection.
Step 1: Verify Sample Integrity
-
Cause: The most common culprit is sample degradation. If the thioester bond is hydrolyzed or the PUFA chain is oxidized, your target analyte no longer exists.
-
Solution: Review your sample handling protocol. Was metabolism quenched instantly?[4] Were samples kept at or below 0°C throughout extraction?[3] Are your storage conditions adequate (-80°C, dry pellet)? Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to minimize oxidation of the PUFA chains, a known vulnerability for these molecules.[10][11][12]
Step 2: Evaluate Extraction Efficiency
-
Cause: Your PUFA-CoAs may not be efficiently extracted from the biological matrix.
-
Solution: The choice of extraction solvent is critical. A common method involves protein precipitation and extraction with an organic solvent like methanol.[2][8] For broader coverage, especially of shorter-chain acyl-CoAs, using 5-sulfosalicylic acid (SSA) for deproteinization can improve recovery as it avoids a solid-phase extraction (SPE) step where hydrophilic compounds can be lost.[3][13] Crucially, you must incorporate a non-endogenous internal standard (e.g., C17:0-CoA) at the very beginning of your extraction. [1][14] The absence of a signal from your internal standard is a clear indicator of a failed extraction or severe downstream issues.
Step 3: Optimize Chromatographic Conditions
-
Cause: Poor peak shape (e.g., excessive tailing or broadening) can diminish the signal-to-noise ratio to the point where the peak is indistinguishable from the baseline.[15][16] The highly polar phosphate groups of the CoA moiety are a primary cause of peak tailing on standard C18 columns.
-
Solution: Effective separation is key to reducing ion suppression from co-eluting species.[2] For PUFA-CoAs, a reversed-phase separation on a C8 or C18 column is typical.[2][14] To improve peak shape, consider using a mobile phase with a high pH (e.g., pH 10.5 with ammonium hydroxide), which ensures the phosphate groups are fully deprotonated and interact less with the stationary phase.[3][14]
Step 4: Scrutinize Mass Spectrometer Settings
-
Cause: Inefficient ionization or incorrect MS parameters will prevent detection.
-
Solution:
-
Ion Source: Confirm you are using positive ion mode.[6] Clean the ion source, as contamination is a frequent cause of signal loss.[15]
-
Source Conditions: PUFA-CoAs can undergo in-source fragmentation if source conditions like cone/declustering potential are too harsh, leading to a loss of the precursor ion signal.[17] Optimize these parameters by infusing a standard of a representative acyl-CoA and adjusting the voltage to maximize the precursor ion ([M+H]+) intensity while minimizing premature fragmentation.[2]
-
MS/MS Parameters: Double-check your MRM transitions. Are you monitoring the correct precursor ion ([M+H]+) and the product ion corresponding to the neutral loss of 507 Da?[2][9] Optimize the collision energy for each specific PUFA-CoA, as the optimal energy can vary slightly between analytes.
-
Below is a decision tree to guide your troubleshooting process for low signal intensity.
graph TD; A[Start: Low/No Signal] --> B{Internal Standard Visible?}; B -->|No| C[Problem is likely Sample Prep or Stability]; B -->|Yes| D[Problem is likely Chromatography or MS Detection]; C --> E{Sample Handling OK?}; E -->|No| F[Improve quenching, use low temp, add antioxidants]; E -->|Yes| G[Optimize Extraction Protocol - Check solvent, consider SSA method]; D --> H{Peak Shape Acceptable?}; H -->|No| I[Optimize LC Method - Adjust pH, check column integrity]; H -->|Yes| J{MS Settings Correct?}; J -->|No| K[Confirm Positive Mode, Check MRM transitions, Clean Source]; J -->|Yes| L[Optimize MS Source Conditions - Infuse standard to tune cone voltage];
Troubleshooting Decision Tree for Low Signal Intensity.
Problem: Poor Chromatographic Peak Shape
Q6: My PUFA-CoA peaks are tailing severely or are split. How can I improve my chromatography?
A6: Poor peak shape is a common issue for these amphiphilic molecules.
-
Cause 1: Secondary Interactions: The negatively charged phosphate groups on the CoA moiety can have secondary interactions with the silica-based stationary phase of the column, causing peak tailing.[16]
-
Solution 1: As mentioned previously, increasing the mobile phase pH to ~10.5 with a volatile modifier like ammonium hydroxide is a highly effective strategy.[14] This ensures the phosphates are consistently deprotonated, minimizing these interactions. Ensure your column is stable at high pH.
-
Cause 2: Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase conditions, it can cause the sample band to spread improperly on the column head, leading to split or broad peaks.[16]
-
Solution 2: Reconstitute your final extract in a solvent that is as close as possible in composition and strength to your initial mobile phase. For example, if your gradient starts at 20% acetonitrile, your reconstitution solvent should not be 90% acetonitrile.
-
Cause 3: Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can lead to peak splitting and tailing.[15][16]
-
Solution 3: Always use a guard column and/or in-line filter to protect your analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.
Problem: Difficulty Confirming Analyte Identity
Q7: I have a peak at the correct retention time and MRM transition, but I'm not certain it's my target PUFA-CoA due to high background or potential isomers. How can I increase confidence in my identification?
A7: Confident identification relies on multiple points of evidence.
-
Cause 1: Isobaric Interferences: Other molecules in the matrix may have the same mass as your target and produce a fragment of the same mass, leading to a false positive.
-
Solution 1: High-Resolution Mass Spectrometry (HRMS): If available, using an Orbitrap or TOF mass spectrometer provides a high-resolution, accurate mass measurement of both the precursor and product ions. This can often distinguish your analyte from interferences based on their elemental composition.
-
Cause 2: In-Source Fragmentation: A more complex lipid could be fragmenting in the ion source to produce an ion that has the same m/z as your target PUFA-CoA precursor.[17][18]
-
Solution 2: Analyze your sample with and without collision energy (i.e., a full scan MS1 experiment). Then, systematically decrease the cone/declustering potential. If the peak corresponding to your target PUFA-CoA decreases significantly at lower, "softer" source settings, it may be an in-source fragment from a larger, more labile precursor.
-
Cause 3: Lack of Fragmentation Data: Relying on a single MRM transition can sometimes be insufficient.
-
Solution 3: If sensitivity allows, perform a full product ion scan on your chromatographic peak. The presence of other characteristic fragments, like the m/z 428 ion, in addition to the neutral loss of 507 Da, significantly increases identification confidence.[3] The fragmentation pattern of the acyl chain itself can also provide structural information, though this often requires higher energy or specialized MS techniques.[19][20][21]
The diagram below illustrates the primary, diagnostic fragmentation of a PUFA-CoA.
graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];
}
Characteristic Fragmentation of PUFA-CoAs in Positive ESI-MS/MS.
Key Experimental Protocol: Robust Extraction of PUFA-CoAs from Cultured Cells
This protocol is designed to maximize recovery and minimize degradation of PUFA-CoAs from an adherent cell culture source.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) in water
-
Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in water)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Metabolic Quenching & Cell Harvest:
-
Place the cell culture plate on ice. Aspirate the culture medium completely.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS per well (for a 6-well plate), aspirating thoroughly after each wash.
-
Immediately add 200 µL of ice-cold 2.5% SSA solution containing your internal standard (e.g., spike to a final concentration of 100 nM). The SSA will simultaneously lyse the cells and precipitate proteins, quenching enzymatic activity.[13]
-
-
Lysate Collection:
-
Using a cell scraper, scrape the cells in the SSA solution and transfer the entire lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 15 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cell debris.[3]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean microcentrifuge tube or an LC autosampler vial. Be extremely careful not to disturb the protein pellet.
-
-
Analysis:
-
The clarified supernatant is now ready for direct injection into the LC-MS/MS system. This SSA-based method has been shown to have high recovery for a broad range of acyl-CoAs without requiring a solid-phase extraction cleanup step.[13]
-
Here is a visual representation of the overall analytical workflow.
General Workflow for PUFA-CoA Analysis.
Data Reference Table
The following table provides starting parameters for a targeted LC-MS/MS analysis of common PUFA-CoAs using Multiple Reaction Monitoring (MRM) in positive ion mode. Collision energies (CE) are instrument-dependent and should be optimized.
| Analyte | Acyl Chain | Precursor Ion [M+H]+ (m/z) | Product Ion [M+H - 507]+ (m/z) |
| Linoleoyl-CoA | C18:2 | 1032.6 | 525.6 |
| α-Linolenoyl-CoA | C18:3 | 1030.6 | 523.6 |
| Arachidonoyl-CoA | C20:4 | 1056.6 | 549.6 |
| Eicosapentaenoyl-CoA (EPA-CoA) | C20:5 | 1054.6 | 547.6 |
| Docosahexaenoyl-CoA (DHA-CoA) | C22:6 | 1080.6 | 573.6 |
| Heptadecanoyl-CoA (Internal Std.) | C17:0 | 1022.6 | 515.6 |
Note: Masses are monoisotopic and may need to be adjusted based on your instrument's resolution and calibration.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Mass Spectrometry Reveals Loss of Polyunsaturated Cardiolipins in the Cortical Contusion, Hippocampus and Thalamus after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging mass spectrometry reveals loss of polyunsaturated cardiolipins in the cortical contusion, hippocampus, and thalamus after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. agilent.com [agilent.com]
- 17. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidomicstandards.org [lipidomicstandards.org]
- 19. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Welcome to the technical support center for the synthesis of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this very-long-chain polyunsaturated fatty acyl-CoA. We will address common challenges and provide in-depth, field-proven insights to help you troubleshoot low yields and other experimental hurdles.
The synthesis of this complex molecule is a multi-stage process, broadly divided into the chemical synthesis of the fatty acid backbone and its subsequent enzymatic activation to a CoA thioester. This guide is structured to address potential issues in both of these critical phases.
Part 1: Troubleshooting the Chemical Synthesis of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic Acid
The creation of the C36 polyunsaturated fatty acid backbone with precise stereochemistry is a significant challenge. A common synthetic strategy involves the use of Wittig reactions to form the carbon-carbon double bonds. Low yields in this phase often stem from issues with the Wittig reaction itself, side reactions, or purification difficulties.
Frequently Asked Questions (FAQs) - Chemical Synthesis
Q1: My Wittig reaction is giving a low yield of the desired alkene. What are the common causes?
A1: Low yields in Wittig reactions, especially for complex polyenes, can arise from several factors:
-
Base Selection and Ylide Formation: The choice of base for deprotonating the phosphonium salt to form the ylide is critical. For non-stabilized ylides, which are necessary to generate the Z-alkenes, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Incomplete ylide formation will result in unreacted starting material and lower yields.[1][2]
-
Ylide Stability: Non-stabilized ylides are highly reactive and can degrade if not used promptly or if exposed to air or moisture. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.
-
Steric Hindrance: If either the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced, leading to lower yields.[3]
-
Side Reactions: Aldehyd starting materials can be prone to self-condensation (aldol reaction) under basic conditions, or they may be labile and prone to oxidation or polymerization.[3]
Q2: I am observing a mixture of E and Z isomers in my product. How can I improve the stereoselectivity for the Z isomer?
A2: Achieving high Z-selectivity with non-stabilized ylides is a known challenge. The stereochemical outcome is often influenced by the reaction conditions and the nature of the reactants.
-
Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the intermediate oxaphosphetane, resulting in a higher proportion of the thermodynamically more stable E-alkene.[4] Using "salt-free" ylides, often prepared with sodium or potassium bases, can enhance Z-selectivity.
-
Solvent Choice: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for reactions with non-stabilized ylides to favor the kinetic Z-product.[3]
-
Temperature: Running the reaction at low temperatures can also favor the kinetic product, thus increasing the proportion of the Z-isomer.
Q3: The purification of my polyunsaturated fatty acid is difficult, and I am losing a significant amount of product.
A3: The purification of very-long-chain polyunsaturated fatty acids is challenging due to their non-polar nature and susceptibility to oxidation.
-
Oxidative Instability: Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation due to the presence of multiple double bonds.[5][6] It is imperative to handle the compound under an inert atmosphere as much as possible and to use degassed solvents. The addition of an antioxidant like butylated hydroxytoluene (BHT) during purification and storage can help prevent degradation.
-
Chromatography: Normal-phase silica gel chromatography is a common purification method. A careful selection of the solvent system is required to achieve good separation. For highly non-polar compounds, a gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often necessary.
-
Urea Complexation: A useful technique for separating PUFAs from more saturated fatty acids is urea complexation. Saturated and monounsaturated fatty acids readily form crystalline complexes with urea, while PUFAs, due to their bent shape, do not and remain in the filtrate.[7][8]
Troubleshooting Workflow for Low Yield in Chemical Synthesis
Caption: Troubleshooting workflow for low yield in fatty acid synthesis.
Part 2: Troubleshooting the Enzymatic Synthesis of this compound
Once the free fatty acid is synthesized and purified, the next critical step is its activation to a CoA thioester. This is typically achieved using a long-chain acyl-CoA synthetase (LACS). Low yields in this enzymatic step can be due to a variety of factors related to the enzyme, substrates, or reaction conditions.
Frequently Asked Questions (FAQs) - Enzymatic Synthesis
Q1: My enzymatic reaction is showing very little or no product formation. How can I confirm if my enzyme is active?
A1: The first step in troubleshooting a lack of product is to verify the activity of your long-chain acyl-CoA synthetase.
-
Positive Control Substrate: Use a well-characterized long-chain fatty acid, such as oleic acid or palmitic acid, as a positive control.[9] If your enzyme can activate the control substrate but not your target fatty acid, the issue may lie with the substrate itself or the enzyme's specificity.
-
Enzyme Titration: Vary the concentration of the enzyme in the reaction. If you observe a dose-dependent increase in product formation, it confirms that the enzyme is active, but you may need to optimize its concentration for your specific substrate.[9]
Q2: I've confirmed my enzyme is active with a control substrate, but the reaction with my polyunsaturated fatty acid is still very slow or incomplete. What could be the issue?
A2: Several factors can lead to poor enzyme performance with a specific substrate:
-
Substrate Solubility: Very-long-chain polyunsaturated fatty acids have poor aqueous solubility. Ensure that your fatty acid is fully solubilized in the reaction buffer. The use of a small amount of a co-solvent like DMSO may be necessary, but be mindful that high concentrations can inhibit the enzyme.[9]
-
Substrate Inhibition: High concentrations of the fatty acid substrate can sometimes lead to substrate inhibition. Perform a substrate titration experiment to determine the optimal concentration range for your fatty acid.
-
Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition of the synthetase.[9] A time-course analysis can reveal if the reaction is stalling prematurely. If product inhibition is suspected, consider strategies for in-situ product removal, if feasible.
Q3: My CoA or ATP seems to be degrading, leading to inconsistent results. How can I ensure their integrity?
A3: Coenzyme A and ATP are both susceptible to degradation, especially through repeated freeze-thaw cycles and improper storage.
-
Proper Storage: Store stock solutions of CoA and ATP in single-use aliquots at -80°C.
-
Fresh Solutions: Always use freshly prepared solutions for your reactions.
-
Purity Check: The purity of CoA and ATP can be verified by HPLC.[9]
Q4: I am concerned about the stability of my final product, the polyunsaturated acyl-CoA. How should I handle and store it?
A4: Polyunsaturated acyl-CoAs are prone to both oxidative and hydrolytic degradation.
-
Oxidative Stability: Similar to the free fatty acid, the acyl-CoA is susceptible to oxidation.[5][6] Handle the purified product under an inert atmosphere and store it at -80°C. The addition of a small amount of an antioxidant can be beneficial.
-
Hydrolytic Stability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Store the product in a buffered solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0).
Troubleshooting Workflow for Low Yield in Enzymatic Synthesis
Caption: Troubleshooting workflow for low yield in enzymatic CoA ligation.
Experimental Protocols and Data Presentation
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon), add the phosphonium salt (1.1 eq) and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 2: General Procedure for Enzymatic Acyl-CoA Synthesis
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing ATP (10 mM), MgCl₂ (10 mM), and Coenzyme A (1.5 mM).
-
Prepare a stock solution of the purified (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid in DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, the fatty acid substrate (to a final concentration of 50-200 µM), and dithiothreitol (DTT, to a final concentration of 2 mM).
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase (e.g., 1-5 µg).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for 30-60 minutes.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 2-propanol or acetonitrile).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the acyl-CoA product by HPLC.
Table 1: Critical Parameters for Wittig Reaction Optimization
| Parameter | Recommendation for Z-Selectivity | Rationale |
| Base | Sodium or potassium bases (e.g., NaHMDS, KHMDS) | Avoids lithium salts which can decrease Z-selectivity. |
| Solvent | Aprotic, non-polar (e.g., THF, Diethyl Ether) | Favors the kinetic pathway leading to the Z-isomer. |
| Temperature | Low temperature (-78 °C to 0 °C) | Favors the kinetic product over the thermodynamic E-product. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the reactive ylide. |
Table 2: Critical Parameters for Enzymatic Acyl-CoA Synthesis Optimization
| Parameter | Typical Range | Rationale |
| pH | 7.0 - 8.0 | Optimal for most long-chain acyl-CoA synthetases. |
| Temperature | 30 - 37 °C | Ensures enzyme stability and activity. |
| Fatty Acid Conc. | 10 - 200 µM | Avoids substrate inhibition and solubility issues. |
| ATP:CoA Ratio | > 5:1 | Ensures CoA is not the limiting reagent and drives the reaction forward. |
| MgCl₂ Conc. | 5 - 10 mM | Essential cofactor for the enzyme. |
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 7. EP0347509A1 - A process of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 8. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantification of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
A Foreword from the Senior Application Scientist
Welcome to the technical support guide for (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA (C36:6-CoA). As a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), this molecule presents unique and significant analytical challenges. Its long acyl chain (C36) imparts extreme hydrophobicity, while the six cis double bonds and the thioester linkage make it highly susceptible to oxidation and hydrolysis.
This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will address the most common pitfalls—from sample handling and extraction to chromatographic separation and mass spectrometric detection—equipping you with the expertise to generate accurate and reproducible quantitative data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, stability, and analytical strategy for C36:6-CoA.
Q1: What are the primary causes of C36:6-CoA degradation and how can I prevent them?
A1: The two main points of failure for this molecule are the thioester bond and the polyunsaturated acyl chain.
-
Thioester Hydrolysis: The thioester bond is susceptible to hydrolysis under both enzymatic and chemical pressures.[1][2][3]
-
Enzymatic Degradation: Acyl-CoA thioesterases present in biological samples will rapidly cleave the thioester bond.[2][3] To mitigate this, all sample preparation steps must be performed rapidly on ice. Use an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to inhibit thioesterase activity.[1][4]
-
Chemical Hydrolysis: The thioester bond is most stable in a slightly acidic pH range of 4.0 to 6.8.[1] Alkaline conditions (pH > 7.0) significantly accelerate hydrolysis. Ensure all buffers and reconstitution solvents are within this optimal pH range.
-
-
Oxidation: The six cis double bonds in the acyl chain are highly prone to oxidation.
-
Prevention: Work under an inert gas atmosphere (argon or nitrogen) whenever possible, especially during evaporation and reconstitution steps.[5] Use amber glass vials to protect from light. The addition of an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents is also recommended.[5]
-
Q2: What are the best practices for storing the C36:6-CoA standard and my biological samples?
A2: Proper storage is critical for maintaining sample integrity.
-
Stock Standards: Store the C36:6-CoA standard as a dry powder or in a non-aqueous solvent (e.g., ethanol) at -80°C. For aqueous stock solutions, use a slightly acidic buffer (pH 4.0-6.0), aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C.[1]
-
Biological Samples: Snap-freeze tissues or cell pellets in liquid nitrogen immediately after collection and store them at -80°C until extraction.
-
Extracted Samples: For long-term storage, evaporate the final extract to dryness under nitrogen, cap tightly, and store at -80°C.[1] For short-term storage in an autosampler, reconstitute the sample in a solvent containing methanol or acetonitrile and maintain the autosampler at 4°C.[6] Analyze samples as quickly as possible, as degradation can occur even at 4°C over 24 hours.[1]
Q3: How do I choose an appropriate internal standard (IS) for quantification?
A3: The ideal IS is a stable isotope-labeled version of the analyte, but this is often unavailable for a rare molecule like C36:6-CoA. The next best choice is a structural analog that is not present in the sample.
-
Recommended Strategy: Use an odd-chain, very-long-chain acyl-CoA that has similar chemical properties and chromatographic behavior. A common choice in the literature for long-chain acyl-CoA analysis is heptadecanoyl-CoA (C17:0-CoA) .[7] While C17:0-CoA is saturated, its long chain provides similar extraction and chromatographic characteristics. For polyunsaturated analysis, a commercially available labeled PUFA-CoA like Arachidonyl-d8-CoA could also be considered to account for matrix effects in electrospray ionization.
-
Justification: The purpose of the IS is to account for analyte loss during sample preparation and for variations in ionization efficiency (matrix effects) during MS analysis.[8] The chosen IS should co-elute as closely as possible with C36:6-CoA without being isobaric.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for C36:6-CoA | 1. Degradation: The analyte has degraded due to improper handling (pH, temperature, oxidation). 2. Poor Extraction Recovery: The highly hydrophobic molecule is adsorbing to labware or is not being efficiently extracted from the matrix. 3. Mass Spectrometer Tuning: Incorrect precursor/product ion pairs or instrument parameters. | 1. Review the handling and storage protocols in the FAQ section. Ensure all steps are performed on ice with acidic buffers.[1] 2. Use low-adsorption polypropylene tubes. Pre-rinse all pipette tips and glassware with the extraction solvent. Implement a robust Solid-Phase Extraction (SPE) cleanup.[8][9][10] 3. Optimize MS parameters by infusing a fresh, diluted standard of C36:6-CoA. Confirm the correct m/z for the precursor ion and identify a stable, high-intensity product ion. |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Analyte Adsorption: The phosphate groups on the CoA moiety can interact with metal surfaces in the LC system (frits, column hardware). The long acyl chain can also cause secondary hydrophobic interactions with the stationary phase. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for eluting such a large, amphipathic molecule. | 1. Use a PEEK-lined or biocompatible LC system if available. Consider adding a small amount of a chelating agent like EDTA to the mobile phase. A recent strategy involves the methylation of the phosphate groups to reduce surface interactions and improve peak shape.[11] 2. For reversed-phase chromatography, ensure sufficient organic solvent strength in the gradient. Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can deprotonate the phosphate groups, improving retention and peak shape on C18 columns.[12] |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Manual extraction steps, especially liquid-liquid or solid-phase extraction, can introduce variability. 2. Autosampler Instability: The analyte is degrading in the autosampler during the analytical run. 3. Carryover: The hydrophobic molecule is adsorbing to the injector needle, loop, or column and eluting in subsequent blank injections. | 1. Ensure the internal standard is added at the very first step of extraction to account for variability.[9] Automate extraction steps if possible. 2. Minimize the time samples spend in the autosampler. Run smaller batches. Ensure the reconstitution solvent is optimized for stability (e.g., methanol/buffer mix).[1] 3. Implement a rigorous needle wash protocol using a strong organic solvent (e.g., isopropanol or acetonitrile/isopropanol mix). Run multiple blank injections after high-concentration samples to confirm the absence of carryover. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting Compounds: Other lipids or matrix components are co-eluting with C36:6-CoA and competing for ionization in the MS source.[8] 2. Insufficient Sample Cleanup: The sample extract is not clean enough, leading to a high concentration of interfering substances. | 1. Improve chromatographic separation to resolve the analyte from interfering compounds. Adjust the gradient or try a different column chemistry. 2. Incorporate a Solid-Phase Extraction (SPE) step. A mixed-mode or reversed-phase SPE cartridge can effectively remove salts and more polar lipids, enriching the long-chain acyl-CoA fraction.[9][11] |
Troubleshooting Workflow: Low Signal Intensity
This diagram illustrates a logical decision-making process for diagnosing the root cause of low signal intensity.
Caption: Troubleshooting decision tree for low C36:6-CoA signal.
Part 3: Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for VLC-PUFA-CoA Enrichment
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery by removing interfering compounds and concentrating the analyte.[4][9][10]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Extraction Solvents: HPLC-grade Acetonitrile and 2-Propanol.
-
SPE Columns: Reversed-phase C18 or mixed-mode anion exchange cartridges.
-
Wash Solution: 5% Methanol in water.
-
Elution Solution: 25 mM Ammonium Acetate in Methanol or Acetonitrile.
-
Low-adsorption polypropylene microcentrifuge tubes.
Procedure:
-
Homogenization: a. Weigh 50-100 mg of frozen tissue in a pre-chilled tube. b. Add 1 mL of ice-cold Homogenization Buffer containing your internal standard. c. Homogenize thoroughly on ice. d. Add 1 mL of 2-Propanol and briefly homogenize again.[4]
-
Extraction: a. Add 2 mL of Acetonitrile to the homogenate. Vortex vigorously for 2 minutes to precipitate proteins.[9] b. Centrifuge at 12,000 x g for 10 minutes at 4°C. c. Carefully transfer the supernatant to a new tube.
-
SPE Cleanup: a. Conditioning: Condition the SPE column by passing 2 mL of Elution Solution, followed by 2 mL of Wash Solution. b. Loading: Load the supernatant from step 2c onto the conditioned SPE column. c. Washing: Wash the column with 2 mL of Wash Solution to remove salts and polar contaminants. d. Elution: Elute the acyl-CoAs with 1-2 mL of Elution Solution into a clean collection tube.
-
Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid or 10mM ammonium hydroxide).
Workflow Diagram: Sample Preparation and SPE
Caption: Workflow for the extraction and purification of C36:6-CoA.
Protocol 2: LC-MS/MS Method Parameters
Quantitative analysis of VLC-PUFA-CoAs is best achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size ≤ 1.8 µm is recommended for high resolution.
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide (for high pH) or 0.1% Formic Acid (for low pH).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v).
-
Gradient: A shallow gradient is required to separate very-long-chain species. For example, start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C to improve peak shape for large lipids.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]+: For C57H94N7O17P3S, the theoretical m/z is 1274.56. This should be confirmed by infusion.
-
Product Ion: A characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate moiety) is often used for profiling acyl-CoAs.[12] Alternatively, a specific fragment from the acyl chain can be monitored for higher specificity. These transitions must be empirically determined by fragmenting the precursor ion.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for hydrophobic molecules. |
| Mobile Phase pH | High pH (10.5) with NH4OH | Improves peak shape and retention for the anionic phosphate groups on a C18 column.[12] |
| Ionization | ESI Positive | Generally provides good sensitivity for the CoA moiety. |
| MS Scan Type | Multiple Reaction Monitoring (MRM) | Offers the highest sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Structure, Function, and Lipid Sensing Activity in the Thioesterase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA in Solution
Welcome to the technical support center for (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this highly unsaturated long-chain acyl-CoA in solution. We understand the challenges associated with its handling and have developed this resource to ensure the integrity of your experiments and the reproducibility of your results.
Section 1: Understanding the Inherent Instability
This section addresses the fundamental chemical properties of this compound that contribute to its degradation.
Q1: What is this compound, and why is it so prone to degradation?
A1: This molecule is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a 36-carbon acyl chain containing six double bonds. Its instability arises from two primary chemical features:
-
Polyunsaturated Acyl Chain: The presence of multiple cis double bonds ((21Z,24Z,27Z,30Z,33Z)) makes the fatty acyl portion highly susceptible to oxidation. The methylene groups (-CH2-) located between the double bonds are particularly vulnerable to hydrogen abstraction, initiating a damaging free-radical chain reaction.[1][2]
-
Thioester Bond: The molecule contains a high-energy thioester bond linking the fatty acid to Coenzyme A. This bond is significantly more susceptible to nucleophilic attack and hydrolysis compared to a standard ester bond, particularly under neutral to alkaline pH conditions.[3]
Q2: What are the primary degradation pathways I need to be concerned about during my experiments?
A2: There are two critical degradation pathways that can compromise the integrity of your sample:
-
Lipid Peroxidation: This is the most significant and rapid degradation pathway. It is a free-radical-mediated chain reaction that attacks the polyunsaturated acyl chain. The process is initiated by reactive oxygen species (ROS) and can be accelerated by exposure to oxygen, UV light, heat, and the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺).[1][2][4] This leads to a heterogeneous mixture of truncated, oxidized byproducts, rendering the molecule inactive and potentially introducing confounding variables into your assays.
-
Thioester Hydrolysis: This pathway involves the cleavage of the thioester bond, separating the fatty acyl chain from the Coenzyme A moiety. This reaction is primarily catalyzed by pH. While it can occur under acidic conditions, the rate of hydrolysis increases significantly in neutral and, especially, alkaline (pH > 7.0) solutions.[5][6] Contaminating thioesterase enzymes can also catalyze this cleavage.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in Acyl-CoA Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of acyl-Coenzyme A (acyl-CoA) thioesters. This guide is designed to provide expert insights and practical solutions for a pervasive challenge in LC-MS/MS-based bioanalysis: the matrix effect. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop robust, accurate, and reproducible analytical methods.
Introduction: The Challenge of the Matrix in Acyl-CoA Analysis
Acyl-CoAs are central players in cellular metabolism, involved in everything from fatty acid oxidation to gene expression. Their accurate quantification is critical, yet notoriously difficult. When analyzing acyl-CoAs from complex biological samples (e.g., plasma, serum, cell lysates, or tissue homogenates), co-extracted endogenous molecules can significantly interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the matrix effect , can lead to ion suppression or enhancement, causing unreliable and inaccurate quantitative results.[1][2][3]
The primary culprits behind matrix effects in acyl-CoA analysis are phospholipids .[4][5][6] These abundant cell membrane components often co-extract with acyl-CoAs and can co-elute during chromatographic separation, competing for ionization and suppressing the analyte signal.[5][7] This guide will provide a structured, question-and-answer approach to troubleshoot and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they such a problem for acyl-CoA analysis?
A1: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[3] In electrospray ionization (ESI), a finite number of charges are available on the surface of droplets. When a high concentration of a matrix component, like a phospholipid, co-elutes with your acyl-CoA of interest, it competes for these charges, leading to a reduction in the signal for your analyte.[2][3] This is ion suppression . Less commonly, a co-eluting compound might enhance the signal, a phenomenon known as ion enhancement.
This is problematic for several reasons:
-
Inaccurate Quantification: Ion suppression leads to an underestimation of the true analyte concentration.
-
Poor Reproducibility: The composition of the matrix can vary between samples, leading to different degrees of suppression and high variability in your results.[8]
-
Reduced Sensitivity: A suppressed signal can raise the limit of detection (LOD) and limit of quantitation (LOQ), making it impossible to measure low-abundance acyl-CoAs.[5]
Q2: I'm seeing significant ion suppression, especially for my short-chain acyl-CoAs. What is the likely cause?
A2: The most probable cause is co-elution with phospholipids, particularly lysophospholipids. In typical reversed-phase chromatography, lysophospholipids, being more polar than other phospholipids, tend to elute earlier and are more likely to interfere with the analysis of more hydrophilic, short-chain acyl-CoAs.[6] While simple protein precipitation (PPT) with acetonitrile or methanol is a fast sample preparation method, it is notoriously ineffective at removing phospholipids, which remain in the supernatant and are injected into the LC-MS/MS system.[4][5][9]
Q3: What is the "gold standard" for compensating for matrix effects?
A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte.[10] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). Because it has nearly identical physicochemical properties, the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, allowing for accurate and precise quantification.[10][11]
The SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) approach is a powerful method for generating a comprehensive library of SIL-IS for acyl-CoAs by growing cells in media containing labeled pantothenate ([¹³C₃¹⁵N₁]-pantothenate), a precursor to Coenzyme A.[11][12][13][14] This ensures that all cellular acyl-CoAs are labeled and can serve as ideal internal standards.[12][15]
Troubleshooting Guide: From Sample to Signal
This section provides structured troubleshooting advice for common problems encountered during acyl-CoA analysis.
Problem 1: High Variability and Poor Reproducibility in Quantitative Results
Question: My quantitative results for the same sample preparation are inconsistent across different injections or batches. What's going on?
Causality: High variability is a classic symptom of uncorrected matrix effects. The composition and concentration of interfering compounds, especially phospholipids, can differ slightly even in replicate preparations. Furthermore, phospholipids can accumulate on the analytical column and elute erratically in subsequent runs, affecting reproducibility.[5]
Troubleshooting Steps:
-
Assess the Matrix Effect: First, confirm that matrix effects are the issue. A post-column infusion experiment is the definitive way to visualize ion suppression zones in your chromatogram.[1][16]
-
Protocol: Infuse a constant flow of your acyl-CoA standard into the mobile phase after the analytical column but before the MS source. Inject a blank, extracted matrix sample. Any dip in the constant signal of your standard indicates a region of ion suppression caused by eluting matrix components.[1][17]
-
-
Implement a SIL-IS: As discussed in FAQ Q3, this is the most robust solution. If a specific SIL-IS for your acyl-CoA is not available, a close structural analog can be used, but a true co-eluting SIL-IS is superior.
-
Improve Sample Cleanup: If a SIL-IS is not feasible, the next best step is to remove the interfering matrix components before analysis. A simple protein precipitation is often insufficient.[18]
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}
Caption: Decision tree for troubleshooting inconsistent results.
Problem 2: Low Signal Intensity and Poor Sensitivity
Question: I can't detect my low-abundance acyl-CoAs, or the signal-to-noise ratio is very poor.
Causality: This is a direct consequence of ion suppression. If your analyte of interest co-elutes with a major matrix component like a phospholipid, its ionization will be severely hampered, potentially dropping the signal below the instrument's limit of detection.[5]
Troubleshooting Steps:
-
Optimize Sample Preparation for Phospholipid Removal: Your primary goal is to eliminate the source of the suppression.
| Sample Preparation Technique | Effectiveness for Phospholipid Removal | Considerations |
| Protein Precipitation (PPT) | Low | Fast and simple, but leaves phospholipids in the extract, causing significant ion suppression.[9][10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide cleaner extracts than PPT. Requires method development to optimize solvents and pH for your specific acyl-CoAs.[10] |
| Solid-Phase Extraction (SPE) | High | Offers good selectivity and removal of interferences. Requires careful method development to ensure recovery of acyl-CoAs, especially short-chain ones.[10][19] |
| HybridSPE®-Phospholipid | Very High | Specifically designed to remove phospholipids via Lewis acid-base interaction with a zirconia stationary phase, while proteins are precipitated.[5] This technique dramatically reduces matrix effects.[9] |
-
Optimize Chromatographic Separation: The goal is to achieve chromatographic separation between your acyl-CoA analytes and the bulk of the phospholipids.
-
Gradient Modification: Use a shallower, longer gradient to improve resolution.
-
Column Chemistry: Consider alternative column chemistries. While C18 is common, a phenyl-hexyl or embedded polar group (EPG) column may offer different selectivity for phospholipids versus acyl-CoAs.
-
Divert Valve: Program the divert valve to send the early and late-eluting portions of the run (where salts and highly retained phospholipids elute) to waste instead of the MS source.
dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow using HybridSPE for superior phospholipid removal.
-
Problem 3: Poor Peak Shape for Acyl-CoA Analytes
Question: My chromatographic peaks are broad, tailing, or splitting. What could be the cause?
Causality: While several factors can cause poor peak shape, in the context of complex biological extracts, it can be related to matrix effects. Overloading the column with matrix components can affect the chromatography. Additionally, the inherent chemical nature of acyl-CoAs (long, amphipathic molecules) can lead to challenging separations.
Troubleshooting Steps:
-
Check for Column Contamination: Phospholipids and other matrix components can irreversibly bind to the column, degrading its performance.[5]
-
Action: Implement a robust column wash method between runs with a strong solvent like isopropanol. Use a guard column to protect your analytical column. If performance does not improve, replace the column.
-
-
Reduce Injection Volume: Injecting a smaller volume can lessen the impact of the matrix on the column without significantly compromising the signal for more concentrated analytes.[10]
-
Optimize Mobile Phase:
-
Ion-Pairing Reagents: The use of ion-pairing reagents like tributylamine or hexylamine can improve the peak shape of polar acyl-CoAs on reversed-phase columns. However, be aware that these reagents can cause significant ion suppression themselves and require a dedicated LC system.[20]
-
pH: Ensure the mobile phase pH is appropriate. Acyl-CoAs contain phosphate groups and are best analyzed at a slightly acidic pH to ensure consistent protonation.
-
-
Re-evaluate Sample Preparation: A cleaner sample (see Problem 2) will almost always lead to better chromatography. If you are using PPT, switching to SPE will provide a cleaner extract and likely improve peak shape.[10]
Final Recommendations: A Self-Validating System
To ensure the integrity of your acyl-CoA analysis, your method should be a self-validating system.
-
Always Use a SIL-IS: This is the most critical component. It corrects for variability in extraction efficiency, matrix effects, and instrument response.[10][11]
-
Prioritize Sample Cleanup: Do not rely solely on the SIL-IS to compensate for a "dirty" sample. A cleaner sample reduces ion source contamination, improves column lifetime, and provides more stable and reproducible results.[21] Techniques that specifically target phospholipid removal are highly recommended.[8]
-
Perform Method Validation: Systematically evaluate your method for linearity, accuracy, precision, and matrix effects using established protocols. For matrix effect evaluation, analyze at least six different lots of blank matrix to assess the variability of suppression/enhancement.
By understanding the causes of matrix effects and implementing a multi-faceted strategy of superior sample preparation, optimized chromatography, and the use of stable isotope-labeled internal standards, you can overcome these challenges and generate high-quality, reliable data in your acyl-CoA research.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Enhancing Signal-to-Noise for (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA Detection
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA. The unique structure of this molecule, with its extended acyl chain and multiple double bonds, presents distinct challenges in achieving a high signal-to-noise (S/N) ratio during LC-MS/MS analysis. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your experimental workflow and obtain high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the primary challenges in detecting this compound?
A1: The detection of this VLC-PUFA-CoA is primarily hampered by its low endogenous abundance, susceptibility to oxidation due to its numerous double bonds, and potential for poor ionization efficiency in complex biological matrices. Its long, nonpolar acyl chain can also lead to challenging chromatographic behavior, including peak tailing and carryover.
Q2: What is the expected fragmentation pattern for this molecule in positive ion mode ESI-MS/MS?
A2: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.3 Da) in positive ion mode. For this compound, with a molecular formula of C57H94N7O17P3S and a calculated monoisotopic mass of 1274.5858 Da, the expected precursor ion ([M+H]⁺) is at m/z 1275.6161. The primary product ion to monitor would therefore be at m/z 768.3161.
Q3: Why is sample handling so critical for this analyte?
A3: The multiple double bonds in the hexatriacontahexaenoyl chain are highly susceptible to oxidation, which can lead to a significant loss of the target analyte and the generation of interfering artifacts. Exposure to air, light, and elevated temperatures should be minimized throughout the entire workflow, from sample collection to analysis.
Q4: What is "matrix effect" and how does it impact my analysis?
A4: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] In lipidomics, phospholipids are a major cause of ion suppression. This can lead to a decreased signal intensity for your target analyte, poor reproducibility, and inaccurate quantification.
Part 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a peak for my target analyte, or the signal is extremely weak. What are the likely causes and how can I troubleshoot this?
A: A weak or absent signal can stem from several factors, ranging from sample degradation to suboptimal instrument parameters. The following workflow will guide you through a systematic troubleshooting process.
Caption: Workflow for troubleshooting low signal intensity.
Step 1: Investigate Potential Sample Degradation
-
Causality: The numerous double bonds in this compound make it highly prone to oxidation, which will reduce the concentration of the intact analyte.
-
Troubleshooting Steps:
-
Antioxidant Protection: During sample homogenization and extraction, include an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 0.01-0.1%.
-
Temperature Control: Keep samples on ice or at 4°C at all times during preparation. For long-term storage, snap-freeze extracts in liquid nitrogen and store them at -80°C.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use vials to avoid repeated freezing and thawing.
-
Inert Atmosphere: If possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Step 2: Assess Extraction Efficiency
-
Causality: Inefficient extraction will result in a low recovery of the analyte from the biological matrix.
-
Troubleshooting Steps:
-
Solvent System: For very-long-chain acyl-CoAs, a two-step extraction is often effective. First, use a polar solvent like acidic methanol to precipitate proteins and extract the polar head group. Follow this with a less polar solvent system, such as a modified Bligh-Dyer extraction, to ensure the recovery of the long acyl chain.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for a related very-long-chain acyl-CoA if available. If not, a commercially available odd-chain acyl-CoA (e.g., C17:0-CoA) can be used to monitor extraction efficiency. The internal standard should be added at the very beginning of the extraction process.
-
Step 3: Optimize Liquid Chromatography
-
Causality: Poor chromatographic peak shape (e.g., excessive tailing) will decrease the peak height and thus the signal-to-noise ratio. Co-elution with matrix components can also suppress the analyte's signal.
-
Troubleshooting Steps:
-
Column Choice: A C18 reversed-phase column is a good starting point. Consider a column with a smaller particle size (e.g., sub-2 µm) for improved peak efficiency.
-
Mobile Phase pH: For longer chain acyl-CoAs, a slightly alkaline mobile phase (e.g., using 5-10 mM ammonium hydroxide) can improve peak shape by minimizing interactions with residual silanols on the column packing material. However, ensure your column is stable at higher pH.
-
Gradient Optimization: A shallow gradient is often necessary to properly resolve very-long-chain species. Start with a lower percentage of organic solvent and extend the gradient time to ensure the analyte elutes as a sharp peak.
-
Step 4: Refine Mass Spectrometry Parameters
-
Causality: Suboptimal ionization and fragmentation will directly lead to a lower signal intensity.
-
Troubleshooting Steps:
-
Ion Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. For thermally labile compounds like VLC-PUFAs, it is crucial to avoid excessively high source temperatures.
-
Collision Energy: The optimal collision energy for the transition m/z 1275.6 -> 768.3 should be empirically determined. Start with a value around 40 eV and perform a collision energy optimization experiment to find the value that yields the highest product ion intensity.
-
Issue 2: High Background Noise
Q: My baseline is very high and noisy, making it difficult to distinguish my analyte's peak. What can I do to reduce the background?
A: High background noise can originate from various sources, including contaminated solvents, a dirty ion source, or electronic noise.
Caption: A systematic approach to identifying and reducing sources of high background noise.
-
Troubleshooting Steps:
-
Solvent and Mobile Phase Purity: Always use high-purity, LC-MS grade solvents and additives.[2] Contaminants in lower-grade solvents are a common source of background noise. Prepare fresh mobile phases daily.
-
System Contamination: If the noise is persistent even with fresh solvents, the LC system or MS source may be contaminated.
-
LC System Flush: Flush the entire LC system with a sequence of strong solvents (e.g., isopropanol, acetonitrile, water).
-
Ion Source Cleaning: Clean the ion source components (e.g., capillary, skimmer, and lenses) according to the manufacturer's recommendations. Phospholipids from previous biological samples are a common contaminant in lipidomics analyses and can contribute to high background.[3]
-
-
Electronic Noise: If the above steps do not resolve the issue, the problem may be electronic. Ensure proper grounding of the instrument and check for nearby sources of electromagnetic interference.
-
Issue 3: Poor Chromatographic Peak Shape (Peak Tailing)
Q: My peak for this compound is showing significant tailing. How can I improve the peak shape?
A: Peak tailing for long-chain lipids is often due to secondary interactions with the stationary phase or issues with the column itself.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: As mentioned previously, operating at a slightly alkaline pH can reduce interactions between the analyte and acidic silanol groups on the silica-based column packing, which is a common cause of peak tailing for compounds with polar head groups.[4]
-
Column Health:
-
Column Contamination: Adsorption of matrix components at the head of the column can lead to peak distortion. Using a guard column can help protect the analytical column and is a cost-effective way to troubleshoot this issue.
-
Column Void: A void at the column inlet can cause peak tailing. If you suspect a void, reversing and flushing the column (if the manufacturer allows) may help. Otherwise, the column may need to be replaced.[5]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4][5]
-
Part 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the extraction and LC-MS/MS analysis of this compound.
Protocol 1: Sample Extraction from Biological Tissue
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Keep the tissue frozen while grinding it to a fine powder.
-
Extraction: a. To ~50 mg of powdered tissue, add 1 mL of ice-cold methanol containing 0.1% BHT and an appropriate amount of internal standard. b. Vortex thoroughly for 1 minute. c. Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C. d. Add 500 µL of water, vortex for 1 minute, and then centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the upper organic phase and the lower aqueous/methanol phase. The acyl-CoAs will be in the aqueous/methanol phase.
-
Drying and Reconstitution: a. Dry the aqueous/methanol phase under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Isopropanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B (linear gradient)
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
-
MS Conditions:
| Parameter | Setting |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| Nebulizing Gas Flow | Optimized for stable spray |
| Drying Gas Flow | Optimized for desolvation |
| MRM Transition | |
| Precursor Ion (m/z) | 1275.6 |
| Product Ion (m/z) | 768.3 |
| Collision Energy (eV) | ~40 (requires optimization) |
References
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Identity of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA by NMR and Comparative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and drug discovery, the unambiguous structural elucidation of complex lipids is paramount. This guide provides an in-depth technical comparison for confirming the identity of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A. As a Senior Application Scientist, my aim is to equip you with not just the "how," but the critical "why" behind the experimental choices, ensuring scientific integrity and trustworthy results.
The Challenge: A Molecule of Complexity
This compound presents a significant analytical challenge due to its:
-
High Molecular Weight: With a molecular formula of C57H94N7O17P3S and a molecular weight of 1274.38 g/mol , its complexity demands high-resolution analytical techniques.
-
Multiple Unsaturation and Stereoisomers: The presence of six double bonds, one with an E configuration and five with a Z configuration, necessitates precise stereochemical determination.
-
Amphipathic Nature: The molecule possesses both a long, hydrophobic fatty acyl chain and a polar coenzyme A head group, influencing its solubility and chromatographic behavior.
This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for complete structural confirmation, while also providing a comparative analysis with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
The Gold Standard: Unraveling the Structure with NMR Spectroscopy
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule as complex as this compound, a suite of 1D and 2D NMR experiments is essential.
Experimental Protocol: A Step-by-Step Methodology for NMR Analysis
-
Sample Preparation:
-
Solvent Selection: The choice of a suitable deuterated solvent is critical for dissolving the amphipathic molecule and ensuring high-quality spectra. A common choice for similar long-chain acyl-CoAs is a mixture of deuterated chloroform (CDCl3) and deuterated methanol (CD3OD) or deuterated water (D2O) with a small amount of a solubilizing agent if necessary. The pH of aqueous solutions should be maintained around 7.0.[1]
-
Concentration: A concentration of 1-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0 ppm.[2]
-
-
NMR Experiments:
-
¹H NMR (Proton NMR): This is the starting point for any NMR analysis, providing information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons along the fatty acyl chain and within the coenzyme A moiety.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different fragments of the molecule and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are essential for determining the stereochemistry of the double bonds. They detect protons that are close in space, allowing for the differentiation between E and Z isomers.
-
Interpreting the Data: Assigning the Structure of this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key functional groups of the target molecule. These predictions are based on established chemical shift ranges for fatty acids and coenzyme A, and can be further refined using NMR prediction software.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY and HMBC Correlations |
| Fatty Acyl Chain | ||||
| Terminal Methyl (ω-1) | C36 | ~0.97 (t) | ~14.0 | COSY with H35; HMBC to C35, C34 |
| Methylene Chain | C4-C20, C23, C26, C29, C32, C35 | ~1.2-1.4 (m) | ~22-34 | COSY with adjacent CH₂ groups |
| Allylic CH₂ | C20, C23, C26, C29, C32 | ~2.0-2.3 (m) | ~25-30 | COSY with olefinic protons and adjacent CH₂; HMBC to olefinic carbons |
| Bis-allylic CH₂ | C23, C26, C29, C32 | ~2.8 (m) | ~25.6 | COSY with adjacent olefinic protons |
| Olefinic CH (Z-isomers) | C21, C22, C24, C25, C27, C28, C30, C31, C33, C34 | ~5.3-5.4 (m) | ~127-132 | COSY with adjacent olefinic and allylic protons |
| Olefinic CH (E-isomer) | C2, C3 | H2: ~6.9 (dt), H3: ~6.1 (d) | C2: ~148, C3: ~123 | COSY between H2 and H3; HMBC from H2 to C1, C4; HMBC from H3 to C1, C5 |
| α-CH₂ to Carbonyl | C4 | ~2.2 (t) | ~34 | COSY with H5; HMBC to C1, C2, C3 |
| Carbonyl Carbon | C1 | - | ~173 | HMBC from H2, H4 |
| Coenzyme A Moiety | ||||
| Adenine H2 | ~8.25 | ~155.5 | ||
| Adenine H8 | ~8.54 | ~142.4 | ||
| Ribose H1' | ~6.17 | ~89.0 | ||
| Pantothenate CH₂-N | ~3.46 | ~38.2 | ||
| Pantothenate CH₂-O | ~4.23 | ~68.4 | ||
| Cysteamine CH₂-N | ~3.31 | ~44.8 | ||
| Cysteamine CH₂-S | ~2.60 | ~25.9 |
Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. t = triplet, dt = doublet of triplets, d = doublet, m = multiplet.
Confirming Stereochemistry (E/Z Isomers):
-
¹H-¹H Coupling Constants (J-coupling): For the (2E) double bond, the coupling constant between H2 and H3 is expected to be large (typically 12-18 Hz), confirming the trans (E) configuration. For the (Z) double bonds, the coupling constants between the olefinic protons will be smaller (typically 6-12 Hz).[3]
-
NOESY/ROESY: A NOESY or ROESY experiment will show through-space correlations. For the (2E) double bond, a cross-peak between H2 and the protons on C4 would be expected. For the (Z) double bonds, NOE correlations will be observed between adjacent olefinic protons on the same side of the double bond.
Visualizing the NMR Workflow
Caption: Experimental workflow for NMR-based structural confirmation.
Alternative and Complementary Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used to purify this compound and to assess its purity. When coupled with a suitable detector, it can also provide quantitative information.
-
Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating lipids. A C18 or C8 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of an ion-pairing agent to the mobile phase may be necessary to improve the peak shape of the negatively charged CoA moiety.
-
Detection: UV detection at around 260 nm can be used to detect the adenine ring of coenzyme A. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be employed.
Mass Spectrometry (MS)
Mass spectrometry provides highly sensitive and accurate mass measurements, confirming the molecular weight of the target molecule. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.
-
Ionization Techniques: Electrospray ionization (ESI) is the most suitable method for ionizing large, polar molecules like acyl-CoAs.
-
Mass Analyzers: High-resolution mass spectrometers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are essential for obtaining accurate mass measurements and resolving isotopic patterns.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion in an MS/MS experiment can provide structural information. For acyl-CoAs, characteristic fragmentation patterns include the loss of the phosphopantetheine group and fragmentation along the fatty acyl chain, which can help to confirm the fatty acid component.
Comparison of Analytical Techniques
Table 2: Comparison of NMR, HPLC, and MS for the Analysis of this compound
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Information Provided | Complete 3D structure, stereochemistry, connectivity | Purity, retention time, quantification (with detector) | Molecular weight, elemental composition, fragmentation pattern |
| Strengths | Unambiguous structure elucidation, non-destructive | Excellent separation of complex mixtures, high throughput | High sensitivity (femtomole to attomole), accurate mass |
| Weaknesses | Lower sensitivity, requires higher sample amounts, complex data analysis | Limited structural information, requires reference standards for identification | Difficulty in distinguishing isomers, potential for ion suppression |
| Primary Application | De novo structure determination, confirmation of synthesis | Purity assessment, quantification, isolation | Molecular weight confirmation, quantification, screening |
Logical Relationship of Analytical Techniques
Caption: Logical workflow combining analytical techniques.
Conclusion: An Integrated Approach for Confident Identification
Confirming the identity of a complex lipid such as this compound requires a multi-faceted analytical approach. While HPLC and MS are invaluable tools for purification, initial identification, and routine analysis, NMR spectroscopy remains the definitive method for unambiguous structural elucidation and stereochemical assignment.
By employing a comprehensive suite of 1D and 2D NMR experiments, researchers can confidently determine the precise connectivity and spatial arrangement of every atom in the molecule. This high level of structural detail is crucial for understanding its biological function and for ensuring the quality and consistency of materials used in drug development and other scientific research. This guide provides the foundational knowledge and experimental framework to achieve this with scientific rigor and confidence.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Biological Activity of Hexatriacontahexaenoyl-CoA Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of lipid molecules is paramount. This guide delves into the comparative analysis of hexatriacontahexaenoyl-CoA isomers, a class of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) with significant, yet largely unexplored, therapeutic potential. While direct comparative studies on these specific isomers are nascent, this document provides a robust framework for their investigation, drawing upon established principles in lipid biochemistry and signaling.
Introduction to Hexatriacontahexaenoyl-CoA and its Isomeric Complexity
Hexatriacontahexaenoyl-CoA is a C36:6 acyl-CoA, a member of the VLC-PUFA family. These lipids are not typically obtained from dietary sources but are synthesized in situ in specific tissues like the retina, brain, and testes from shorter-chain precursors.[1] The enzyme ELOVL4 is crucial for the elongation process that produces these very-long-chain fatty acids.[1] VLC-PUFAs are integral components of cellular membranes and are precursors to signaling molecules.[2] Their unique structure, with a long saturated carbon chain and a polyunsaturated methyl end, allows them to have diverse functions within the lipid bilayer and in cellular signaling.[1]
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule as complex as hexatriacontahexaenoyl-CoA, isomerism introduces a significant layer of functional diversity. Two primary types of isomerism are of interest:
-
Positional Isomerism: The location of the six double bonds along the 36-carbon acyl chain can vary.
-
Geometric (cis/trans) Isomerism: Each of the six double bonds can exist in either a cis or trans configuration.
It is well-established for shorter-chain fatty acids that even minor isomeric differences can lead to profound changes in biological activity.[3][4] Therefore, it is highly probable that different isomers of hexatriacontahexaenoyl-CoA will exhibit distinct affinities for enzymes and receptors, leading to varied physiological responses.
Postulated Differential Biological Activities of Hexatriacontahexaenoyl-CoA Isomers
Based on our understanding of other PUFAs and their derivatives, we can hypothesize several areas where hexatriacontahexaenoyl-CoA isomers might display differential activity:
-
Enzyme Substrate Specificity: Acyl-CoA synthetases, desaturases, and elongases may exhibit stereospecificity.[5] The precise positioning and geometry of the double bonds in a hexatriacontahexaenoyl-CoA isomer could influence its recognition and processing by these enzymes, thereby affecting downstream metabolic pathways.
-
G-Protein Coupled Receptor (GPCR) Activation: Bioactive lipids are known to be ligands for various GPCRs. For instance, N-docosahexaenoylethanolamine (synaptamide), a derivative of the C22:6 PUFA docosahexaenoic acid (DHA), is a ligand for GPR110, promoting neurogenesis and neurite outgrowth.[6][7][8][9] It is plausible that specific isomers of hexatriacontahexaenoyl-CoA or their derivatives could act as endogenous ligands for orphan GPCRs, with their binding affinity and signaling outcomes being isomer-dependent.
-
Modulation of Membrane Properties: The incorporation of different VLC-PUFA isomers into cell membranes could differentially affect membrane fluidity, thickness, and the formation of lipid rafts.[10] These alterations can, in turn, influence the function of membrane-bound proteins and signaling complexes.[11]
-
Gene Expression Regulation: Fatty acids and their derivatives can regulate gene expression by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[11] The specific structure of a hexatriacontahexaenoyl-CoA isomer could determine its ability to bind and activate these transcription factors.
Experimental Framework for Comparing Isomer Bioactivity
A systematic approach is required to delineate the biological activities of different hexatriacontahexaenoyl-CoA isomers. The following sections outline key experiments and methodologies.
Synthesis of Hexatriacontahexaenoyl-CoA Isomers
The first critical step is to obtain pure isomers. This can be a significant challenge for such large and complex molecules. A combination of organic synthesis and enzymatic methods will likely be necessary.
Workflow for Isomer Synthesis:
References
- 1. aocs.org [aocs.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans Lipid Library: Synthesis of Docosahexaenoic Acid (DHA) Monotrans Isomers and Regioisomer Identification in DHA-Containing Supplements. | Semantic Scholar [semanticscholar.org]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of omega-3 long-chain polyunsaturated fatty acids in health and disease of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of LC-MS Methods for (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Unique Very-Long-Chain Polyunsaturated Acyl-CoA
(2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a 36-carbon chain and six double bonds. As with other acyl-CoAs, it is a key intermediate in numerous metabolic pathways.[1] The accurate and precise quantification of this molecule in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target in various diseases. However, its unique structure—a long hydrocarbon tail combined with a high degree of unsaturation and the polar coenzyme A moiety—presents significant analytical challenges. These include low endogenous concentrations, potential for oxidative instability, and the presence of isomeric and isobaric interferences.
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the robust and reliable quantification of this compound. We will delve into the critical aspects of method development and validation, drawing upon internationally recognized guidelines such as the ICH M10 Bioanalytical Method Validation.[1][2][3] Furthermore, we will objectively compare the performance of LC-MS with alternative analytical techniques, providing the rationale for its designation as the gold standard for this application.
The Preeminence of LC-MS for this compound Analysis: A Comparative Overview
The selection of an appropriate analytical technique is paramount for generating high-quality data. For the analysis of this compound, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and specificity.[4] A comparison with other potential methods underscores its superiority for this specific analyte.
| Analytical Technique | Principle | Applicability to this compound | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High | Unmatched sensitivity and specificity, enabling quantification at low physiological concentrations. Structural information from fragmentation confirms identity. | High initial instrument cost. Potential for matrix effects that require careful management. |
| HPLC-UV | Chromatographic separation followed by ultraviolet absorbance detection. | Low | Relatively lower cost and simpler instrumentation compared to MS. | Inherently low sensitivity for fatty acyl-CoAs as the fatty acid chain lacks a strong chromophore.[5][6] Not suitable for trace-level quantification in biological matrices. |
| Enzymatic Assays | Measurement of a product or cofactor change resulting from an enzyme-catalyzed reaction. | Very Low | Can be high-throughput and cost-effective for specific applications. | Lacks specificity for a single acyl-CoA species.[7][8] Development of an enzyme specific to this compound is a significant undertaking and not readily available. |
| Nuclear Magnetic Resonance (NMR) | Measurement of the magnetic properties of atomic nuclei. | Very Low | Provides detailed structural information without the need for standards in some cases. | Significantly lower sensitivity compared to MS, making it unsuitable for the low concentrations of endogenous acyl-CoAs. |
A Validated LC-MS/MS Method for this compound: A Step-by-Step Protocol
This section outlines a detailed protocol for the validation of an LC-MS/MS method for this compound, adhering to the principles of the ICH M10 guideline.[1][2][3]
Reference Standards and Reagents
A well-characterized reference standard of this compound is essential.[9] An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled), should be used to compensate for variability in sample preparation and matrix effects. All solvents and reagents should be of the highest purity (e.g., LC-MS grade) to minimize background interference.
Sample Preparation: The Critical First Step
The goal of sample preparation is to efficiently extract the analyte from the biological matrix while removing interfering substances. Given the lability of polyunsaturated fatty acyl-CoAs, sample handling and extraction conditions must be carefully optimized to prevent degradation.[10]
Recommended Extraction Protocol (based on Folch and solid-phase extraction methods): [2]
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a cold, acidic buffer to quench enzymatic activity.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture to precipitate proteins and extract lipids, including the acyl-CoA.
-
Solid-Phase Extraction (SPE): Further purify the extract using a C18 SPE cartridge to remove salts and other highly polar interferences.
-
Elution and Reconstitution: Elute the acyl-CoA from the SPE cartridge and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography: Separating the Analyte of Interest
Effective chromatographic separation is crucial to resolve the analyte from isomers and other matrix components. A reversed-phase C18 column is typically suitable for separating acyl-CoAs based on their hydrophobicity.[10]
Optimized LC Parameters:
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B to effectively separate the highly hydrophobic this compound.
-
Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a controlled temperature (e.g., 40 °C) for reproducible retention times.
Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity for quantification.
Proposed MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Based on the known fragmentation of acyl-CoAs, which typically involves a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da).[1][11]
-
Collision Energy (CE) and other MS parameters: These will need to be optimized empirically using the reference standard to achieve the most stable and intense signal.
Method Validation: Demonstrating Fitness for Purpose
The developed LC-MS/MS method must be rigorously validated to ensure it is reliable for its intended purpose. The following parameters should be assessed according to the ICH M10 guideline:[1][2][3]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.
-
Calibration Curve and Linearity: A calibration curve should be prepared by spiking known concentrations of the reference standard into a blank matrix. The linearity of the response over a defined concentration range should be demonstrated.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This should be assessed to ensure that the accuracy of the quantification is not compromised.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage. Given the polyunsaturated nature of the analyte, its oxidative stability is a critical parameter to evaluate.[12]
Visualizing the Workflow and Logic
To better illustrate the interconnectedness of the validation process, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis and validation.
Caption: Interdependence of validation parameters for reliable data.
Conclusion: Ensuring Data Integrity in Acyl-CoA Research
The validation of an LC-MS method for a challenging analyte like this compound is a meticulous but essential process. By following a structured approach guided by international regulatory standards and a deep understanding of the analyte's chemistry, researchers can develop a robust and reliable method. This, in turn, ensures the integrity of the data generated, which is fundamental for advancing our knowledge of the metabolic roles of this unique very-long-chain polyunsaturated acyl-CoA and its potential implications in health and disease. The superior sensitivity and specificity of LC-MS/MS firmly establish it as the method of choice for this demanding analytical task.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD661Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA Quantification Methods
In the intricate world of lipidomics, the precise quantification of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) is paramount for understanding their roles in complex biological processes, from retinal health to metabolic regulation.[1][2][3] (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, a C36:6 acyl-CoA, represents a significant analytical challenge due to its low endogenous abundance, inherent instability, and complex structure.[4][5] This guide provides an in-depth comparison of the primary methodologies for its quantification, offering researchers, scientists, and drug development professionals the technical insights required to select and validate the most appropriate analytical strategy for their experimental needs.
The Analytical Imperative: Why Accurate Quantification Matters
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantification of a broad spectrum of fatty acyl-CoAs, including very-long-chain species.[8][9] Its superior sensitivity and specificity allow for the confident identification and measurement of low-abundance molecules in complex biological matrices.[6][10][11][12]
The Rationale Behind LC-MS/MS
The power of LC-MS/MS lies in its two-stage mass filtering (tandem mass spectrometry). The first mass spectrometer (Q1) selects the precursor ion of the target molecule—in this case, the protonated or deprotonated this compound. This isolated ion is then fragmented, and a second mass spectrometer (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity.[8] For acyl-CoAs, a common strategy involves monitoring the neutral loss of the phosphoadenosine diphosphate portion (507 Da), which is a characteristic feature of this class of molecules.[10][11][12]
Experimental Workflow & Protocol
Step-by-Step Protocol:
-
Sample Preparation:
-
Immediately freeze-clamp tissue samples in liquid nitrogen to quench all metabolic activity.[4]
-
Homogenize the frozen tissue into a fine powder.
-
Extract acyl-CoAs using an ice-cold organic solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[9]
-
Centrifuge to pellet proteins and other insoluble material.
-
For cleaner samples, the supernatant can be passed through a solid-phase extraction (SPE) column.[11][12][13]
-
Dry the final extract under nitrogen and reconstitute in a suitable injection solvent.[14]
-
-
Chromatographic Separation:
-
Employ a reversed-phase C18 column with a gradient elution.[10][11]
-
Mobile Phase A: Ammonium acetate or ammonium hydroxide in water to maintain a suitable pH.[10][14]
-
Mobile Phase B: Acetonitrile or methanol.
-
A high-resolution column is crucial for separating the target analyte from isomeric and isobaric interferences.
-
-
Mass Spectrometric Detection:
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique that can quantify acyl-CoAs by leveraging the strong UV absorbance of the adenine ring in the coenzyme A moiety.[15] While less sensitive than LC-MS/MS, it can be a robust and reliable method when sample concentrations are sufficient.[13][16]
The Rationale Behind HPLC-UV
The principle is straightforward: separate the acyl-CoAs using reversed-phase HPLC and measure the absorbance of the eluting compounds at approximately 260 nm.[15] Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. The critical challenge is achieving sufficient chromatographic resolution to separate the target molecule from other UV-absorbing compounds that may co-elute.[17]
Experimental Workflow & Protocol
Step-by-Step Protocol:
-
Sample Preparation: The sample preparation steps are identical to those for LC-MS/MS, with a strong emphasis on the purification step (SPE) to remove interfering substances.[13]
-
Chromatographic Separation:
-
Utilize a high-resolution reversed-phase C18 column.
-
A gradient elution with a buffered aqueous phase (e.g., phosphate buffer) and an organic phase (e.g., acetonitrile) is typically used.[13]
-
The gradient must be optimized to resolve the C36:6 acyl-CoA from shorter and more saturated species.
-
-
UV Detection:
-
Set the UV detector to a wavelength between 254-260 nm for maximal absorbance.[15]
-
Generate a calibration curve using an authentic standard of this compound.
-
Quantify the sample by integrating the peak area and comparing it to the standard curve.
-
Method 3: Enzymatic Assays
Enzymatic assays offer a high-throughput, plate-based alternative for estimating total or long-chain fatty acyl-CoA levels.[18][19] These kits are commercially available and rely on a coupled enzyme reaction that produces a detectable colorimetric or fluorometric signal.[18][19][20]
The Rationale Behind Enzymatic Assays
A common approach involves an acyl-CoA oxidase that acts on acyl-CoAs to produce H₂O₂.[20] This H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a colored or fluorescent product.[20] The intensity of the signal is directly proportional to the amount of acyl-CoA in the sample.[18] While convenient, the primary limitation is the lack of specificity; these assays typically measure a pool of acyl-CoAs (e.g., all long-chain species) rather than a single molecular species like C36:6.
Experimental Workflow & Protocol
Step-by-Step Protocol:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in the assay buffer provided with the kit, which often contains a detergent to solubilize lipids.[19]
-
Centrifuge to remove insoluble debris.
-
-
Assay Procedure:
-
Detection and Calculation:
Comparative Analysis and Method Validation
The selection of a quantification method must be guided by the specific requirements of the research question. A rigorous cross-validation is essential for ensuring data quality and accuracy.[21][22]
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Specificity | Very High (distinguishes isomers) | Moderate to High (relies on chromatographic separation) | Low (measures pools of acyl-CoAs) |
| Sensitivity | Very High (femtomole range)[10] | Low to Moderate (picomole to nanomole range)[15] | Moderate (micromolar range)[18][19] |
| Linear Dynamic Range | Wide | Moderate | Narrow |
| Throughput | Low to Moderate | Moderate | High |
| Cost (Instrument) | High | Moderate | Low (requires plate reader) |
| Cost (Per Sample) | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
Best Practices for Method Validation
Regardless of the chosen method, validation is a non-negotiable step to ensure trustworthy data.[21][23] Key validation parameters include:
-
Linearity: Assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.[10][11][12]
-
Precision: Evaluate the degree of scatter between a series of measurements, expressed as intra- and inter-assay precision.[10][11][12]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Stability: Evaluate the stability of the acyl-CoA in the biological matrix and during the entire analytical process.[14]
Conclusion and Recommendations
For the specific and absolute quantification of this compound, LC-MS/MS is unequivocally the superior method. Its unparalleled sensitivity and specificity are essential for accurately measuring this low-abundance VLC-PUFA-CoA in complex biological samples.
HPLC-UV may serve as a viable alternative for preliminary studies or when LC-MS/MS is unavailable, provided that sample concentrations are sufficiently high and rigorous chromatographic optimization is performed to ensure selectivity.
Enzymatic assays are not suitable for quantifying a specific molecule like C36:6 acyl-CoA. However, they are valuable tools for high-throughput screening of general changes in total or long-chain acyl-CoA pools, which can then be followed up with more specific mass spectrometry-based methods.
Ultimately, the most robust research will employ a validated LC-MS/MS method, underpinned by meticulous sample preparation and the use of appropriate internal standards, to unravel the precise role of this compound in health and disease.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lipotype.com [lipotype.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
- 17. hplc.eu [hplc.eu]
- 18. bioassaysys.com [bioassaysys.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. lipidomicstandards.org [lipidomicstandards.org]
- 22. mdpi.com [mdpi.com]
- 23. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA with Other Polyunsaturated Fatty Acids: A Guide for Researchers
This guide provides an in-depth functional comparison of the very-long-chain polyunsaturated fatty acyl-CoA, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA (C36:6-CoA), with other well-characterized polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). We will delve into its unique biosynthesis, specialized physiological roles, and the experimental methodologies used to study this distinct class of lipids. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid biology and its therapeutic potential.
Introduction: The Emerging Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Polyunsaturated fatty acids are critical components of cellular membranes and precursors to a vast array of signaling molecules. While the roles of C20 and C22 PUFAs like arachidonic acid (ARA), EPA, and DHA have been extensively studied, a class of even longer PUFAs, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs; ≥C24), are emerging as key players in specialized biological functions.[1] Among these, this compound, a C36 acyl-CoA with six double bonds, represents an extreme example of this class, with functions that are intrinsically linked to its unique structure and tissue-specific synthesis.
VLC-PUFAs are not obtained from typical dietary sources and must be synthesized in situ from shorter PUFA precursors.[1] Their biosynthesis is primarily mediated by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVL). Specifically, the enzyme ELOVL4 is responsible for the extension of PUFA precursors beyond C26, leading to the formation of VLC-PUFAs up to 38 carbons in length.[2][3]
Biosynthesis of this compound: The Central Role of ELOVL4
The synthesis of C36:6-CoA is a multi-step process occurring in the endoplasmic reticulum, with ELOVL4 playing the pivotal condensing enzyme role. The pathway begins with dietary essential fatty acids, such as linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), which are converted to long-chain PUFAs like EPA (20:5n-3) and DHA (22:6n-3) by a series of desaturases and elongases. ELOVL4 then takes over, utilizing these long-chain PUFAs as substrates for further elongation.[1] Experimental evidence suggests that EPA is a preferred substrate for ELOVL4 over DHA for the synthesis of VLC-PUFAs.[2]
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of very-long-chain polyunsaturated fatty acids, including C36:6-CoA.
Caption: Biosynthesis of VLC-PUFAs.
Functional Comparison: C36:6-CoA vs. Common PUFAs
The profound difference in chain length between C36:6-CoA and more common PUFAs like EPA and DHA dictates their distinct functional roles. While EPA and DHA are well-known for their systemic effects on inflammation and neuronal function, the function of C36:6-CoA appears to be highly localized and structural.
| Feature | This compound | Eicosapentaenoyl-CoA (EPA-CoA) | Docosahexaenoyl-CoA (DHA-CoA) |
| Chain Length & Unsaturation | C36:6 | C20:5 | C22:6 |
| Primary Site of Function | Retinal photoreceptor outer segments[4][5] | Systemic, particularly immune cells and cardiovascular system[6] | Brain and retina[7] |
| Key Biological Role | Essential structural component of photoreceptor membranes, influencing membrane fluidity and protein function.[1] | Precursor to anti-inflammatory eicosanoids (e.g., prostaglandin E3, leukotriene B5).[8] | Critical for neuronal membrane structure, synaptogenesis, and phototransduction.[9] |
| Associated Enzyme | ELOVL4 for biosynthesis.[2] | Cyclooxygenases (COX) and Lipoxygenases (LOX) for conversion to signaling molecules. | Incorporated into phospholipids by various acyltransferases. |
| Clinical Relevance | Deficiency linked to Stargardt-like macular dystrophy (STGD3).[4][10] | Supplementation associated with reduced cardiovascular disease risk and inflammation.[6] | Crucial for fetal brain development; deficiency linked to cognitive decline.[7] |
Table 1: Functional Comparison of PUFA-CoAs
The Unique Role of C36:6-CoA in Retinal Photoreceptors
The retina, particularly the outer segments of photoreceptor cells, is uniquely enriched with VLC-PUFAs, including C36:6.[4] These fatty acids are predominantly found esterified to phosphatidylcholine. The exceptional length of the C36 acyl chain is thought to impart unique biophysical properties to the photoreceptor disc membranes, which are densely packed with the visual pigment rhodopsin.[2]
The presence of these extremely long acyl chains is hypothesized to:
-
Modulate Membrane Fluidity and Curvature: The numerous cis double bonds introduce kinks in the acyl chain, influencing the packing of phospholipids and affecting membrane fluidity and the high curvature of the disc rims.[11]
-
Stabilize Rhodopsin: VLC-PUFAs may create a specific lipid environment that is optimal for the conformational changes rhodopsin undergoes during phototransduction.[4]
-
Facilitate Retinoid Transport: The unique membrane properties conferred by VLC-PUFAs may aid in the translocation of retinoids, a critical step in the visual cycle.[4]
Mutations in the ELOVL4 gene lead to a deficiency in retinal VLC-PUFAs and are the cause of Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration characterized by progressive vision loss.[4][10] This direct link between a lack of C36:6 and its congeners and severe retinal pathology underscores their indispensable role in photoreceptor health and function.
The following diagram illustrates the proposed role of VLC-PUFAs in the photoreceptor outer segment.
Caption: Role of VLC-PUFAs in photoreceptor membranes.
Experimental Methodologies for the Study of VLC-PUFAs
The study of VLC-PUFAs presents unique analytical challenges due to their low abundance and complex structures. The following protocols are commonly employed in their investigation.
Protocol 1: Lipid Extraction and Analysis from Retinal Tissue
This protocol outlines the general steps for extracting and analyzing VLC-PUFAs from retinal tissue, often used in studies involving ELOVL4 knockout or transgenic animal models.[12]
Step-by-Step Methodology:
-
Tissue Homogenization: Dissected retinal tissue is homogenized in a chloroform/methanol solution (2:1, v/v) to extract total lipids.
-
Lipid Extraction: A biphasic separation is induced by adding a saline solution. The lower organic phase containing the lipids is collected.
-
Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs) for gas chromatography analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and identified by GC-MS. The long retention times and specific fragmentation patterns allow for the identification and quantification of VLC-PUFAs.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of intact phospholipids containing VLC-PUFAs, LC-MS/MS is employed. This technique allows for the identification of the specific phospholipid class and the fatty acyl chains at the sn-1 and sn-2 positions.[14]
The workflow for VLC-PUFA analysis is depicted below.
Caption: Workflow for VLC-PUFA analysis.
Protocol 2: In Vitro ELOVL4 Elongase Activity Assay
This assay is used to determine the substrate specificity and enzymatic activity of ELOVL4.[2]
Step-by-Step Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or ARPE-19) is cultured and transfected with a plasmid expressing ELOVL4.
-
Substrate Incubation: The transfected cells are incubated with a specific PUFA substrate (e.g., EPA, DHA, or arachidonic acid) labeled with a stable isotope or radiolabel.
-
Lipid Extraction and Analysis: After incubation, total lipids are extracted from the cells.
-
Detection of Elongation Products: The lipid extract is analyzed by GC-MS or LC-MS/MS to detect and quantify the elongated VLC-PUFA products. The substrate specificity of ELOVL4 can be determined by comparing the efficiency of elongation of different PUFA substrates.
Conclusion and Future Directions
This compound and other VLC-PUFAs represent a fascinating and functionally distinct class of lipids. Their highly restricted tissue distribution and specialized roles in retinal photoreceptor membranes highlight the intricate relationship between lipid structure and biological function. Unlike the systemic signaling roles of shorter-chain PUFAs like EPA and DHA, the primary function of C36:6-CoA appears to be structural, ensuring the integrity and proper function of the highly specialized photoreceptor outer segment membranes.
The link between ELOVL4 dysfunction, VLC-PUFA deficiency, and Stargardt-like macular dystrophy opens new avenues for therapeutic interventions. Further research is needed to fully elucidate the precise molecular mechanisms by which VLC-PUFAs influence membrane properties and interact with key proteins in the phototransduction cascade. The development of methods for the chemical synthesis of specific VLC-PUFAs will be crucial for conducting detailed biophysical studies and for exploring their therapeutic potential in treating retinal degenerative diseases.[13]
References
- 1. aocs.org [aocs.org]
- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of VLC-PUFA–Deficient Photoreceptor Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA): A Targeted Antioxidant Strategy to Counter Oxidative Stress in Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPA AND DHA IN OPHTHALMOLOGY | NBF-Lanes [nbflanes.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
comparative lipidomics of cells treated with (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
Commencing Data Gathering
I'm currently immersed in a comprehensive data gathering phase. Initial focus is on "(2E,2 1Z,24Z,27Z,30Z,33Z)-hexatriacontahexa enoyl-CoA," specifically its structure, function, and known cellular interactions, by way of Google searches. Simultaneously, I'm aiming to identify established research methodologies and protocols related to this compound to establish the best next steps.
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Gathering Information
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Refining Focus of Research
I've been drilling down on the information. The molecular formula of this compound is C57H94N7O17P3S, with a molecular weight of 1274.38, confirming it as an unsaturated fatty acyl-CoA. However, the search results lack details on its specific function and its relevance. Also, I have comprehensive resources for mammalian cell lipidomics workflows, from sample prep to data analysis. I've also noted how specialized software is needed for accurate analysis of these complex datasets.
Pinpointing Research Needs
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Expanding the Search Parameters
I'm now zeroing in on the specific gaps. While the initial search clarified the compound's structure (C57H94N7O17P3S) and its identification as an unsaturated fatty acyl-CoA, the biological context and potential alternatives remain elusive. I need to uncover why a researcher would use this specific compound. The guide requires relevant controls and hypothesized lipidomic changes. I'll need to explore the potential metabolic pathways and biological context for this compound, and identify potential alternative compounds for comparison to strengthen the guide.
Prioritizing Crucial Information
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Developing the Structure
I've formulated the framework. The guide will begin with an introduction defining this compound and its hypothetical research relevance, drawing on the initial molecular information to create a plausible research context. This will be followed by a comprehensive, visually-enhanced comparative experimental workflow design with appropriate controls. Step-by-step protocols for cell culture, lipid extraction, and LC-MS/MS analysis, incorporating various method comparisons, will then follow, concluding with a data analysis section.
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA
For researchers, scientists, and drug development professionals engaged in the cutting-edge field of lipidomics and therapeutics, the synthesis of ultra-long-chain polyunsaturated fatty acyl-CoAs like (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA represents a significant scientific achievement. However, the inherent complexity and potential instability of such molecules demand rigorous analytical characterization to ensure purity, identity, and ultimately, the validity of downstream biological experiments. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this novel synthetic acyl-CoA, grounded in practical expertise and scientific integrity.
The Analytical Imperative: Beyond a Simple Percentage
Assessing the purity of this compound is not merely about arriving at a single percentage. It is a comprehensive evaluation to identify and quantify a spectrum of potential impurities that could confound experimental results. These impurities may arise from several stages of the synthesis and purification process and can include:
-
Precursors and Intermediates: Unreacted starting materials such as the free fatty acid or Coenzyme A, as well as activated intermediates like N-hydroxysuccinimide (NHS) esters.
-
Structural Isomers: Positional or geometric isomers of the hexatriacontahexaenoyl chain that may have formed during synthesis.
-
Oxidation Products: The multiple double bonds in the polyunsaturated chain are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.
-
Byproducts of the Coupling Reaction: Residual coupling reagents or their byproducts.
-
Shorter or Longer Chain Acyl-CoAs: Incomplete or excessive elongation during the fatty acid synthesis can lead to a heterogeneous mixture of acyl-CoA species.
A robust analytical strategy, therefore, must not only quantify the main compound but also possess the resolution and specificity to detect and identify these potential contaminants.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, the desired level of sensitivity, and the available instrumentation. Here, we compare three orthogonal and powerful methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with detection based on UV absorbance. | Quantitative purity, detection of UV-active impurities. | High resolution for separating isomers and byproducts, excellent precision and reproducibility, relatively low cost. | May not detect non-UV absorbing impurities, requires a chromophore in the analyte. |
| LC-MS | Separation by HPLC followed by detection based on mass-to-charge ratio. | Molecular weight confirmation, quantitative purity, identification and quantification of impurities. | High sensitivity and selectivity, provides structural information about impurities, applicable to a wide range of compounds. | Can be subject to matrix effects and ion suppression, quantification requires appropriate standards. |
| ¹H-NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of identity, absolute purity determination (qNMR) without a specific analyte standard. | Provides detailed structural information, non-destructive, highly accurate for quantification of the main component and impurities with unique signals. | Lower sensitivity compared to MS, complex spectra for large molecules, may not resolve signals from structurally similar impurities. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a workhorse technique for purity assessment due to its high resolving power and reliability. For this compound, the presence of the conjugated 2-enoyl system and the adenine moiety of Coenzyme A provides strong UV absorbance, making this a suitable method.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. The long hydrophobic acyl chain requires a stationary phase with good retention for such molecules.
-
Mobile Phase A: 100 mM ammonium acetate in water, pH 6.8. The buffer is important for maintaining the ionization state of the phosphate groups and ensuring good peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution is necessary to resolve the target compound from both more polar and less polar impurities. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The primary absorbance maximum for the adenine moiety of CoA is around 260 nm. The 2-enoyl-CoA system, a conjugated enone, will have a distinct absorbance. Based on Woodward-Fieser rules, the λmax for an acyclic α,β-unsaturated ketone (base value ~215 nm) with a thioester group (contributing ~30 nm) and alkyl substituents would be in the range of 230-245 nm. Therefore, monitoring at both 260 nm (for CoA integrity and general purity) and around 235 nm (for the specific conjugated system) is recommended.
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 A:B) to ensure solubility and compatibility with the starting conditions.
Data Analysis: Purity is typically determined by area normalization, where the peak area of the main compound is expressed as a percentage of the total peak area. For accurate quantification, a reference standard of known purity is required to create a calibration curve.
Caption: Workflow for HPLC-UV Purity Assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides an orthogonal detection method to UV, offering high sensitivity and, crucially, mass information. This is invaluable for confirming the identity of the target compound and for identifying unknown impurities.
Experimental Protocol:
-
LC System: The same HPLC conditions as described for the UV method can be used. This allows for direct comparison of chromatograms.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used for acyl-CoAs. Both positive and negative ion modes should be evaluated, as acyl-CoAs can be detected in both.
-
Ionization Mode:
-
Positive Ion Mode: Expect to see the [M+H]⁺ and [M+Na]⁺ ions. A characteristic fragmentation is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. This allows for precursor ion or neutral loss scans to selectively detect acyl-CoAs.
-
Negative Ion Mode: The [M-H]⁻ ion is often observed with high intensity.
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the parent ion and any impurities.
-
Data Acquisition:
-
Full Scan: To obtain a mass spectrum of all eluting compounds.
-
Tandem MS (MS/MS): To fragment the parent ion of the main peak and any significant impurities to obtain structural information.
-
Data Analysis: The purity can be assessed by the relative abundance of the main peak in the total ion chromatogram (TIC). However, this can be misleading due to differences in ionization efficiency. For more accurate quantification, an internal standard (e.g., a stable isotope-labeled version of the analyte or a closely related acyl-CoA of different chain length) is necessary.
Caption: Workflow for LC-MS Purity and Identity Analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte. For a complex molecule like this compound, ¹H-NMR can confirm the presence of key structural motifs.
Experimental Protocol:
-
Solvent: A deuterated solvent in which the compound is soluble, such as methanol-d₄ or a mixture of D₂O and an organic co-solvent, is required.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) must be added to the sample. The internal standard should have a sharp, well-resolved signal in a region of the spectrum that does not overlap with any signals from the analyte.
-
Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve the best possible signal dispersion.
-
Key ¹H-NMR Signals to Expect:
-
Olefinic Protons (-CH=CH-): In the region of 5.2-6.5 ppm. The protons of the conjugated (2E) double bond will be further downfield than the isolated Z-double bonds.
-
Allylic Protons (-CH₂-CH=CH-): Around 2.0-3.0 ppm.
-
Coenzyme A Protons: A series of characteristic signals for the adenine, ribose, and pantothenate moieties.
-
Aliphatic Chain Protons (-(CH₂)n-): A large, complex region around 1.2-1.6 ppm.
-
Terminal Methyl Group (-CH₃): A signal around 0.9 ppm.
-
Data Analysis: The purity is determined by comparing the integral of a well-resolved signal from the analyte to the integral of the signal from the internal standard. The molar ratio, and thus the concentration and purity of the analyte, can be calculated. The presence of impurity signals can also be directly observed and, if their structure is known, quantified.
Caption: Logical Flow for Quantitative NMR (qNMR) Purity Determination.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the purity assessment, a multi-faceted approach is essential. No single method is infallible, and orthogonal techniques should be employed to build a comprehensive and reliable purity profile.
-
Cross-Validation: The purity value obtained by HPLC-UV should be in good agreement with the value determined by qNMR.
-
Peak Purity Analysis: In HPLC-UV, a photodiode array (PDA) detector can be used to assess the spectral homogeneity across a single chromatographic peak. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
Mass Confirmation: The molecular weight of the main peak in the LC-MS analysis must correspond to the expected molecular weight of this compound.
The Challenge of Reference Standards
A significant challenge in the analysis of novel, complex molecules like this compound is the lack of commercially available, certified reference standards. This has important implications for quantification:
-
HPLC-UV and LC-MS: Without a certified standard, accurate quantification is difficult. Purity is often reported as a relative purity based on area normalization. It is crucial to clearly state this limitation in any report.
-
qNMR: This is where qNMR demonstrates its significant advantage, as it allows for the determination of absolute purity against a primary standard that is not structurally related to the analyte.
For routine analysis where a qNMR is not always practical, a well-characterized in-house primary batch of the synthetic compound, whose purity has been rigorously established by a combination of qNMR, LC-MS, and other techniques, can be used as a reference standard.
Conclusion: A Triad of Analytical Excellence for Uncompromised Purity
The robust assessment of the purity of synthetic this compound requires a strategic and orthogonal analytical approach. HPLC-UV provides high-resolution separation and precise quantification relative to a standard. LC-MS offers unparalleled sensitivity and specificity for identity confirmation and impurity identification. ¹H-NMR spectroscopy serves as the ultimate arbiter of structure and can provide an absolute measure of purity. By judiciously employing this triad of techniques, researchers can ensure the quality and integrity of their synthetic material, thereby fostering confidence in the accuracy and reproducibility of their scientific endeavors.
A Comparative Guide to the Cellular Effects of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA and its Free Fatty Acid Counterpart
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular lipids, playing essential roles in membrane structure, signaling pathways, and energy metabolism. Their biological activity is intricately linked to their metabolic state: as a free fatty acid (FFA) or as a Coenzyme A (CoA) thioester. This guide provides an in-depth comparison of the distinct cellular effects of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid and its activated form, (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA.
While specific experimental data on this particular C36:6 fatty acid is limited in published literature, this guide synthesizes established principles of fatty acid metabolism and signaling to provide a robust framework for researchers. We will explore the fundamental physicochemical differences, their divergent metabolic fates, and the resulting distinct physiological consequences. This comparison is supported by established experimental protocols, enabling researchers to investigate these differences in their own model systems.
Physicochemical Properties: The Foundation of Functional Divergence
The primary distinction between the free fatty acid and its acyl-CoA derivative lies in the addition of the Coenzyme A moiety. This seemingly simple modification dramatically alters the molecule's physicochemical properties, dictating its solubility, cellular localization, and reactivity.
| Property | (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic Acid (Free Fatty Acid) | This compound (Acyl-CoA) |
| Molecular Weight | Lower | Significantly Higher |
| Solubility | Poorly soluble in aqueous solutions; requires carrier proteins (e.g., albumin) for transport. | Increased aqueous solubility due to the hydrophilic CoA moiety, but still largely membrane-associated. |
| Cellular Localization | Can diffuse across membranes (though protein-mediated transport is dominant); found in cytoplasm bound to fatty acid-binding proteins (FABPs).[1][2] | Primarily localized to the cytoplasm, endoplasmic reticulum, and mitochondria; bound by acyl-CoA binding proteins (ACBPs).[3][4] |
| Reactivity | Carboxylic acid group can participate in acid-base reactions. | High-energy thioester bond makes it a highly reactive metabolic intermediate, primed for enzymatic reactions.[5] |
Metabolic Fate and Bioavailability: Two Paths Diverged
The journey of a fatty acid within a cell is fundamentally determined by its activation to an acyl-CoA. This activation, catalyzed by acyl-CoA synthetases (ACS), is the committed step for most metabolic pathways.[6][7][8]
Cellular Uptake and Activation
Free fatty acids, including our subject VLC-PUFA, are taken up by cells via a combination of passive diffusion and protein-mediated transport involving proteins like FAT/CD36 and fatty acid transport proteins (FATPs).[1][2][9] Once inside, for the fatty acid to be metabolized, it must be activated to its acyl-CoA form. This process is crucial, as the acyl-CoA synthetases effectively "trap" the fatty acid within the cell and channel it towards specific metabolic fates.[10][11]
Caption: Cellular uptake and activation of the free fatty acid.
Divergent Metabolic Pathways
Once formed, this compound is at a metabolic crossroads, directed towards either anabolic or catabolic pathways. In contrast, the free fatty acid has a more limited, primarily signaling, role until it is activated.
Caption: Metabolic fates of this compound.
Cellular and Physiological Effects: A Tale of Two Molecules
The distinct metabolic roles of the free fatty acid and its acyl-CoA translate into different cellular and physiological effects.
Signaling Roles
-
Free Fatty Acid: Can act as a signaling molecule by binding to and activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which in turn regulate the expression of genes involved in lipid metabolism.[12] It can also modulate the activity of ion channels and other membrane-associated proteins.
-
Acyl-CoA: Also possesses signaling capabilities, often distinct from the free fatty acid. It can allosterically regulate enzymes, such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1), thereby influencing fatty acid synthesis and oxidation.[4][12] There is also evidence for acyl-CoAs directly influencing gene transcription.[12]
Metabolic Impact
The metabolic impact of providing a cell with the free fatty acid versus the acyl-CoA would theoretically differ based on the rate-limiting step of its metabolism.
| Treatment | Expected Primary Metabolic Effect | Rationale |
| Free Fatty Acid | Dependent on the activity of acyl-CoA synthetases. High concentrations could lead to lipotoxicity if activation and subsequent metabolism are overwhelmed. | The cell must first invest energy (ATP) to activate the fatty acid before it can be utilized. |
| Acyl-CoA (if delivered intracellularly) | Direct substrate for downstream metabolic pathways (β-oxidation, lipid synthesis). Bypasses the need for activation. | The molecule is already in its metabolically active form. |
Experimental Protocols for Comparative Analysis
To empirically determine the differential effects of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid and its acyl-CoA, a series of well-controlled experiments are necessary.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of high concentrations of the free fatty acid versus the acyl-CoA.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare stock solutions of the free fatty acid complexed to bovine serum albumin (BSA) and the acyl-CoA in a suitable buffer.
-
Cell Treatment: Treat cells with a range of concentrations of the free fatty acid-BSA complex and the acyl-CoA for 24, 48, and 72 hours. Include a vehicle control (BSA alone) and a positive control for cell death.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of the fatty acid.
Methodology:
-
Cell Culture: Culture cells in 24-well plates.[14]
-
Radiolabeling: Treat the cells with radiolabeled (e.g., ¹⁴C) (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoic acid.
-
Incubation: Incubate for a defined period to allow for uptake and metabolism.
-
Capture of CO₂: Capture the ¹⁴CO₂ produced from β-oxidation using a filter paper soaked in a CO₂ trapping agent placed above the culture medium.[14]
-
Measurement of Acid-Soluble Metabolites: Measure the radioactivity in the acid-soluble fraction of the medium, which represents incomplete oxidation products.[14]
-
Quantification: Use a scintillation counter to measure the radioactivity in the trapped CO₂ and the acid-soluble metabolites.
-
Normalization: Normalize the results to the total protein content of the cells.
Protocol 3: Lipidomic Analysis by GC-MS
This protocol allows for the quantification of the incorporation of the fatty acid into various lipid species.
Methodology:
-
Cell Treatment: Treat cells with the free fatty acid or acyl-CoA for a specified time.
-
Lipid Extraction: Harvest the cells and extract total lipids using a method such as the Folch or Bligh-Dyer procedure.[13][15]
-
Derivatization: Transesterify the lipid extract to fatty acid methyl esters (FAMEs).[13]
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of the C36:6 fatty acid into different lipid classes (e.g., phospholipids, triacylglycerols, cholesterol esters).
-
Data Analysis: Compare the lipid profiles of cells treated with the free fatty acid versus the acyl-CoA.
Conclusion
The biological activities of this compound and its free fatty acid precursor are fundamentally distinct, a direct consequence of the presence or absence of the Coenzyme A moiety. The free fatty acid acts as a signaling molecule and a substrate for activation, while the acyl-CoA is the central hub for metabolic processing, channeling the fatty acid into either energy production or lipid synthesis. Understanding these differences is paramount for researchers investigating the roles of VLC-PUFAs in health and disease. The experimental framework provided here offers a robust starting point for dissecting the specific effects of these two critical molecules in various biological contexts.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. ovid.com [ovid.com]
- 7. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 [ouci.dntb.gov.ua]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
A Researcher's Guide to Comparing the Relative Abundance of (2E,21Z,24Z,27Z,30Z,33Z)-Hexatriacontahexaenoyl-CoA Across Different Tissues
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate the relative abundance of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, in various mammalian tissues. Due to the specialized biosynthesis and critical biological roles of VLC-PUFAs, understanding their tissue-specific distribution is paramount for advancing our knowledge in fields such as neurobiology, ophthalmology, and dermatology.
Section 1: Introduction to this compound
This compound is the activated form of a C36:6 fatty acid, a member of the very-long-chain polyunsaturated fatty acid (VLC-PUFA) family. These are fatty acids with chain lengths of 28 carbons or more.[1] Unlike their shorter-chain counterparts, which can be obtained from dietary sources, VLC-PUFAs are synthesized in situ within specific tissues.[2][3] This synthesis is critically dependent on the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4), which is the only known elongase capable of extending fatty acid chains beyond C28.[1][4]
The CoA thioester form, such as the topic molecule, is the metabolically active version, ready for incorporation into complex lipids like phospholipids and ceramides, which are vital for cellular structure and function.[3][5] Given that ELOVL4 expression is highly tissue-specific, the abundance of its downstream products, including this compound, is expected to vary significantly across different biological compartments.[3][6]
The Central Role of ELOVL4 in Biosynthesis
The biosynthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum. It begins with shorter-chain polyunsaturated fatty acids like docosahexaenoic acid (DHA, 22:6n-3).[5] The ELOVL4 enzyme catalyzes the initial and rate-limiting condensation step, adding two-carbon units from malonyl-CoA to the growing acyl chain.[1] Subsequent reduction and dehydration reactions complete the elongation cycle. The presence and activity of ELOVL4 are therefore the primary determinants of a tissue's capacity to produce C28-C38 VLC-PUFAs.[4][5]
Figure 1: Simplified biosynthesis pathway of VLC-PUFA-CoA via the ELOVL4-mediated elongation cycle.
Section 2: Hypothesized Relative Abundance in Different Tissues
Based on the known expression patterns of the ELOVL4 enzyme, we can formulate a strong hypothesis regarding the relative abundance of this compound in various tissues. This provides a foundational alternative for comparison in lieu of direct, universally available quantitative data.
| Tissue | ELOVL4 Expression | Hypothesized Relative Abundance of C36:6-CoA | Rationale & Key Functions |
| Retina | Very High | High | ELOVL4 is highly expressed in photoreceptor cells.[3][7] VLC-PUFAs are critical components of phospholipids in rod outer segment membranes, essential for vision.[7][8][9] |
| Testes | High | Moderate to High | VLC-PUFAs are found in spermatozoa and are necessary for male fertility.[5][6] They are components of unique sphingolipids and ceramides in germ cells.[5] |
| Brain | Moderate | Low to Moderate | ELOVL4 is expressed in the brain, where VLC-PUFAs are incorporated into neuronal membranes.[1][3] They are believed to play roles in neuronal health and function.[10][11][12] |
| Skin | Moderate | Low to Moderate | ELOVL4 contributes to the synthesis of very-long-chain saturated fatty acids (VLC-SFAs) and PUFAs for the formation of the skin's permeability barrier.[1][13] |
| Liver | None/Negligible | Not Detectable | The liver does not naturally express the ELOVL4 protein and therefore cannot synthesize VLC-PUFAs.[6] |
| Skeletal Muscle | None/Negligible | Not Detectable | Similar to the liver, skeletal muscle is not a site of ELOVL4 expression or VLC-PUFA synthesis. |
| Plasma | None/Negligible | Not Detectable | VLC-PUFAs are synthesized and utilized locally within tissues and are not typically found circulating in the plasma.[3][6] |
Section 3: Experimental Guide for Comparative Quantification
This section provides a robust, field-proven methodology for the accurate relative quantification of this compound. The cornerstone of this workflow is ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which offers the required sensitivity and specificity.[14]
Experimental Workflow Overview
The entire process, from tissue collection to data analysis, must be meticulously controlled to ensure the integrity of the labile acyl-CoA molecules.
Figure 2: Workflow for comparative analysis of tissue acyl-CoA levels.
Detailed Experimental Protocols
Protocol 1: Tissue Harvesting and Homogenization
Causality: The metabolic activity must be quenched instantly to prevent the degradation of acyl-CoA thioesters by cellular hydrolases. Freeze-clamping using tongs pre-chilled in liquid nitrogen is the gold standard for solid tissues.[15][16]
-
Animal Euthanasia and Dissection: Perform euthanasia according to approved institutional guidelines. Immediately expose the target tissues (e.g., retina, brain, testes, liver, muscle).
-
Freeze-Clamping: As quickly as possible (within seconds), clamp the tissue using liquid nitrogen-cooled Wollenberger tongs. This ensures instantaneous freezing and halts all enzymatic activity.
-
Storage: Store the frozen, flattened tissue wafers at -80°C until further processing. Samples must not be allowed to thaw.[17]
-
Cryogenic Homogenization:
-
Pre-cool a ceramic mortar and pestle with liquid nitrogen.
-
Place the frozen tissue wafer into the mortar and add a small amount of liquid nitrogen.
-
Pulverize the tissue into a fine, homogenous powder.[18]
-
Weigh the frozen powder (typically 20-50 mg) into a pre-chilled, tared 2.0 mL polypropylene tube.[19] Keep the tube on dry ice.
-
Protocol 2: Acyl-CoA Extraction
Causality: Acyl-CoAs are amphipathic and prone to degradation. Extraction with an acidified organic solvent mixture effectively precipitates proteins, disrupts membranes, and stabilizes the acyl-CoA molecules by keeping them protonated.[20]
-
Prepare Extraction Solvent: Create a solution of Acetonitrile:Methanol:Water (2:2:1, v/v/v) containing 0.1% formic acid or acetic acid. Keep this solution ice-cold.
-
Extraction:
-
To the tube containing the frozen tissue powder, add 1 mL of ice-cold extraction solvent per 50 mg of tissue.[20]
-
Add an internal standard mix at this stage. A heavy-isotope labeled acyl-CoA (e.g., ¹³C-palmitoyl-CoA) is ideal for correcting extraction and ionization variability.[14]
-
Immediately vortex vigorously for 1 minute to ensure complete protein precipitation and extraction.
-
-
Centrifugation: Incubate the mixture on ice for 20 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.[17]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the acyl-CoAs, to a new polypropylene tube. Avoid disturbing the protein pellet.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Do not use heat, as it can degrade the analytes.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, sonicate briefly in a cold water bath, and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.
Protocol 3: UHPLC-MS/MS Quantification
Causality: Tandem mass spectrometry in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. It works by isolating a specific precursor ion (the molecular ion of the acyl-CoA) and then fragmenting it to detect a specific, characteristic product ion. This two-stage filtering minimizes interferences from the complex biological matrix.[21][22][23]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Formic Acid in Water.
-
Mobile Phase B: 10 mM Ammonium Acetate or 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs, and then re-equilibrate. (e.g., 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B).
-
-
MS/MS Detection (Positive ESI Mode):
-
Precursor Ion [M+H]⁺: For this compound (C₅₇H₈₈N₇O₁₇P₃S), the monoisotopic mass is ~1299.5 Da. The precursor ion to select in the first quadrupole would be m/z 1300.5.
-
Product Ion: The most characteristic fragmentation for acyl-CoAs is the neutral loss of the 507 Da phospho-ADP moiety (C₁₀H₁₄N₅O₁₀P₂).[21][23] Therefore, the primary product ion to monitor in the third quadrupole would be m/z 793.5 (1300.5 - 507).
-
SRM Transition: 1300.5 → 793.5 . Additional transitions can be monitored for confirmation.
-
-
Data Analysis:
-
Integrate the peak area for the 1300.5 → 793.5 transition for each tissue sample.
-
Integrate the peak area for the internal standard transition.
-
Calculate the response ratio: (Peak Area of C36:6-CoA) / (Peak Area of Internal Standard).
-
Normalize the response ratio to the initial tissue weight.
-
Compare the normalized response ratios across the different tissues to determine the relative abundance.
-
Section 4: Concluding Remarks
This guide establishes the scientific premise and a detailed experimental blueprint for comparing the relative abundance of this compound. The tissue-specific expression of ELOVL4 is the key determinant of this molecule's distribution, making tissues like the retina and testes primary targets for investigation. The provided protocols, grounded in established principles of acyl-CoA analysis, offer a self-validating system for generating reliable and reproducible data. By adhering to these rigorous methods, researchers can confidently elucidate the tissue-specific roles of this unique VLC-PUFA-CoA, paving the way for new insights into health and disease.
References
- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aocs.org [aocs.org]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Untargeted Analysis of Lipids Containing Very Long Chain Fatty Acids in Retina and Retinal Tight Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impacts of Omega-3 Fatty Acids, Natural Elixirs for Neuronal Health, on Brain Development and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid and the brain- what is its role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 19. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 21. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA: Personal Protective Equipment and Disposal
In the dynamic landscape of drug discovery and development, the synthesis and application of novel molecules like (2E,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, an unsaturated fatty acyl-CoA, are paramount.[1] While the full toxicological profile of this specific long-chain polyunsaturated fatty acyl-CoA is not extensively documented in publicly available literature, a proactive and rigorous approach to safety is non-negotiable. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE) and proper disposal protocols. Our goal is to empower researchers with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: A Precautionary Principle
Given the absence of a specific Safety Data Sheet (SDS) in the public domain, we must operate under the precautionary principle. Long-chain fatty acyl-CoAs are biologically active molecules integral to lipid metabolism.[2][3] Their handling requires the assumption of potential biological activity and possible chemical instability. Therefore, the following recommendations are based on a conservative risk assessment, prioritizing the highest standards of laboratory safety.
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. Engineering and administrative controls are foundational to a safe laboratory environment.
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Engineering Controls :
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Fume Hood : All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood. This minimizes the risk of inhalation of any potential aerosols.
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Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
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Administrative Controls :
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Standard Operating Procedures (SOPs) : Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
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Training : All personnel must be trained on the specific handling procedures and potential hazards before working with this compound.
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Restricted Access : Designate specific areas for handling this compound and restrict access to authorized personnel only.
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Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for minimizing direct contact with the chemical. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving : An inner nitrile glove followed by an outer glove with chemical resistance appropriate for the solvents being used (e.g., thicker nitrile or neoprene). This provides robust protection against accidental splashes and allows for the safe removal of the outer glove if contaminated. |
| Eye Protection | Chemical Splash Goggles : These provide a complete seal around the eyes, offering superior protection from splashes, sprays, and aerosols compared to standard safety glasses.[4] |
| Face Protection | Face Shield : Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face from splashes.[4][5] |
| Body Protection | Laboratory Coat : A buttoned, knee-length laboratory coat made of a chemically resistant material is mandatory. |
| Respiratory Protection | Not Typically Required with Fume Hood Use : When handled strictly within a certified chemical fume hood, respiratory protection is generally not necessary. However, a risk assessment should be performed for any procedure with a high potential for aerosol generation. If required, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent contamination.
Donning Procedure:
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Hand Hygiene : Wash hands thoroughly with soap and water.
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Inner Gloves : Put on the first pair of nitrile gloves.
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Laboratory Coat : Don the laboratory coat, ensuring it is fully buttoned.
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Outer Gloves : Put on the second, outer pair of gloves, ensuring they extend over the cuffs of the lab coat.
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Eye Protection : Put on chemical splash goggles.
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Face Protection : If required by your risk assessment, put on a face shield.
Doffing Procedure (to be performed in a designated area):
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Outer Gloves : Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outside with your bare hands. Dispose of them in the appropriate chemical waste container.
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Face Shield : Remove the face shield by grasping the headband and lifting it up and away from your face.
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Goggles : Remove the goggles from the back of your head.
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Laboratory Coat : Unbutton the lab coat and remove it by folding it inward on itself to contain any potential contamination.
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Inner Gloves : Remove the inner pair of gloves using the same technique as for the outer gloves.
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Hand Hygiene : Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
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Chemical Waste :
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All unused neat compound and solutions containing this compound must be disposed of as chemical waste.
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Follow your institution's specific guidelines for hazardous waste disposal. The waste should be collected in a clearly labeled, sealed container.
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Contaminated Materials :
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All disposable materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated chemical waste container.
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Do not dispose of these materials in the regular trash or biohazardous waste.
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Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
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Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
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Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
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Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
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Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow: PPE Decision Matrix
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental task.
Caption: PPE selection workflow based on experimental procedure.
This guide provides a foundational framework for the safe handling of this compound. It is imperative that researchers supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before initiating any new experimental procedures. By fostering a culture of safety and preparedness, we can continue to push the boundaries of scientific discovery while ensuring the well-being of our most valuable asset: our scientists.
References
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